molecular formula C11H10N4O B1269980 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol CAS No. 516455-57-5

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B1269980
CAS No.: 516455-57-5
M. Wt: 214.22 g/mol
InChI Key: RRXNULSELUJDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C11H10N4O and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXNULSELUJDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazole and pyrazole moieties are well-established pharmacophores, and their combination into a single molecular entity has yielded compounds with a wide array of biological activities. This document details a robust and efficient synthetic pathway, including a retrosynthetic analysis, step-by-step experimental protocols, and in-depth characterization of the target molecule. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the synthetic strategy. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and explore the potential of this promising molecular scaffold.

Introduction: The Pharmacological Significance of Benzimidazole-Pyrazole Hybrids

The fusion of benzimidazole and pyrazole rings into a single molecular framework has emerged as a compelling strategy in the design of novel therapeutic agents. Both heterocycles are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a variety of biological targets.

Benzimidazole, a bicyclic aromatic compound formed from the fusion of benzene and imidazole, is a core component of numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Its ability to participate in hydrogen bonding and π-π stacking interactions makes it a versatile scaffold for drug design.

Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key structural motif in many clinically used drugs. Pyrazole derivatives are known to possess analgesic, anti-inflammatory, antimicrobial, and antitumor activities.[3]

The strategic combination of these two pharmacophores in this compound is anticipated to yield a molecule with synergistic or unique biological activities, making its synthesis a topic of considerable interest for the discovery of new drug candidates.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (1), reveals a straightforward and efficient synthetic approach.

The pyrazole ring can be disconnected via the classical Knorr pyrazole synthesis, leading to two key precursors: 2-hydrazinyl-1H-benzimidazole (2) and a β-ketoester, in this case, ethyl acetoacetate (3). The synthesis of the key intermediate, 2-hydrazinyl-1H-benzimidazole (2), can be envisioned from the readily available starting material, o-phenylenediamine (4).

This retrosynthetic strategy is outlined in the diagram below:

Retrosynthesis Target This compound (1) Intermediates 2-hydrazinyl-1H-benzimidazole (2) + Ethyl acetoacetate (3) Target->Intermediates Knorr Pyrazole Synthesis Starting_Material o-phenylenediamine (4) Intermediates->Starting_Material Multi-step

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis will therefore involve a two-stage process:

  • Synthesis of the key intermediate, 2-hydrazinyl-1H-benzimidazole. This will be accomplished through a multi-step sequence starting from o-phenylenediamine.

  • Cyclocondensation reaction of the synthesized hydrazine derivative with ethyl acetoacetate to construct the final pyrazolone ring.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Synthesis of 2-Hydrazinyl-1H-benzimidazole (Intermediate 2)

The synthesis of the crucial hydrazine intermediate is a two-step process starting from the commercially available o-phenylenediamine.

Step 1: Synthesis of 1H-benzimidazole-2-thiol

This initial step involves the cyclization of o-phenylenediamine with carbon disulfide in an alkaline medium.

  • Protocol:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.15 mol) in ethanol (150 mL) and water (25 mL).

    • To this solution, add o-phenylenediamine (0.1 mol).

    • Slowly add carbon disulfide (0.15 mol) to the reaction mixture.

    • Reflux the mixture for 3 hours with continuous stirring.

    • After cooling to room temperature, the precipitated product is collected by vacuum filtration.

    • The crude product is washed with cold water and then recrystallized from ethanol to afford pure 1H-benzimidazole-2-thiol.

Causality of Experimental Choices:

  • The use of a potassium hydroxide solution provides the necessary basic environment to facilitate the reaction between the amine groups of o-phenylenediamine and carbon disulfide.

  • Ethanol serves as a suitable solvent for the reactants and allows for the reaction to be carried out at reflux temperature, thereby increasing the reaction rate.

  • Recrystallization from ethanol is an effective method for purifying the product, removing any unreacted starting materials or by-products.

Step 2: Synthesis of 2-Hydrazinyl-1H-benzimidazole

The thiol group of 1H-benzimidazole-2-thiol is displaced by a hydrazine group in this step.

  • Protocol:

    • In a 250 mL round-bottom flask, suspend 1H-benzimidazole-2-thiol (0.05 mol) in ethanol (100 mL).

    • Add hydrazine hydrate (99%, 0.25 mol) to the suspension.[4]

    • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, the mixture is cooled in an ice bath to precipitate the product.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-hydrazinyl-1H-benzimidazole.[4]

Causality of Experimental Choices:

  • A large excess of hydrazine hydrate is used to drive the reaction to completion and to act as a solvent.

  • Refluxing in ethanol provides the necessary thermal energy for the nucleophilic substitution of the thiol group by hydrazine.

  • Cooling the reaction mixture decreases the solubility of the product, leading to its precipitation and facilitating its isolation.

Synthesis of this compound (Target Molecule 1)

This final step involves the cyclocondensation of the hydrazine intermediate with ethyl acetoacetate.

  • Protocol:

    • In a 100 mL round-bottom flask, dissolve 2-hydrazinyl-1H-benzimidazole (0.02 mol) in glacial acetic acid (30 mL).

    • Add ethyl acetoacetate (0.022 mol) to the solution.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.

    • The precipitated solid is collected by vacuum filtration.

    • The crude product is washed thoroughly with water to remove acetic acid and then dried.

    • Recrystallization from ethanol or an ethanol-water mixture will afford the pure this compound.

Causality of Experimental Choices:

  • Glacial acetic acid serves as both a solvent and a catalyst for the cyclocondensation reaction.

  • Refluxing provides the energy required for the condensation and subsequent cyclization to form the pyrazolone ring.

  • Pouring the reaction mixture into ice-cold water precipitates the product, as it is generally insoluble in water, while the acetic acid remains in the aqueous phase.

  • Washing with water is crucial to remove any residual acetic acid, which could interfere with subsequent analyses.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactant 1Molar Eq.Reactant 2Molar Eq.SolventTemp. (°C)Time (h)Yield (%)
3.1.1 o-phenylenediamine1.0Carbon disulfide1.5Ethanol/WaterReflux3~85
3.1.2 1H-benzimidazole-2-thiol1.0Hydrazine hydrate5.0EthanolReflux6-8~75
3.2 2-hydrazinyl-1H-benzimidazole1.0Ethyl acetoacetate1.1Glacial Acetic AcidReflux4-6~80

Visualization of the Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product o_phenylenediamine o-phenylenediamine benzimidazole_thiol 1H-benzimidazole-2-thiol o_phenylenediamine->benzimidazole_thiol + CS2, KOH hydrazinyl_benzimidazole 2-hydrazinyl-1H-benzimidazole benzimidazole_thiol->hydrazinyl_benzimidazole + Hydrazine Hydrate target_molecule This compound hydrazinyl_benzimidazole->target_molecule + Ethyl acetoacetate, AcOH

Caption: Synthetic workflow for the target molecule.

Spectroscopic Characterization and Structural Elucidation

The structure of the synthesized this compound can be unequivocally confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals corresponding to the protons of the benzimidazole and pyrazole rings, as well as the methyl group.

  • Benzimidazole Protons: The four aromatic protons of the benzimidazole ring will typically appear as a complex multiplet in the range of δ 7.2-7.8 ppm.

  • Pyrazole Proton: The proton on the pyrazole ring is expected to appear as a singlet at approximately δ 5.5-6.0 ppm.

  • Methyl Protons: The three protons of the methyl group on the pyrazole ring will give a sharp singlet at around δ 2.2-2.5 ppm.

  • NH and OH Protons: The NH proton of the benzimidazole ring and the OH proton of the pyrazol-5-ol tautomer are expected to appear as broad singlets, which are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration. The NH proton typically resonates downfield, above δ 10.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide evidence for the carbon framework of the molecule.

  • Benzimidazole Carbons: The aromatic carbons of the benzimidazole ring will show signals in the region of δ 110-145 ppm. The quaternary carbon at the C2 position, attached to the pyrazole ring, will appear further downfield.

  • Pyrazole Carbons: The carbons of the pyrazole ring are expected to resonate in the aromatic and olefinic region. The carbonyl carbon of the pyrazolone tautomer will be observed at a characteristic downfield shift, typically around δ 160-170 ppm.

  • Methyl Carbon: The carbon of the methyl group will appear as a signal in the upfield region, around δ 15-20 ppm.

Mass Spectrometry

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.

  • Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₁H₁₀N₄O (214.22 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of small molecules such as CO or N₂.

Potential Applications and Pharmacological Relevance

The hybrid structure of this compound suggests a wide range of potential pharmacological applications. The presence of both the benzimidazole and pyrazole scaffolds, known for their diverse biological activities, makes this compound a promising candidate for screening in various therapeutic areas.[1][3]

Potential areas of investigation include:

  • Anticancer Activity: Many benzimidazole and pyrazole derivatives have demonstrated potent anticancer properties.[1]

  • Antimicrobial and Antifungal Activity: Both heterocyclic systems are known to be effective against a variety of microbial and fungal pathogens.

  • Anti-inflammatory and Analgesic Activity: Pyrazolone derivatives, in particular, are well-known for their anti-inflammatory and analgesic effects.

  • Enzyme Inhibition: The structure may be suitable for targeting specific enzymes involved in disease pathways.

Further research, including in vitro and in vivo biological evaluations, is warranted to fully explore the therapeutic potential of this versatile molecule.

Conclusion

This technical guide has outlined a detailed and scientifically sound methodology for the synthesis of this compound. By providing a thorough explanation of the synthetic strategy, experimental protocols, and characterization techniques, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The unique combination of the benzimidazole and pyrazole pharmacophores in the target molecule makes it a compelling scaffold for the development of new therapeutic agents with a wide range of potential applications.

References

  • Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. Available at: [Link]

  • Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. Available at: [Link]

  • N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. MDPI. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. ResearchGate. Available at: [Link]

  • Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available at: [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central. Available at: [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Iraqi National Journal of Chemistry. Available at: [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of the heterocyclic compound 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol. This molecule, a hybrid scaffold of benzimidazole and pyrazole moieties, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these two pharmacophores. Benzimidazole derivatives are known for a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents, while pyrazole-containing compounds have demonstrated anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This guide will delve into the synthesis, structural elucidation, physicochemical characteristics, and potential biological activities of this promising compound.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a multi-step process, commencing with the preparation of a key intermediate, 2-hydrazinyl-1H-benzimidazole. This intermediate is then reacted with a β-ketoester, such as ethyl acetoacetate, to construct the pyrazol-5-ol ring system.

Proposed Synthesis Pathway

A plausible and efficient synthetic route is outlined below. The rationale behind this pathway lies in the established reactivity of the starting materials and the common methods for constructing benzimidazole and pyrazole rings.

Synthesis_Pathway A o-Phenylenediamine C 1H-Benzimidazole-2-thiol A->C Reaction in alkaline ethanol B Carbon disulfide B->C E 1H-Benzimidazole-2-sulfonic acid C->E Oxidation D Oxidizing Agent (e.g., KMnO4) D->E G 2-Hydrazinyl-1H-benzimidazole E->G Hydrazinolysis F Hydrazine hydrate F->G I This compound G->I Cyclocondensation H Ethyl acetoacetate H->I

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2-Hydrazinyl-1H-benzimidazole

A common method for the synthesis of 2-hydrazinyl-1H-benzimidazole involves the conversion of 1H-benzimidazole-2-thiol to the corresponding sulfonic acid, followed by hydrazinolysis.[3]

Step 1: Synthesis of 1H-Benzimidazole-2-thiol

  • Dissolve o-phenylenediamine and potassium hydroxide in ethanol.

  • Add carbon disulfide dropwise to the stirred solution at room temperature.

  • Reflux the reaction mixture for 3-4 hours.

  • Cool the mixture and pour it into cold water.

  • Acidify with acetic acid to precipitate the product.

  • Filter, wash with water, and dry the resulting 1H-benzimidazole-2-thiol.

Step 2: Synthesis of 1H-Benzimidazole-2-sulfonic acid

  • Suspend 1H-benzimidazole-2-thiol in an aqueous solution of sodium hydroxide.

  • Add a solution of potassium permanganate dropwise while maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the sulfonic acid.

  • Filter, wash with cold water, and dry the product.[3]

Step 3: Synthesis of 2-Hydrazinyl-1H-benzimidazole

  • Reflux a mixture of 1H-benzimidazole-2-sulfonic acid and an excess of hydrazine hydrate for 3-4 hours.[3]

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-hydrazinyl-1H-benzimidazole.[4]

Experimental Protocol: Synthesis of this compound

The final step involves the cyclocondensation of 2-hydrazinyl-1H-benzimidazole with ethyl acetoacetate.

  • A mixture of 2-hydrazinyl-1H-benzimidazole and an equimolar amount of ethyl acetoacetate in a suitable solvent (e.g., ethanol or glacial acetic acid) is refluxed for 4-6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with a small amount of cold ethanol and then recrystallized from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure this compound.

Structural Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals for the methyl group protons, the pyrazole ring proton, and the aromatic protons of the benzimidazole ring. The NH protons of both rings will likely appear as broad singlets. The chemical shifts will be influenced by the electronic environment of each proton.[5]
¹³C NMR Resonances for all carbon atoms in the molecule, including the methyl carbon, the carbons of the pyrazole and benzimidazole rings, and the carbonyl carbon of the pyrazol-5-ol tautomer.[5]
FTIR Characteristic absorption bands for N-H stretching (around 3400-3200 cm⁻¹), C=O stretching (of the pyrazolone tautomer, around 1700-1650 cm⁻¹), C=N and C=C stretching in the aromatic rings (around 1600-1450 cm⁻¹), and C-H stretching.[6]
Mass Spec The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀N₄O, 214.22 g/mol ). The fragmentation pattern can provide further structural information.[6][7]
X-ray Crystal Would provide definitive information on the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would also confirm the tautomeric form present in the crystal lattice.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its development as a potential therapeutic agent.

Solubility

The solubility of this compound is expected to be low in water due to its predominantly aromatic and heterocyclic structure. It is likely to be more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.[8]

Experimental Protocol for Solubility Determination:

  • Kinetic Solubility: This high-throughput method involves preparing a concentrated stock solution of the compound in DMSO and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is determined, often by nephelometry or turbidimetry.[9][10]

  • Thermodynamic Solubility: An excess of the solid compound is equilibrated with the solvent of interest (e.g., water, buffer at different pH values) at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.[11]

Acidity/Basicity (pKa)

The molecule possesses both acidic and basic centers. The benzimidazole ring has a basic nitrogen atom, and the pyrazol-5-ol moiety can exhibit both acidic (hydroxyl group) and basic (pyrazole ring nitrogens) properties. The pKa values are critical for understanding the ionization state of the molecule at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol for pKa Determination:

  • Potentiometric Titration: A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the titration curve.[12]

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded at different pH values. The change in absorbance at a specific wavelength is used to determine the pKa.[12]

  • Capillary Electrophoresis (CE): The electrophoretic mobility of the compound is measured at various pH values. The pKa can be calculated from the relationship between mobility and pH.[7]

Thermal Stability

The thermal stability of the compound can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions like melting and decomposition.[13]

Thermal_Analysis cluster_0 Thermogravimetric Analysis (TGA) cluster_1 Differential Scanning Calorimetry (DSC) TGA_Sample Sample in TGA pan TGA_Furnace Controlled Heating TGA_Sample->TGA_Furnace TGA_Balance Microbalance measures mass change TGA_Furnace->TGA_Balance TGA_Data Mass vs. Temperature Plot (Decomposition Profile) TGA_Balance->TGA_Data DSC_Sample Sample and Reference Pans DSC_Furnace Controlled Heating DSC_Sample->DSC_Furnace DSC_Sensor Measures differential heat flow DSC_Furnace->DSC_Sensor DSC_Data Heat Flow vs. Temperature Plot (Melting, Transitions) DSC_Sensor->DSC_Data

Caption: Workflow for Thermal Analysis using TGA and DSC.

Chemical Reactivity and Potential Biological Activities

The hybrid structure of this compound suggests a rich chemical reactivity and a high potential for biological activity.

Tautomerism

The pyrazol-5-ol ring can exist in several tautomeric forms: the -OH form (pyrazol-5-ol), the -CH form (pyrazol-5-one), and the zwitterionic form. The predominant tautomer will depend on the solvent, pH, and whether the compound is in solution or in the solid state. This tautomerism can significantly influence its chemical reactivity and biological interactions.

Potential Biological Activities

Given the known activities of its constituent moieties, this compound is a promising candidate for screening in various biological assays.

  • Antimicrobial Activity: Benzimidazole and pyrazole derivatives are well-known for their antibacterial and antifungal properties.[14][15] The compound could be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

  • Anticancer Activity: Many benzimidazole-based compounds exhibit anticancer activity through various mechanisms, including inhibition of tubulin polymerization and kinase signaling pathways.[16][17] The cytotoxic effects of this compound could be evaluated against a panel of cancer cell lines to determine its IC₅₀ value.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[17][18]

MTT_Assay A Seed cancer cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT assay for cytotoxicity testing.

Conclusion

This compound represents a molecule of considerable interest for further investigation in the field of medicinal chemistry. Its hybrid structure offers the potential for a unique pharmacological profile. This guide has provided a framework for its synthesis, characterization, and evaluation of its chemical and potential biological properties. Further experimental work is necessary to fully elucidate the properties of this compound and to explore its therapeutic potential.

References

  • Jerez, G., Kaufman, G. J., & Donkor, K. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.
  • Mora, N., & Ochoa, F. D. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(40), 20034-20041.
  • Karakuş, S., & Öztürk, T. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 53(11), 945-952.
  • Mora, N., & Ochoa, F. D. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(40), 20034-20041.
  • Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7805.
  • Anichina, K. K., Argirova, M., Tzoneva, R., & Yancheva, D. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39848-39868.
  • Karthikeyan, M. S., Holiyachi, M., & Thippeswamy, B. S. (2014). Thermal analysis of some newly synthesized pyrazoline derivatives. Journal of Thermal Analysis and Calorimetry, 115(3), 2359-2365.
  • Abu-Zied, K., Abu-Bakr, S., Youns, M., Hashim, A., & El-Diwani, H. (2014). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research, 3(3), 1.
  • Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2016). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Saudi Chemical Society, 20(Suppl 1), S395-S402.
  • Jerez, G., Kaufman, G. J., & Donkor, K. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.
  • Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.
  • Iordache, F., Bîcu, E., Mangalagiu, I. I., & Vasilache, V. (2022). New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. Molecules, 27(16), 5194.
  • Popa, M., & Vasilache, V. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics, 10(8), 1002.
  • Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics, 14(10), 2108.
  • Abu-Bakr, S. M., Abu-Zied, K. M., Youns, M., Hashim, A. A., & El-Diwani, H. I. (2013). Novel Synthesis and Anti-tumour Activity of 2-Hydrazino-1H-benzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1350-1362.
  • Popa, M., & Vasilache, V. (2022).
  • Anichina, K. K., Argirova, M., Tzoneva, R., & Yancheva, D. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 25(19), 4505.
  • Mohammed, M. Q., & Al-Masoudi, N. A. (2020). Novel 1-((benzoimidazole-2-yl)methyl)-3-Phenyl-1,4-Dihydropyrazole-5-One and Their Derivatives: Synthesis and Preliminary Cytotoxicity Test as Anti-Breast Cancer. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597 E-ISSN: 2521-3512), 29(1), 1-10.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Antimicrobial activity of the tested benzimidazole derivatives. In Benzimidazole-Based Hybrid Molecules. IntechOpen.
  • Anichina, K. K., Argirova, M., Tzoneva, R., & Yancheva, D. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. RSC Advances, 6(63), 58099-58109.
  • Anichina, K., Argirova, M., Tzoneva, R., & Yancheva, D. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. International Journal of Molecular Sciences, 25(10), 5481.
  • Wang, J., Ren, T., Li, G., Cheng, H., & Li, Y. (2015). Synthesis of Benzimidazoles Containing Pyrazole Group and Quantum Chemistry Calculation of Their Spectroscopic Properties and Electronic Structure. Chinese Journal of Chemistry, 33(1), 115-122.
  • Behera, A. K., Padhy, G. K., & Panda, J. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63.
  • Anichina, K., Argirova, M., Tzoneva, R., & Yancheva, D. (2021). Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. RSC Advances, 11(62), 39848-39868.
  • Ali, M. M., Ismail, M. M., & Abd El-Wahab, A. H. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(4), 844-852.
  • Senthilkumar, P., & Muthusubramanian, S. (2015). TGA-DSC thermogram of materials I and II. Journal of Materials Science: Materials in Electronics, 26(11), 8684-8692.
  • Khan, I., et al. (2023). Synthesis of Mercatobenzimidazole-Pyrazole-hybrid derivatives. Journal of Molecular Structure, 1275, 134638.
  • El-Sayed, N. A., El-Bendary, E. R., Ghaly, M. A., & El-Ashry, E. S. H. (2022). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Molecules, 27(16), 5283.
  • Gherghereh, R., Ghasemi, J. B., & Riazi, G. (2022).
  • Gunanathan, C., & Milstein, D. (2013). Supporting Information for: Metal-Ligand Cooperation by Pincer-Type Complexes. Dalton Transactions, 42(24), 8645-8657.
  • Gök, M., Gök, E. A., & Şahin, E. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University-Science, 34(5), 102047.
  • Sinditskii, V. P., et al. (2020). Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample. Journal of Physical Chemistry A, 124(1), 135-147.
  • El-Sayed, R. A., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Journal of Taibah University for Science, 15(1), 405-418.
  • Anichina, K. K., Argirova, M., Tzoneva, R., & Yancheva, D. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39848-39868.
  • Avdeef, A. (2012). Compound solubility measurements for early drug discovery. Current Topics in Medicinal Chemistry, 12(16), 1735-1753.
  • Patel, O., & Prajapati, P. (2013). Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole.
  • Singh, S., & Mittal, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 521.
  • Claramunt, R. M., et al. (2020). 1 H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Magnetic Resonance in Chemistry, 58(10), 969-977.
  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(18), 3426.
  • Al-Masoudi, N. A., & Mohammed, M. Q. (2012). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(2), 235-240.
  • BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1758-1767.
  • Slideshare. (n.d.). DSC & TGA Thermal Analysis.pptx.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

Sources

Spectroscopic Characterization of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound of significant interest in medicinal chemistry. This molecule integrates two pharmacologically important scaffolds: benzimidazole and pyrazole. The benzimidazole nucleus is a key component in a variety of therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Similarly, pyrazole derivatives are known for their diverse pharmacological effects. The combination of these two heterocycles in a single molecular entity presents a promising avenue for the discovery of novel drug candidates.[3][4]

This technical guide provides a detailed analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signature of this molecule is fundamental for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships in drug development programs.

The molecular structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.8br s1HBenzimidazole N-H
~7.6-7.2m4HBenzimidazole Ar-H
~5.9s1HPyrazole C4-H
~3.5br s1HPyrazole O-H
~2.2s3HMethyl (CH₃)

Interpretation:

  • Benzimidazole Protons: The protons on the benzene ring of the benzimidazole moiety are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm.[5] The exact splitting pattern will depend on the specific coupling constants between the adjacent protons. The N-H proton of the benzimidazole ring is expected to be a broad singlet at a downfield chemical shift (around δ 12.8 ppm) due to hydrogen bonding and exchange phenomena.[5]

  • Pyrazole Protons: The proton at the C4 position of the pyrazole ring is anticipated to resonate as a singlet around δ 5.9 ppm. The enolic hydroxyl proton of the pyrazol-5-ol is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

  • Methyl Protons: The methyl group attached to the C3 position of the pyrazole ring will appear as a sharp singlet at approximately δ 2.2 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~160Pyrazole C5 (C-OH)
~150Benzimidazole C2
~145Pyrazole C3 (C-CH₃)
~140, ~135Benzimidazole C7a, C3a
~122, ~115Benzimidazole C4, C7, C5, C6
~90Pyrazole C4
~12Methyl (CH₃)

Interpretation:

  • Benzimidazole Carbons: The carbon atom at the C2 position of the benzimidazole ring, being attached to two nitrogen atoms, is expected to be significantly deshielded and appear around δ 150 ppm.[5] The quaternary carbons of the fused benzene ring (C7a and C3a) will resonate at approximately δ 140 and 135 ppm. The remaining aromatic carbons will appear in the typical range of δ 115-125 ppm.[2]

  • Pyrazole Carbons: The C5 carbon of the pyrazole ring, bearing the hydroxyl group, will be the most downfield carbon of this ring, at around δ 160 ppm. The C3 carbon, attached to the methyl group, is expected around δ 145 ppm. The C4 carbon will be significantly shielded and appear at a higher field, around δ 90 ppm.

  • Methyl Carbon: The methyl carbon will be the most upfield signal in the spectrum, appearing at approximately δ 12 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2950-2850WeakAliphatic C-H stretching
~1620StrongC=N stretching (Benzimidazole)
~1590StrongC=C stretching (Aromatic & Pyrazole)
~1450MediumC-H bending (CH₃)
~1250StrongC-O stretching (enol)

Interpretation:

  • A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the overlapping O-H and N-H stretching vibrations, indicative of hydrogen bonding.[6][7]

  • The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

  • A weak band corresponding to the aliphatic C-H stretching of the methyl group will be observed around 2950-2850 cm⁻¹.

  • Strong absorption bands around 1620 cm⁻¹ and 1590 cm⁻¹ are attributed to the C=N stretching of the benzimidazole ring and the C=C stretching of both the aromatic and pyrazole rings, respectively.[5][6]

  • A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the enolic hydroxyl group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

fragmentation M [M]+. m/z = 214 F1 [M - N2]+. m/z = 186 M->F1 - N2 F2 [C7H5N2]+. m/z = 117 M->F2 Cleavage of C-N bond F3 [C4H5N2O]+. m/z = 97 M->F3 Cleavage of C-N bond

Figure 2: Proposed mass spectral fragmentation of this compound.

  • Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z = 214, corresponding to the molecular formula C₁₁H₁₀N₄O.[8]

  • Key Fragments:

    • Cleavage of the bond between the benzimidazole and pyrazole rings can lead to two major fragments: the benzimidazolyl cation at m/z = 117 and the pyrazol-5-ol radical cation at m/z = 97.[9]

    • Loss of a neutral nitrogen molecule (N₂) from the pyrazole ring could result in a fragment at m/z = 186.

Experimental Protocols

Detailed, step-by-step methodologies for acquiring the spectroscopic data are crucial for reproducibility.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent that does not have interfering absorptions in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to remove atmospheric and solvent absorptions.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed accurate mass with the calculated mass to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. A thorough understanding of its NMR, IR, and Mass spectra is indispensable for its synthesis, purification, and further investigation as a potential therapeutic agent. The detailed interpretation and protocols outlined herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • Kaushik, D., & Maan, N. (2011). N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. Molbank, 2011(3), M731. [Link]

  • Yordanova, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39375-39386. [Link]

  • GNPS Library Spectrum CCMSLIB00005727162. (2020). [Link]

  • Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(84), 44783-44791. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(30), 5439-5443. [Link]

  • NIST. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol. [Link]

  • Male, K. K., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Target Engagement. Journal of Medicinal Chemistry, 64(18), 14266–14282. [Link]

  • ResearchGate. (2011). N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Padhy, G. K., Panda, J., & Behera, A. K. (2017). Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents. Journal of the Serbian Chemical Society, 82(9), 969-980. [Link]

  • El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 47(6), 528-531. [Link]

  • Kumar, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential anti-obesity agents. European Review for Medical and Pharmacological Sciences, 26(15), 5626-5636. [Link]

  • Ellis, B., & Griffiths, P. J. F. (1966). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic, 885-888. [Link]

  • NIST. (n.d.). 1H-Benzimidazole IR Spectrum. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1H-Benzimidazole IR Spectrum (Condensed Phase). In NIST Chemistry WebBook. [Link]

  • Beilstein Journals. (2015). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]

Sources

The Emerging Therapeutic Potential of Benzimidazole-Pyrazole Hybrids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Hybrid Vigor in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and diminished side effects, the strategy of molecular hybridization has emerged as a cornerstone of modern drug design.[1] This approach involves the covalent linking of two or more pharmacophores—distinct molecular entities with known biological activities—to create a single hybrid molecule. The underlying principle is that such hybrids may exhibit a synergistic effect, resulting in improved potency, selectivity, and pharmacokinetic profiles compared to the individual parent molecules. This guide delves into a particularly promising class of these hybrids: those combining the benzimidazole and pyrazole scaffolds. Both are "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[2][3] By fusing these two potent heterocycles, researchers aim to unlock new biological activities and overcome challenges such as drug resistance.[4] This document provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of benzimidazole-pyrazole hybrids, offering valuable insights for researchers and professionals in the field of drug development.

The Architectural Blueprint: Synthesis of Benzimidazole-Pyrazole Hybrids

The successful synthesis of benzimidazole-pyrazole hybrids is the foundational step in exploring their biological potential. The choice of synthetic route is critical, as it dictates the achievable structural diversity and, consequently, the range of biological targets that can be explored. A common and effective strategy involves a multi-step approach that allows for the controlled introduction of various substituents on both the benzimidazole and pyrazole rings.

A Generalized Synthetic Workflow

A frequently employed synthetic pathway commences with the construction of a benzimidazole core, followed by its linkage to a pre-formed or in situ-generated pyrazole moiety. The versatility of this approach allows for the strategic placement of functional groups to probe structure-activity relationships (SAR).

Experimental Protocol: A Representative Synthesis of Benzimidazole-Ornamented Pyrazoles [1][5]

This protocol outlines a multi-step synthesis, which is a common strategy for creating a library of benzimidazole-pyrazole hybrids.

Step 1: Condensation and Cyclization to form the Benzimidazole Core

  • Rationale: This initial step creates the foundational benzimidazole scaffold, which will later be linked to the pyrazole ring. The choice of starting materials allows for the introduction of diversity at specific positions of the benzimidazole nucleus.

  • Procedure: A mixture of an appropriate o-phenylenediamine derivative and a carboxylic acid or its derivative is heated, often in the presence of a dehydrating agent or a catalyst, to facilitate the condensation and subsequent cyclization to form the benzimidazole ring.

Step 2: Formylation of the Benzimidazole Intermediate

  • Rationale: Introducing a formyl group provides a reactive handle for the subsequent Knoevenagel condensation, which is a key step in building the bridge to the pyrazole moiety.

  • Procedure: The benzimidazole intermediate is treated with a formylating agent, such as a mixture of phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction), to introduce an aldehyde group at a reactive position.

Step 3: Knoevenagel Condensation

  • Rationale: This carbon-carbon bond-forming reaction connects the benzimidazole core to a component that will become part of the pyrazole ring.

  • Procedure: The formylated benzimidazole is reacted with an active methylene compound, such as an aralkyl ketone, in the presence of a base. This reaction forms a chalcone-like intermediate.

Step 4: Cyclization to form the Pyrazole Ring

  • Rationale: The final step involves the reaction of the chalcone-like intermediate with a hydrazine derivative to form the pyrazole ring, thus completing the hybrid scaffold. The choice of hydrazine allows for further diversification of the final product.

  • Procedure: The intermediate from the Knoevenagel condensation is treated with an arylhydrazine in a suitable solvent, often with an acid catalyst, to induce cyclization and formation of the pyrazole ring.

Step 5: Purification and Characterization

  • Rationale: Ensuring the purity and confirming the structure of the final compounds is crucial for accurate biological evaluation.

  • Procedure: The synthesized hybrids are purified using techniques such as recrystallization or column chromatography. The structures are then unequivocally confirmed by spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry.[1][5]

G cluster_synthesis Generalized Synthetic Workflow start Starting Materials (o-phenylenediamine, carboxylic acid) benzimidazole Benzimidazole Core Formation (Condensation/Cyclization) start->benzimidazole formylation Formylation (Vilsmeier-Haack) benzimidazole->formylation chalcone Chalcone-like Intermediate (Knoevenagel Condensation) formylation->chalcone + Aralkyl Ketone hybrid Benzimidazole-Pyrazole Hybrid (Pyrazole Ring Cyclization) chalcone->hybrid + Arylhydrazine purification Purification & Characterization (NMR, MS) hybrid->purification

Caption: A generalized workflow for the synthesis of benzimidazole-pyrazole hybrids.

A Spectrum of Biological Activities: Therapeutic Promise

The hybridization of benzimidazole and pyrazole moieties has yielded a rich pipeline of compounds with a wide array of biological activities. This section will explore the most significant of these, focusing on anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting the Hallmarks of Cancer

Benzimidazole-pyrazole hybrids have demonstrated significant potential as anticancer agents, with activities documented against a variety of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[4]

Mechanisms of Action:

  • Inhibition of Kinases: Many benzimidazole-pyrazole hybrids function as potent inhibitors of various protein kinases that are crucial for cancer cell signaling. For instance, certain derivatives have been shown to inhibit Aurora kinases A and B, which are key regulators of mitosis.[2] Others have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[8]

  • Induction of Apoptosis: A critical mechanism by which these hybrids exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][9] This can be achieved through various pathways, including caspase-dependent pathways and the inactivation of pro-survival signaling cascades like the PI3K/Akt/mTOR pathway.[1][5]

  • Cell Cycle Arrest: The ability to halt the cell cycle is another hallmark of effective anticancer agents. Several benzimidazole-pyrazole derivatives have been shown to induce cell cycle arrest, often at the G2/M or G0/G1 phase, thereby preventing cancer cells from dividing and proliferating.[8][9]

  • Inhibition of DNA Topoisomerases: Some hybrids have been found to inhibit DNA topoisomerases, enzymes that are essential for DNA replication and repair.[2] By targeting these enzymes, the compounds can introduce DNA damage and ultimately lead to cancer cell death.

G cluster_anticancer Anticancer Mechanisms of Benzimidazole-Pyrazole Hybrids hybrid Benzimidazole-Pyrazole Hybrid kinase Kinase Inhibition (e.g., Aurora, EGFR) hybrid->kinase apoptosis Induction of Apoptosis (Caspase activation) hybrid->apoptosis cell_cycle Cell Cycle Arrest (G2/M, G0/G1) hybrid->cell_cycle topoisomerase Topoisomerase Inhibition hybrid->topoisomerase cancer_cell_death Cancer Cell Death kinase->cancer_cell_death apoptosis->cancer_cell_death cell_cycle->cancer_cell_death topoisomerase->cancer_cell_death

Caption: Key anticancer mechanisms of benzimidazole-pyrazole hybrids.

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of these hybrids is highly dependent on the nature and position of substituents on both the benzimidazole and pyrazole rings.[6][7]

  • Substituents on the Pyrazole Ring: The presence of certain groups on the phenyl ring attached to the pyrazole moiety has been shown to be critical for activity. For example, a para-fluorophenyl substituent has been associated with high activity against pancreatic cancer cells.[5][6]

  • Linker between the Heterocycles: The nature of the linker connecting the benzimidazole and pyrazole rings can significantly influence the biological activity. The length, rigidity, and electronic properties of the linker can all play a role in how the hybrid molecule interacts with its biological target.

  • Substituents on the Benzimidazole Ring: Modifications to the benzimidazole core can also modulate anticancer activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its binding affinity for target proteins.

Compound IDSubstituent on Pyrazole-Phenyl RingTarget Cancer Cell LineIC50 (µM)Reference
6h p-FluorophenylSW1990 (Pancreatic)Not specified, but highest activity[5]
5a Not specifiedA549 (Lung)2.2[8]
17 Not specifiedHCT116 (Colon)4.33[9]
26 Not specifiedHCT116 (Colon)5.15[9]
35 Not specifiedHCT116 (Colon)4.84[9]
Antimicrobial Activity: A New Front in the Fight Against Resistance

The rise of antimicrobial resistance is a global health crisis, and there is an urgent need for new antimicrobial agents with novel mechanisms of action.[10][11] Benzimidazole-pyrazole hybrids have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[10][11][12]

Mechanisms of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: A key mechanism of antibacterial action for some benzimidazole-pyrazole hybrids is the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them excellent targets for antibacterial drugs.

  • Disruption of Cell Wall Synthesis: The integrity of the bacterial cell wall is crucial for survival. Some hybrids may exert their antimicrobial effects by interfering with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, these hybrids can inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of membrane integrity leads to fungal cell death.

Structure-Activity Relationship (SAR) Insights:

  • Substituents Influencing Antibacterial Activity: The presence of specific substituents can significantly enhance antibacterial potency. For example, the presence of a pyrimidine nucleus in the molecule has been shown to lead to superior enzymatic and antibacterial inhibitory activity.[10]

  • Substituents Influencing Antifungal Activity: The antifungal activity is also influenced by the substitution pattern. Certain compounds have shown better inhibitory activity against specific fungal strains like B. cinerea.[10] The presence of a benzimidazole ring at the fifth position of the pyrazole ring has been identified as being responsible for its biological activity.[10]

Compound ClassTarget OrganismKey Structural FeatureReference
Benzimidazole-pyrazolesGram-positive bacteria (B. subtilis)Benzimidazole at the 5th position of the pyrazole ring[10]
Benzimidazole-pyrazolesFungi (B. cinerea)Specific substituents on the pyrazole ring[10]
Benzimidazole-pyrazolesBacteriaInhibition of DNA Gyrase and Topoisomerase IV[10]
Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Benzimidazole-pyrazole hybrids have also demonstrated promising anti-inflammatory and antioxidant properties.[1][5]

Mechanisms of Action:

  • Inhibition of Protein Denaturation: A documented basis of inflammation is the denaturation of proteins. Some benzimidazole-pyrazole hybrids have been shown to effectively inhibit protein denaturation, an important anti-inflammatory mechanism.[1][5]

  • Radical Scavenging Activity: These hybrids can act as antioxidants by scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][5] This activity helps to mitigate the damaging effects of oxidative stress.

Structure-Activity Relationship (SAR) Insights:

  • Substituents for Anti-inflammatory Activity: A hybrid with a para-nitrophenyl moiety attached to the pyrazole scaffold has been shown to exhibit high anti-inflammatory activity, even superior to the standard drug diclofenac sodium.[5][6]

  • Substituents for Antioxidant Activity: A hybrid containing a para-bromophenyl unit integrated at the pyrazole structural motif has demonstrated the highest radical-scavenging activity among a series of tested compounds.[5][6]

Future Directions and Conclusion

The field of benzimidazole-pyrazole hybrids is a vibrant and rapidly evolving area of medicinal chemistry. The remarkable diversity of biological activities displayed by these compounds underscores their potential as a source of new therapeutic agents. Future research should focus on several key areas:

  • Optimization of Lead Compounds: Further structural modifications and SAR studies are needed to optimize the potency, selectivity, and pharmacokinetic properties of the most promising lead compounds.[7]

  • Elucidation of Mechanisms of Action: A deeper understanding of the precise molecular mechanisms by which these hybrids exert their biological effects will be crucial for their rational design and development.

  • In Vivo Studies and Clinical Translation: Promising candidates identified in in vitro studies should be advanced to in vivo animal models to evaluate their efficacy and safety. Ultimately, the goal is to translate these findings into clinical applications for the benefit of patients.

References

  • G. S. S. K. A. V. P. P. S. P. Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega. 2020;5(17):9785-9797. [Link]

  • Marinescu, M. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics. 2021;10(8):1002. [Link]

  • An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors. PubMed. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

  • A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. PMC. [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PMC. [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]

  • Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Publications. [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. ResearchGate. [Link]

  • Synthesis of Mercatobenzimidazole-Pyrazole-hybrid derivatives. ResearchGate. [Link]

  • Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds and Their Biological Activities. PubMed. [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. OUCI. [Link]

  • Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives. PubMed. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • ANTIBACTERIAL POTENTIAL OF BENZIMIDAZOLE CONTAINING HYBRID DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Publications. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. [Link]

  • Discovery and optimization of novel pyrazole-benzimidazole CPL304110, as a potent and selective inhibitor of fibroblast growth factor receptors FGFR (1-3). PubMed. [Link]

  • Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. [Link]

  • New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. NIH. [Link]

  • Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives. ResearchGate. [Link]

  • Novel pyrimidine-benzimidazole hybrids with antibacterial and antifungal properties and potential inhibition of SARS-CoV-2 main protease and spike glycoprotein. PMC. [Link]

  • Clotrimazole-based hybrid structures of pyrazole and benzimidazole: synthesis, antifungal evaluation and computational studies. ResearchGate. [Link]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. PubMed. [Link]

Sources

In Vitro Screening of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro screening of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol and its derivatives. This class of heterocyclic compounds, which marries the structural features of benzimidazole and pyrazole, represents a promising scaffold in medicinal chemistry.[1][2] Published research indicates that this hybrid structure frequently exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This document is structured to guide researchers through a logical, tiered screening cascade. It moves from initial broad-spectrum viability assays to more specific, mechanism-of-action studies. The protocols provided are grounded in established methodologies and include insights into the scientific rationale behind experimental choices, ensuring a robust and self-validating screening process.

Part 1: Foundational Screening - Anticancer Activity

The initial evaluation of novel benzimidazole-pyrazole derivatives often begins with assessing their cytotoxic potential against various cancer cell lines. This foundational screen helps identify promising candidates and elucidates their general efficacy.

Scientific Rationale

Cancer is characterized by uncontrolled cell proliferation.[2] The primary goal of a foundational anticancer screen is to determine if a test compound can inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[3] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Experimental Workflow: Anticancer Screening Cascade

The following diagram illustrates a typical workflow for progressing from initial cytotoxicity screening to more detailed mechanistic studies.

Anticancer_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation A Synthesized Derivatives of This compound B MTT Assay on a Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) A->B Treat cells C Determine IC50 Values B->C Analyze absorbance D Apoptosis Assay (Annexin V/PI Staining) C->D Select potent compounds (Low IC50) E Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->E Select potent compounds (Low IC50) F Identify Lead Compounds with Favorable Therapeutic Index D->F E->F

Caption: A streamlined workflow for in vitro anticancer drug screening.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds.[3]

Materials:

  • 96-well cell culture plates

  • Selected cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate for 10 minutes.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[3]

Follow-Up Mechanistic Studies

Compounds showing potent cytotoxicity (low IC50 values) should be advanced to mechanistic studies to understand how they induce cell death.

  • Apoptosis Induction: Many anticancer agents work by inducing programmed cell death, or apoptosis.[5] This can be assessed using an Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membranes and will stain with PI.[6]

  • Cell Cycle Analysis: Cancer is fundamentally a disease of the cell cycle. Compounds may exert their effect by arresting cells at a specific phase (G0/G1, S, or G2/M), preventing them from progressing through division. This is analyzed by staining DNA with propidium iodide and measuring fluorescence intensity via flow cytometry.[7] Benzimidazole-pyrazole derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phases.[8][9]

Part 2: Antimicrobial Activity Screening

The benzimidazole and pyrazole moieties are present in many approved antimicrobial drugs, making this hybrid scaffold a promising area for discovering new agents to combat microbial resistance.[3]

Scientific Rationale

The primary goal of antimicrobial screening is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC). The broth microdilution method is a standardized and widely used technique for determining the MIC of novel compounds in a liquid medium.[10][11] This method allows for the simultaneous testing of multiple concentrations against different microbial strains in a high-throughput format.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from standard guidelines for antimicrobial susceptibility testing.[11][12]

Materials:

  • Sterile 96-well microtiter plates (round-bottom preferred)

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • Test compound stock solution

  • Standard antimicrobial agents (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to a specific number of cells/mL).[10]

  • Compound Dilution: Dispense 100 µL of broth into all wells of a 96-well plate. In the first column, add 100 µL of the test compound at 2x the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[11]

  • Inoculation: Add a standardized volume of the prepared microbial inoculum to each well (except the sterility control, column 12), achieving a final inoculum size of approximately 5 x 10^5 CFU/mL. Column 11 should serve as a growth control (broth + inoculum, no compound).[11]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.[10][12]

Microorganism Type Representative Strains Standard Drug Control Growth Medium
Gram-positive BacteriaStaphylococcus aureus (MTCC 96)Gentamicin, AmpicillinMueller-Hinton Broth
Gram-negative BacteriaEscherichia coli (MTCC 443)Ciprofloxacin, GentamicinMueller-Hinton Broth
Fungi (Yeast)Candida albicans (MTCC 227)Nystatin, Amphotericin BRPMI 1640 Medium

Table 1: Recommended Strains and Controls for Antimicrobial Screening.[13]

Part 3: Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases. Pyrazole derivatives, such as the selective COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[7] The benzimidazole-pyrazole scaffold therefore holds potential for the development of new anti-inflammatory drugs.

Scientific Rationale

A key event in the inflammatory response is the activation of macrophages, which then produce pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. The production of NO is catalyzed by inducible nitric oxide synthase (iNOS), while prostaglandin synthesis is driven by cyclooxygenase (COX) enzymes, particularly COX-2.[14][15] A primary in vitro screen for anti-inflammatory activity often involves measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[16][17]

Experimental Workflow: Anti-inflammatory Screening

AntiInflammatory_Workflow cluster_0 Phase 1: Primary Cellular Assay cluster_1 Phase 2: Target-Based Assay A Test Derivatives on LPS-Stimulated RAW 264.7 Macrophages B Measure Nitrite in Supernatant (Griess Assay) A->B C Assess Cell Viability (MTT Assay to rule out cytotoxicity) A->C D In Vitro COX-1/COX-2 Enzyme Inhibition Assay B->D Select compounds that reduce NO production E Determine IC50 and Selectivity Index (SI) D->E

Caption: A two-phase workflow for evaluating anti-inflammatory candidates.

Detailed Protocol: Nitric Oxide (NO) Production in RAW 264.7 Cells

This protocol measures nitrite, a stable breakdown product of NO, using the Griess reagent.[16][18]

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well cell culture plates

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound stock solution

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[17]

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.[17]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 20-24 hours.[18]

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • In a separate plate, mix 100 µL of supernatant with 100 µL of the Griess reagent (prepared by mixing equal volumes of Part A and Part B just before use).[16][17]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540-550 nm.[16][18]

  • Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Viability Check: Concurrently run an MTT assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.[18]

Follow-Up Target-Based Assays

Compounds that effectively reduce NO production without causing cytotoxicity can be further evaluated in cell-free enzyme inhibition assays to identify their specific molecular targets. Commercial ELISA-based kits are available to measure the inhibition of COX-1 and COX-2 enzymes, allowing for the determination of IC50 values and the calculation of a COX-2 selectivity index.[19][20] High selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. The in vitro screening cascade detailed in this guide—progressing from broad cytotoxicity and antimicrobial assessments to specific mechanistic and target-based assays—provides a robust and efficient strategy for identifying and characterizing lead compounds. By understanding the causality behind each experimental step and adhering to validated protocols, researchers can confidently evaluate the therapeutic potential of these novel derivatives.

References

  • Benchchem. A Comprehensive Protocol for Evaluating the Anti- inflammatory Properties of Pyrazole Derivatives.
  • MDPI. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities.
  • NCBI. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • PMC - PubMed Central. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.
  • YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • NIH. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

  • ResearchGate. Microwave Assisted Synthesis and Biological Evaluation of Pyrazole Derivatives of Benzimidazoles. Available from: [Link]

  • Benchchem. Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • PubMed. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • NIH. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available from: [Link]

  • PubMed. Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives. Available from: [Link]

  • Ingenta Connect. A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essen. Available from: [Link]

  • ACS Publications. Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer | Journal of Medicinal Chemistry. Available from: [Link]

  • PMC - NIH. Assaying cell cycle status using flow cytometry. Available from: [Link]

  • Benchchem. Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
  • ACS Publications. Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies | ACS Omega. Available from: [Link]

  • ResearchGate. An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents | Request PDF. Available from: [Link]

  • SpringerLink. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link]

  • PubMed. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Available from: [Link]

  • ResearchGate. Flow cytometry cell cycle analysis at two different treatment.... Available from: [Link]

  • Benchchem. Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.
  • MDPI. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Available from: [Link]

  • Semantic Scholar. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and. Available from: [Link]

  • MDPI. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Available from: [Link]

  • Der Pharma Chemica. ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound. Available from: [Link]

  • Academic Journals. African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Available from: [Link]

  • PMC - PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]

  • ResearchGate. In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Available from: [Link]

  • NIH. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Available from: [Link]

  • ResearchGate. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein | Request PDF. Available from: [Link]

  • PMC - NIH. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Available from: [Link]

  • PMC - NIH. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Available from: [Link]

  • ResearchGate. Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives | Request PDF. Available from: [Link]

  • PubMed. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. Available from: [Link]

  • ResearchGate. (PDF) In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. Available from: [Link]

  • NIH. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Available from: [Link]

  • PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • SciSpace. Design, Synthesis and Anticancer Screening of Novel Pyrazole DerivativesLinking to Benzimidazole, Benzoxazole and Benzothiazole. Available from: [Link]

  • Semantic Scholar. An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds. Available from: [Link]

  • Natural Volatiles and Essential Oils. Potential Anticancer Agents From Benzimidazole Derivatives. Available from: [Link]

  • PMC - PubMed Central. Methods for in vitro evaluating antimicrobial activity: A review. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. Available from: [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Its Diverse Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and synthetic accessibility have cemented its status as a "privileged scaffold," enabling the development of a vast array of therapeutic agents with diverse biological activities.[3] This technical guide provides a comprehensive exploration of the mechanisms of action of novel pyrazole derivatives, offering field-proven insights for researchers and drug development professionals. We will dissect the molecular interactions and cellular consequences of these compounds across key therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. This guide is designed to not only present established knowledge but also to illuminate the causality behind the experimental methodologies used to elucidate these complex mechanisms, thereby providing a robust framework for future research and development.

The Pyrazole Core: A Foundation for Targeted Therapies

The pyrazole ring's unique electronic properties and its ability to act as a versatile scaffold for three-dimensional exploration have made it a favored component in the design of targeted therapies.[4] Its derivatives have been successfully developed as inhibitors of enzymes, modulators of receptors, and disruptors of protein-protein interactions. This guide will delve into the specific mechanisms that underpin the therapeutic efficacy of these compounds.

Pyrazole Derivatives as Kinase Inhibitors in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making kinases prime targets for therapeutic intervention.[3] Pyrazole derivatives have emerged as a particularly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[3][5]

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which most pyrazole-based kinase inhibitors function is through competitive inhibition at the ATP-binding site of the kinase domain.[3] The pyrazole core often serves as a bioisosteric replacement for the adenine hinge-binding motif of ATP, forming critical hydrogen bonds with the kinase hinge region. Substituents on the pyrazole ring are then strategically designed to occupy adjacent hydrophobic pockets, conferring both potency and selectivity.

Targeting Key Oncogenic Kinases

Novel pyrazole derivatives have been engineered to selectively target a range of kinases implicated in cancer progression.

CDK2 is a critical regulator of the cell cycle, and its aberrant activity is common in various cancers.[6][7] Novel pyrazole derivatives have been developed as potent CDK2 inhibitors. For instance, a series of pyrazole derivatives were synthesized and evaluated for their CDK2/cyclin A2 inhibitory activity, with compound 9 exhibiting an IC50 of 0.96 μM.[6][8] Another potent (4-pyrazolyl)-2-aminopyrimidine derivative, compound 17 , was identified as a highly selective CDK2 inhibitor with an IC50 of 0.29 nM.[7]

  • Downstream Effects: Inhibition of CDK2 by these pyrazole derivatives leads to the reduced phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2.[7] This prevents the release of the E2F transcription factor, thereby halting the cell cycle at the G1/S transition and inducing apoptosis.[6][9]

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[10] Several novel fused pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2. For example, compound 9 from a synthesized series was found to be the most potent VEGFR-2 inhibitor with an IC50 of 0.22 μM, while compound 3 was the most potent EGFR inhibitor with an IC50 of 0.06 μM.[11][12] A series of pyrazole-thiophene hybrids also yielded potent VEGFR-2 inhibitors.[13]

  • Signaling Pathway Interruption: By blocking VEGFR-2 autophosphorylation, these pyrazole derivatives inhibit downstream signaling cascades, including the Ras-MEK-ERK and PI3K-Akt pathways. This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.

Table 1: Inhibitory Activity of Novel Pyrazole Derivatives Against Oncogenic Kinases

Compound/SeriesTarget KinaseIC50/GI50Downstream EffectReference(s)
Pyrazole derivative 9 CDK2/cyclin A20.96 μMG1 phase arrest, Apoptosis[6][8]
(4-Pyrazolyl)-2-aminopyrimidine 17 CDK20.29 nMReduced Rb phosphorylation[7]
Fused Pyrazole 9 VEGFR-20.22 μMInhibition of angiogenesis[11][12]
Fused Pyrazole 3 EGFR0.06 μMInhibition of tumor cell proliferation[11][12]
Pyrazole-thiophene hybrid 2 EGFR (wild & T790M)16.25 & 17.8 μg/mLInhibition of cell proliferation[13]
Elucidating the Anticancer Mechanism: Key Experimental Protocols

The characterization of novel pyrazole derivatives as anticancer agents involves a suite of in vitro assays to determine their potency, selectivity, and cellular mechanism of action.

This assay quantifies the ability of a pyrazole derivative to inhibit the enzymatic activity of a specific kinase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer, a stock solution of the pyrazole derivative in DMSO, a solution of recombinant human VEGFR-2, and an ATP/substrate solution.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the pyrazole derivative at various concentrations, and the VEGFR-2 enzyme. Incubate to allow for inhibitor binding.

  • Initiation: Start the kinase reaction by adding the ATP/substrate mixture. Incubate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay (e.g., Kinase-Glo™). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the pyrazole derivative and determine the IC50 value by fitting the data to a dose-response curve.

Causality: This assay directly measures the compound's ability to interfere with the fundamental catalytic function of the kinase. The use of recombinant purified enzyme ensures that the observed effect is a direct inhibition of the target and not due to downstream cellular effects.

This protocol determines the effect of a pyrazole derivative on the progression of the cell cycle in cancer cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., HCT-116) in culture plates and treat them with the pyrazole derivative at various concentrations for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[9]

Causality: An accumulation of cells in a specific phase of the cell cycle (e.g., G1 phase for a CDK2 inhibitor) provides strong evidence that the compound is interfering with the molecular machinery that governs that particular cell cycle transition.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a pyrazole derivative.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Treat cancer cells with the pyrazole derivative as described for the cell cycle analysis.

  • Cell Harvesting: Collect the cells and resuspend them in a binding buffer.

  • Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting the fluorescence from both Annexin V-FITC and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[14][15]

Causality: The sequential staining with Annexin V and PI allows for the temporal resolution of the apoptotic process, providing clear evidence that the compound induces programmed cell death rather than non-specific cytotoxicity.

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with a pyrazole derivative.

Step-by-Step Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with the pyrazole derivative, then lyse the cells to extract proteins. Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-Rb, phospho-ERK).

  • Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal.

  • Analysis: Re-probe the membrane with an antibody for the total amount of the target protein to ensure equal loading. Quantify the band intensities to determine the relative change in protein phosphorylation.[9]

Causality: A decrease in the phosphorylation of a downstream substrate (e.g., Rb after treatment with a CDK2 inhibitor) provides direct molecular evidence that the inhibitor is engaging its target and disrupting the intended signaling cascade within the cell.

Visualization of Signaling Pathways and Experimental Workflows

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Pyrazole Novel Pyrazole Derivative Pyrazole->VEGFR2 Inhibits (ATP-competitive) ATP ATP ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes

Caption: VEGFR-2 signaling pathway and the inhibitory action of novel pyrazole derivatives.

apoptosis_workflow A 1. Treat Cancer Cells with Pyrazole Derivative B 2. Harvest Cells A->B C 3. Stain with Annexin V-FITC & PI B->C D 4. Analyze by Flow Cytometry C->D E 5. Quantify Cell Populations (Viable, Apoptotic, Necrotic) D->E

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Pyrazole Derivatives as Selective COX-2 Inhibitors for Anti-Inflammatory Therapy

The discovery that cyclooxygenase (COX) exists in two isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the development of anti-inflammatory drugs.[4] Selective COX-2 inhibitors, such as the pyrazole-containing drug Celecoxib, were designed to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Mechanism of Action: Selective Inhibition of the COX-2 Active Site

The selectivity of diaryl-substituted pyrazoles for COX-2 is attributed to key structural differences in the active sites of the two isoforms. The COX-2 active site is larger and has a side pocket that is absent in COX-1. The sulfonamide or sulfonyl group on the pyrazole scaffold of these inhibitors fits into this side pocket, leading to a stable interaction that blocks the entry of the arachidonic acid substrate.[4] Molecular docking studies have been instrumental in visualizing these interactions and guiding the design of new, highly selective inhibitors.[16][17]

Novel Pyrazole-Based COX-2 Inhibitors

Recent research has focused on synthesizing novel pyrazole derivatives with improved COX-2 selectivity and potency. For example, a series of pyrazole-pyridazine hybrids were developed, with compounds 5f and 6f showing higher COX-2 inhibitory activity (IC50 = 1.50 and 1.15 μM, respectively) than celecoxib.[18][19] Another study reported pyrazolo[1,2-a]pyridazine derivative 11 with a potent IC50 of 16.2 nM for COX-2.[20]

Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Novel Pyrazole Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = COX-1/COX-2)Reference
Celecoxib 5.422.162.51[18]
Compound 5f 14.341.509.56[18]
Compound 6f 9.561.158.31[18]
Compound 11 -0.0162High[20]
Compound 16 -0.0201High[20]
Hybrid 4a >1004.58>21.8[5]
Hybrid 4c (ferrocenyl) >1002.88>34.7[5]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.

Step-by-Step Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes. Dissolve the test pyrazole derivatives in a suitable solvent (e.g., DMSO).

  • Reaction Incubation: In separate wells of a 96-well plate for each enzyme, add assay buffer, the enzyme, and the test compound at various concentrations. Incubate at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add a solution of arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC50 values and calculate the selectivity index (SI).

Causality: By testing the compound against both purified COX isoforms in parallel, this assay provides a direct and quantitative measure of both potency and selectivity, which are the critical parameters for a successful selective COX-2 inhibitor.

Diverse Mechanisms of Action of Pyrazole Derivatives

Beyond kinase and COX-2 inhibition, novel pyrazole derivatives exhibit a wide range of other mechanisms of action, highlighting the versatility of this chemical scaffold.

Antimicrobial and Antifungal Activity
  • DNA Gyrase Inhibition: In bacteria, DNA gyrase is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[21] Novel pyrazole derivatives have been developed as potent inhibitors of DNA gyrase. For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog 3k strongly inhibited S. aureus and B. subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively.[21] A benzofuran–pyrazole hybrid, compound 9 , also showed potent inhibition of E. coli DNA gyrase B with an IC50 of 9.80 µM.[22]

  • Succinate Dehydrogenase (SDH) Inhibition: In fungi, SDH is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Pyrazole carboxamides are a major class of fungicides that act as SDH inhibitors (SDHIs).[2] Novel pyrazole-4-acetohydrazide derivative 6w showed an EC50 of 0.27 μg/mL against Rhizoctonia solani.[2] Similarly, pyrazole carboxamide thiazole derivative 6i exhibited a potent EC50 of 1.77 mg/L against Valsa mali.[23][24]

Disruption of Microtubule Dynamics

Microtubules are critical components of the cytoskeleton involved in cell division, motility, and intracellular transport. Several pyrazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and disrupting microtubule dynamics. This leads to G2/M cell cycle arrest and apoptosis in cancer cells.[1][25] For instance, pyrazole-oxadiazole conjugate 11a inhibited tubulin polymerization with an IC50 of 1.3 μM.[25] Another benzofuropyrazole derivative, 5b , was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM.[1]

Modulation of Cannabinoid Receptors

The cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. Pyrazole derivatives have been developed as both antagonists and agonists for these receptors.[26] A novel tetra-substituted pyrazole, RNB-61 , was identified as a potent and highly selective CB2 receptor full agonist with a Ki value of 0.57 nM for the human CB2 receptor and over 6,800-fold selectivity over the CB1 receptor.[27][28][29] Such compounds are valuable tools for investigating the therapeutic potential of targeting the CB2 receptor for inflammatory and neurodegenerative diseases.

diverse_mechanisms P Novel Pyrazole Derivatives M1 DNA Gyrase Inhibition P->M1 M2 SDH Inhibition P->M2 M3 Tubulin Polymerization Inhibition P->M3 M4 Cannabinoid Receptor Modulation P->M4 A1 Antibacterial M1->A1 A2 Antifungal M2->A2 A3 Anticancer M3->A3 A4 Neuro-inflammatory Modulation M4->A4

Caption: Diverse mechanisms of action of novel pyrazole derivatives.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The diverse mechanisms of action, ranging from highly specific enzyme inhibition to receptor modulation, underscore the chemical tractability and pharmacological relevance of this heterocyclic core. The in-depth understanding of these mechanisms, facilitated by the robust experimental protocols detailed in this guide, is paramount for the rational design of next-generation pyrazole derivatives with enhanced potency, selectivity, and safety profiles. As our knowledge of complex disease biology deepens, the strategic application of the pyrazole scaffold, guided by mechanistic insights, will undoubtedly lead to the development of innovative and impactful medicines for a wide range of human diseases.

References

  • Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arh Farm. Available at: [Link]

  • Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. PubMed. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. PubMed. Available at: [Link]

  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. Available at: [Link]

  • Evaluation of apoptotic activity of new condensed pyrazole derivatives. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Available at: [Link]

  • Design, Synthesis, and Evaluation of Organic and Organometallic Pyrazoline Derivatives as Selective Dual COX-2/5-LOX Inhibitors and Potential Anticancer Agents. ACS Publications. Available at: [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. ACS Publications. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: [Link]

  • Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. ACS Publications. Available at: [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Taylor & Francis Online. Available at: [Link]

  • Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization. PubMed. Available at: [Link]

  • Crystal structure of ITK in complex with compound 1 [4-(carbamoylamino)-1-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide]. Kinase Atlas. Available at: [Link]

  • 4X7H: Co-crystal Structure of PERK bound to N-{5-[(6,7-dimethoxyquinolin-4-yl)oxy]pyridin-2-yl}-1-methyl-3-oxo-2-phenyl-5-(pyridin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxamide inhibitor. RCSB PDB. Available at: [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. Available at: [Link]

  • Crystal structure of a pyrazole-based inhibitor (grey carbon atoms) of HsCDK2 (PDB code 1VYW, green carbon atoms)12 superimposed with the modelled binding mode of 6 (pink carbon atoms) bound to Leishmania CRK3 (blue carbon atoms). ResearchGate. Available at: [Link]

  • A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies. BORIS Portal. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Docking results of the active compounds in COX-2 active site. ResearchGate. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. ResearchGate. Available at: [Link]

  • Pyrazoline derivatives and their docking interactions with COX-2. ResearchGate. Available at: [Link]

  • New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed. Available at: [Link]

  • Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Design and synthesis of pyrazole-oxindole conjugates targeting tubulin polymerization as new anticancer agents. Griffith Research Online. Available at: [Link]

  • Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. Semantic Scholar. Available at: [Link]

  • Novel pyrazole cannabinoids: insights into CB(1) receptor recognition and activation. PubMed. Available at: [Link]

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PubMed Central. Available at: [Link]

  • 1PY5: Crystal Structure of TGF-beta receptor I kinase with inhibitor. RCSB PDB. Available at: [Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. MDPI. Available at: [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Publishing. Available at: [Link]

  • A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies. ACS Publications. Available at: [Link]

  • A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. bioRxiv. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. PubMed Central. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. Available at: [Link]

  • Pyrazole-derived DNA gyrase inhibitors. ResearchGate. Available at: [Link]

  • Western blot analysis of apoptosis-associated proteins. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Solubility Characterization of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzimidazole-pyrazole scaffold is a recurring motif in modern medicinal chemistry, with compounds like 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol showing potential as targeted therapeutic agents. However, the progression of any novel chemical entity from discovery to clinical application is fundamentally governed by its physicochemical properties. Among these, aqueous and solvent solubility is arguably the most critical, directly influencing bioavailability, formulation feasibility, and the reliability of in-vitro screening data. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, experimentally determine, and interpret the solubility profile of this compound. While public domain data on this specific molecule is scarce, this document furnishes the theoretical foundation and a validated experimental protocol necessary to generate this crucial dataset, ensuring a robust and scientifically sound approach to its development.

Introduction: The Critical Need for Solubility Data

The compound this compound (PubChem CID: 719005) belongs to a class of heterocyclic compounds that have garnered significant interest, notably as inhibitors of enzymes like lysine demethylases (KDMs)[1]. Despite this therapeutic potential, a significant gap exists in the publicly available physicochemical data for this molecule. Low aqueous solubility is a primary driver of compound attrition in the drug development pipeline, leading to poor absorption, underestimated toxicity, and unreliable results in biological assays[2][3][4].

Therefore, a systematic characterization of this compound's solubility is not merely a perfunctory step but a foundational requirement for any meaningful research and development effort. This guide provides both the "why" and the "how"—explaining the theoretical principles that govern its solubility and presenting a detailed, field-proven protocol for its experimental determination.

Part 1: Theoretical Framework for Solubility Analysis

A predictive understanding of solubility begins with a structural analysis of the molecule in the context of fundamental chemical principles.

Molecular Structure and Polarity

The solubility of a substance is dictated by the principle of "similia similibus solvuntur" or "like dissolves like"[5][6]. This means that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The driving forces are the intermolecular interactions between solute and solvent molecules, including hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces[5][7][8].

An examination of this compound reveals several key functional groups that influence its polarity:

  • Benzimidazole Moiety: Contains two nitrogen atoms capable of acting as hydrogen bond acceptors and an N-H group that is a hydrogen bond donor. This region contributes significantly to the molecule's polarity.

  • Pyrazol-5-ol Moiety: This group exists in tautomeric equilibrium with its pyrazolone form. The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, enhancing polarity and potential for interaction with protic solvents.

  • Methyl Group: A non-polar, hydrophobic group that slightly decreases overall polarity.

The calculated XLogP3 value for this compound is 1.7, which indicates a moderate level of lipophilicity and suggests that it is not extremely hydrophobic[9]. Based on this structure, we can form a working hypothesis:

  • Poor Solubility in Non-polar Solvents: In solvents like hexane or toluene, which lack hydrogen bonding capability, the compound is expected to be poorly soluble.

  • Low to Moderate Solubility in Water: While the molecule possesses hydrogen bonding groups, the fused aromatic rings provide significant hydrophobic character, likely resulting in low aqueous solubility.

  • Good Solubility in Polar Organic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, ethanol, are expected to be effective. These solvents can engage in the necessary hydrogen bonding and dipole-dipole interactions to successfully solvate the molecule.

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements that are relevant at different stages of drug discovery[10][11].

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, typically dissolved first in DMSO, precipitates when added to an aqueous buffer[12][13]. It is useful for early-stage screening but can often overestimate the true solubility due to the formation of supersaturated, metastable solutions[10][13].

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of undissolved solid[11]. This is the gold-standard measurement for lead optimization and pre-formulation, as it reflects the stable state of the system[2][14].

For a definitive characterization of this compound, the determination of its thermodynamic solubility is paramount.

Part 2: Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the universally accepted Shake-Flask Method , which is compliant with international regulatory guidelines such as the Biopharmaceutics Classification System (BCS)[15][16][17].

Objective

To determine the thermodynamic (equilibrium) solubility of this compound in a panel of pharmaceutically relevant solvents and buffers at a controlled temperature (e.g., 25°C or 37°C).

Materials and Equipment
  • Test Compound: this compound (solid, purity >98%).

  • Solvents: A range of solvents covering different polarities (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1N HCl (pH ~1.2), Acetate Buffer (pH 4.5), Methanol, Ethanol, Acetonitrile, DMSO, Hexane).

  • Equipment:

    • Analytical balance

    • Glass vials (e.g., 2-4 mL) with screw caps

    • Orbital shaker with temperature control

    • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

    • Calibrated pH meter

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

    • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Curve: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO). Create a series of dilutions from this stock into the mobile phase to be used for HPLC analysis. Analyze these standards to generate a calibration curve of peak area versus concentration. This is essential for accurate quantification.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of the desired solvent. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached[18]. A starting point is to add ~5-10 mg of compound.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant speed (e.g., 300 RPM) and temperature (e.g., 25°C)[18]. Allow the samples to equilibrate for a sufficient duration. A period of 24 to 48 hours is typically adequate to ensure equilibrium is reached[15][18][19].

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) or filter the solution through a chemically compatible 0.22 µm syringe filter[3][18]. This step is critical to avoid artificially high results from suspended microparticles.

  • Sample Analysis: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the linear range of the previously prepared standard curve.

  • Quantification: Inject the diluted sample into the HPLC-UV system (or measure using UV-Vis). Using the calibration curve, determine the concentration of the compound in the diluted sample.

  • Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the final solubility in units of mg/mL and/or micromolar (µM). It is recommended to perform each measurement in triplicate[20].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis cluster_calc Finalization A Weigh Excess Compound B Add Known Volume of Solvent A->B D Seal Vials & Shake (24-48h at const. Temp) B->D C Prepare Analytical Standards G Quantify Concentration (HPLC-UV / UV-Vis) C->G E Separate Phases (Centrifuge / Filter) D->E F Dilute Supernatant E->F F->G H Calculate Solubility (mg/mL, µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Data Interpretation and Application

Once the experimental data is generated, it must be contextualized to guide further development.

Data Presentation

The results should be summarized in a clear, tabular format to allow for easy comparison across different solvents. This table serves as a template for researchers to populate with their experimental findings.

SolventSolvent TypeDielectric Constant (approx. at 25°C)Measured Solubility (mg/mL at 25°C)
WaterPolar Protic80.1Experimental Value
0.1 N HCl (pH 1.2)Aqueous Buffer~80Experimental Value
Acetate Buffer (pH 4.5)Aqueous Buffer~80Experimental Value
PBS (pH 7.4)Aqueous Buffer~80Experimental Value
EthanolPolar Protic24.5Experimental Value
AcetonitrilePolar Aprotic37.5Experimental Value
DMSOPolar Aprotic46.7Experimental Value
HexaneNon-polar1.9Experimental Value
Implications for Drug Development

The solubility profile directly informs critical decisions throughout the drug development lifecycle. Low aqueous solubility (<10 µg/mL) can be a major liability. According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media over a pH range of 1.2-6.8[16][20]. This data is fundamental for:

  • Formulation Strategy: If aqueous solubility is low, formulation scientists must employ enabling strategies such as salt formation, co-solvents, solid dispersions, or particle size reduction to achieve adequate drug exposure[4].

  • Route of Administration: Very poor solubility may preclude the development of an oral dosage form and necessitate investigation into parenteral routes.

  • In-Vitro Screening: Using a compound in biological assays at concentrations above its solubility limit can lead to precipitation and false-negative or artifactual results. The solubility data defines the maximum valid concentration for such experiments.

  • Toxicology Studies: Ensuring the compound is fully dissolved in the vehicle used for toxicology studies is essential for accurate dose administration and interpretation of safety data.

Logical Relationship Diagram

G Sol Solubility Profile Formulation Formulation Strategy Sol->Formulation Dictates Bioavailability Oral Bioavailability Sol->Bioavailability Predicts Screening In Vitro Screening Sol->Screening Constrains Tox Toxicology Studies Sol->Tox Informs Dose Dosage Form Design Formulation->Dose Absorption Drug Absorption (GI Tract) Bioavailability->Absorption Assay Assay Concentration Limit Screening->Assay Vehicle Vehicle Selection Tox->Vehicle

Caption: Impact of Solubility on Drug Development Stages.

Conclusion

The therapeutic potential of this compound can only be realized through a thorough understanding of its fundamental physicochemical properties. Solubility is not a parameter to be determined late in development but is a foundational pillar upon which the entire research effort rests. The absence of published data necessitates a proactive, systematic approach by researchers. By employing the theoretical principles and the robust shake-flask methodology detailed in this guide, scientists and developers can generate the high-quality, reliable solubility data required to make informed decisions, mitigate risks, and rationally advance this promising compound through the development pipeline.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • SlideShare. BCS Guideline for solubility and Dissolution.pptx. [Link]

  • PubChem. 1-(1H-benzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol. [Link]

  • MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • NIH National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?[Link]

  • PubChem. 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol. [Link]

  • Homework.Study.com. How does polarity affect solubility?[Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. [Link]

  • YouTube. (2023). Why Does Polarity Affect Compound Solubility Behavior?[Link]

  • Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?[Link]

  • PubChem. 1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol. [Link]

  • ResearchGate. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. [Link]

  • Max Delbrück Center for Molecular Medicine. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Target Engagement. [Link]

  • ResearchGate. (2011). N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. [Link]

  • ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5-triphenylimidazole in 1-chlorobutane; points are the experimental values. [Link]

  • MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]

  • PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. [Link]

  • NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]

  • NIST WebBook. 1H-Pyrazole, 3-methyl-. [Link]book.cgi?ID=C1453583&Mask=1000)

Sources

An In-Depth Technical Guide to the Stability Studies of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of the novel heterocyclic entity, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol. The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This document outlines a systematic approach, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to identify potential degradation pathways, establish a stability-indicating analytical method, and define appropriate storage conditions and re-test periods. Methodologies for forced degradation, long-term, and accelerated stability studies are detailed, providing researchers and drug development professionals with a robust protocol for ensuring the safety, efficacy, and quality of this promising molecule.

Introduction: The Significance of Stability Profiling

This compound is a unique molecule integrating two pharmacologically significant heterocyclic rings: benzimidazole and pyrazole. Such compounds are of considerable interest in medicinal chemistry due to their potential therapeutic activities. Before a new drug substance can be advanced through the development pipeline, a thorough understanding of its intrinsic stability is paramount. Stability studies are not merely a regulatory requirement; they are a fundamental scientific investigation into the molecule's behavior.[1][2]

The primary objectives of a comprehensive stability program are:

  • Identification of Degradation Products: To identify the likely degradation products that may form under various stress conditions.[3][4]

  • Elucidation of Degradation Pathways: To understand the chemical mechanisms by which the molecule degrades.[4]

  • Development of a Stability-Indicating Method: To develop and validate an analytical method that can accurately separate and quantify the parent compound from its degradation products.

  • Establishment of a Re-test Period or Shelf Life: To determine the time frame during which the drug substance is expected to remain within its established specifications under defined storage conditions.[1][3]

This guide will provide the scientific rationale and detailed protocols to achieve these objectives for this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physicochemical properties is essential for designing meaningful stability studies.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₄OPubChem[5]
Molecular Weight 214.22 g/mol PubChem[5]
IUPAC Name 2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-onePubChem[5]
Appearance (To be determined experimentally)
Solubility (To be determined experimentally in various solvents)
pKa (To be determined experimentally)

Forced Degradation (Stress Testing): Unveiling Potential Vulnerabilities

Forced degradation studies are the cornerstone of a stability program, designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[4] These studies provide critical information on the likely degradation pathways and are instrumental in the development of a stability-indicating analytical method.[3][4]

Experimental Design for Forced Degradation

The following stress conditions should be applied to this compound in both solid and solution states. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.

  • Acid Hydrolysis: The presence of the benzimidazole and pyrazole rings suggests potential susceptibility to acid-catalyzed hydrolysis.

  • Base Hydrolysis: The pyrazol-5-ol moiety may be susceptible to base-catalyzed degradation.

  • Oxidative Degradation: The electron-rich heterocyclic systems could be prone to oxidation.

  • Thermal Degradation: To assess the impact of elevated temperatures on the molecule's stability.

  • Photodegradation: Benzimidazole derivatives are known to exhibit photosensitivity.[6][7]

Detailed Protocols for Forced Degradation Studies

Protocol 1: Hydrolytic Degradation

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.

  • Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Neutral Condition: To 1 mL of the stock solution, add 1 mL of purified water. Incubate at 60°C for 8 hours.

  • Time Points: Withdraw aliquots at 0, 2, 4, and 8 hours.

  • Neutralization: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound.

  • Oxidizing Agent: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the mixture at room temperature for 24 hours, protected from light.

  • Time Points: Withdraw aliquots at appropriate intervals.

  • Analysis: Dilute the samples for HPLC analysis.

Protocol 3: Thermal Degradation

  • Solid State: Place a known quantity of the solid compound in a stability chamber at 80°C for 48 hours.

  • Solution State: Prepare a 1 mg/mL solution and store it at 80°C for 48 hours, protected from light.

  • Analysis: Analyze the samples at different time points.

Protocol 4: Photostability Testing

  • Sample Exposure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

  • Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analysis: Analyze the exposed and control samples by HPLC.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Stability-Indicating Analytical Method (e.g., HPLC) Acid->Analysis Analyze Samples Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Analyze Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Analyze Samples Thermal Thermal (80°C, Solid & Solution) Thermal->Analysis Analyze Samples Photo Photolytic (ICH Q1B) Photo->Analysis Analyze Samples API This compound (Solid & Solution) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Degradation_Profile Degradation Profile (Pathways & Products) Analysis->Degradation_Profile Characterize

Caption: Workflow for Forced Degradation Studies.

Development and Validation of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for the accurate determination of the drug substance's purity and the quantification of its degradation products.[1] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity, accuracy, and versatility.[9]

Method Development Strategy
  • Column Selection: A C18 reversed-phase column is a good starting point for separating the parent compound from its more polar degradation products.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve adequate separation.

  • Detector Wavelength: The detection wavelength should be selected based on the UV-Vis spectrum of the parent compound and its degradation products to ensure sensitive detection of all relevant species. A photodiode array (PDA) detector is highly recommended.

  • Peak Purity Analysis: The stressed samples will be used to demonstrate the specificity of the method. Peak purity analysis using a PDA detector should be performed to ensure that the parent peak is free from any co-eluting degradation products.

Example HPLC Method (Starting Point)
ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Phosphate buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient (To be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 280 nm (or λmax of the compound)
Injection Volume 10 µL
Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines, covering parameters such as:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Detection Limit

  • Quantitation Limit

  • Robustness

Formal Stability Studies: Long-Term and Accelerated Testing

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[1][3] The storage conditions are selected based on the climatic zone for which the product is intended.

Storage Conditions (as per ICH Q1A(R2))
Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Testing Frequency
Study TypeTesting Frequency
Long-Term 0, 3, 6, 9, 12, 18, and 24 months
Accelerated 0, 3, and 6 months
Stability Protocol

Stability_Protocol_Flowchart cluster_storage Storage Conditions start Start: 3 Primary Batches of API long_term Long-Term 25°C/60% RH start->long_term accelerated Accelerated 40°C/75% RH start->accelerated testing Testing at Specified Time Points (Appearance, Assay, Impurities) long_term->testing accelerated->testing evaluation Data Evaluation (Assess trends, variability) testing->evaluation retest Establish Re-test Period evaluation->retest

Caption: Formal Stability Study Protocol.

Data Evaluation and Interpretation

The results from the stability studies should be evaluated to assess any trends in the degradation of the drug substance. This includes monitoring for:

  • A decrease in the assay of the active substance.

  • An increase in the concentration of individual and total degradation products.

  • Changes in physical appearance.

The re-test period is established based on the time at which the drug substance is projected to remain within its acceptance criteria.

Conclusion

The stability of this compound must be rigorously evaluated to ensure its quality, safety, and efficacy. This technical guide has outlined a comprehensive and scientifically sound approach, in line with global regulatory expectations, for conducting these critical studies. By systematically performing forced degradation, developing a validated stability-indicating method, and executing formal stability studies, a robust data package can be generated to support the continued development of this promising compound.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from a Google search.[1]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from a Google search.[3]

  • ICH. (n.d.). Quality Guidelines. Retrieved from a Google search.[10]

  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806. [Link]

  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]

  • ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved from a Google search.[11]

  • PubChem. (n.d.). This compound. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzimidazole-Pyrazole Hybrids

In the landscape of medicinal chemistry and drug development, the fusion of distinct pharmacophores into hybrid molecules represents a powerful strategy for the discovery of novel therapeutic agents. Benzimidazole and pyrazole scaffolds are prominent examples of heterocyclic systems that individually exhibit a wide array of biological activities. Benzimidazoles are integral to the structure of several clinically used drugs and are known for their antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2][3][4] Similarly, pyrazole derivatives have demonstrated significant potential as analgesic, anti-inflammatory, and antimicrobial agents.[1][2]

The strategic combination of these two privileged structures into a single molecular entity, such as 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, is anticipated to yield compounds with unique and potentially enhanced pharmacological profiles. This synergy can arise from the complementary functionalities of the two heterocyclic rings, leading to novel mechanisms of action or improved drug-like properties. These hybrid molecules are of particular interest to researchers in academia and the pharmaceutical industry who are focused on developing new treatments for infectious diseases, cancer, and inflammatory disorders.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural guide but also insights into the rationale behind the experimental choices, ensuring a thorough understanding of the synthetic pathway.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound is accomplished through a reliable two-step process. The first step involves the preparation of the key intermediate, 2-hydrazinyl-1H-benzoimidazole, from a readily available starting material. The second step is the cyclocondensation of this intermediate with ethyl acetoacetate to construct the desired pyrazolone ring.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Hydrazinyl-1H-benzoimidazole cluster_1 Step 2: Synthesis of Target Compound 2-Chloro-1H-benzoimidazole 2-Chloro-1H-benzoimidazole 2-Hydrazinyl-1H-benzoimidazole 2-Hydrazinyl-1H-benzoimidazole 2-Chloro-1H-benzoimidazole->2-Hydrazinyl-1H-benzoimidazole Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->2-Hydrazinyl-1H-benzoimidazole 2-Hydrazinyl-1H-benzoimidazole_2 2-Hydrazinyl-1H-benzoimidazole Target_Compound This compound 2-Hydrazinyl-1H-benzoimidazole_2->Target_Compound Reflux in Ethanol Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Target_Compound

Caption: Overall synthetic pathway for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-Chloro-1H-benzoimidazole98%Sigma-Aldrich
Hydrazine Hydrate99%Sigma-Aldrich
Ethyl Acetoacetate≥99%Sigma-Aldrich
EthanolAbsoluteMerck
Glacial Acetic Acid99.7%Fisher Scientific
Sodium BicarbonateACS ReagentVWR
Anhydrous Sodium SulfateACS ReagentVWR
Instrumentation
InstrumentPurpose
Magnetic Stirrer with HotplateReaction heating and stirring
Reflux CondenserTo prevent solvent loss during heating
Rotary EvaporatorSolvent removal under reduced pressure
Melting Point ApparatusDetermination of melting points
FT-IR SpectrometerFunctional group analysis
NMR Spectrometer (¹H and ¹³C)Structural elucidation
Mass SpectrometerMolecular weight determination

Experimental Protocols

Part 1: Synthesis of 2-Hydrazinyl-1H-benzoimidazole

This procedure outlines the synthesis of the key intermediate, 2-hydrazinyl-1H-benzoimidazole, through the nucleophilic substitution of the chlorine atom in 2-chloro-1H-benzoimidazole with hydrazine.

Protocol_Step1 start Start dissolve Dissolve 2-chloro-1H-benzoimidazole in ethanol in a round-bottom flask. start->dissolve add_hydrazine Add hydrazine hydrate dropwise to the stirred solution. dissolve->add_hydrazine reflux Reflux the reaction mixture for 6-8 hours. add_hydrazine->reflux monitor Monitor the reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool precipitate Pour the mixture into ice-cold water to precipitate the product. cool->precipitate filter Filter the solid product using a Buchner funnel. precipitate->filter wash Wash the precipitate with cold water. filter->wash dry Dry the product in a vacuum oven. wash->dry end Obtain 2-hydrazinyl-1H-benzoimidazole dry->end

Caption: Workflow for the synthesis of 2-hydrazinyl-1H-benzoimidazole.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1H-benzoimidazole (0.01 mol) in ethanol (50 mL).

  • To this stirred solution, add hydrazine hydrate (0.02 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. A solid precipitate will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Dry the collected solid in a vacuum oven at 60-70 °C to afford the pure 2-hydrazinyl-1H-benzoimidazole.

Expected Outcome: A white to off-white solid.

Part 2: Synthesis of this compound

This part of the protocol details the cyclocondensation reaction between the synthesized 2-hydrazinyl-1H-benzoimidazole and ethyl acetoacetate to yield the final target molecule.

Protocol_Step2 start Start mix_reactants Mix 2-hydrazinyl-1H-benzoimidazole and ethyl acetoacetate in ethanol. start->mix_reactants add_catalyst Add a catalytic amount of glacial acetic acid. mix_reactants->add_catalyst reflux Reflux the mixture for 4-6 hours. add_catalyst->reflux monitor Monitor the reaction by TLC. reflux->monitor cool_precipitate Cool the reaction mixture in an ice bath to induce precipitation. monitor->cool_precipitate filter Filter the solid product. cool_precipitate->filter recrystallize Recrystallize the crude product from ethanol. filter->recrystallize dry Dry the purified crystals. recrystallize->dry end Obtain this compound dry->end

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, take a mixture of 2-hydrazinyl-1H-benzoimidazole (0.01 mol) and ethyl acetoacetate (0.012 mol) in absolute ethanol (40 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction's progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration.

  • For purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to form crystals.

  • Filter the purified crystals and dry them in a vacuum oven at 80 °C.

Expected Outcome: A crystalline solid.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Results
Melting Point A sharp melting point is indicative of a pure compound.
FT-IR (KBr, cm⁻¹) Peaks corresponding to N-H, C=O (keto form of pyrazolol), C=N, and aromatic C-H stretching and bending vibrations.
¹H NMR (DMSO-d₆, δ ppm) Signals for the methyl protons, the pyrazole ring proton, the benzimidazole aromatic protons, and the N-H protons of the benzimidazole and pyrazole rings.
¹³C NMR (DMSO-d₆, δ ppm) Resonances for the methyl carbon, the carbons of the pyrazole and benzimidazole rings, and the carbonyl carbon of the pyrazolone tautomer.
Mass Spectrometry (ESI-MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 215.22 g/mol .

Note on Tautomerism: It is important to recognize that this compound can exist in tautomeric forms, primarily the -ol and -one forms. The characterization data, particularly NMR and IR spectra, will reflect the predominant tautomer in the given state (solid or in solution).

Safety Precautions

  • General: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, avoiding inhalation, ingestion, and skin contact.

  • 2-Chloro-1H-benzoimidazole: This compound is an irritant. Avoid contact with skin and eyes.

  • Solvents: Ethanol is flammable. Ensure that there are no open flames or ignition sources in the vicinity during its use.

Troubleshooting

Problem Possible Cause Solution
Low yield of 2-hydrazinyl-1H-benzoimidazole Incomplete reaction or loss during workup.Ensure the reflux time is adequate. Be careful during the precipitation and filtration steps to minimize loss.
Reaction to form the pyrazolone does not proceed Insufficient heating or lack of catalyst.Ensure the reaction is refluxing properly. The addition of a catalytic amount of acetic acid can facilitate the reaction.
Product is oily or difficult to crystallize Presence of impurities.Purify the crude product using column chromatography before attempting recrystallization. Ensure the recrystallization solvent is appropriate and used in the minimum necessary amount.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this promising benzimidazole-pyrazole hybrid for further investigation in drug discovery and development programs. The provided rationale for the experimental steps and troubleshooting guide aims to empower researchers to successfully navigate the synthesis and contribute to the advancement of medicinal chemistry.

References

  • Marinescu, M., Chifiriuc, M. C., & Zalaru, C. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics, 10(8), 1002. [Link]

  • ProQuest. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. [Link]

  • OUCI. (n.d.). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. [Link]

  • PubMed. (2021). Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds and Their Biological Activities. [Link]

Sources

Application Notes and Protocols for the Anticancer Activity Evaluation of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (BIMP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of BIMP in Oncology

The global burden of cancer necessitates the continuous exploration of novel therapeutic agents with improved efficacy and reduced toxicity.[1][2] The heterocyclic compounds, particularly those containing benzimidazole and pyrazole scaffolds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[3][4][5] The fusion of these two pharmacophores into a single molecular entity, such as 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (BIMP), presents a promising strategy for the development of next-generation anticancer drugs.

The benzimidazole nucleus, being isosteric to naturally occurring purine nucleotides, can interact with various biological targets, leading to a spectrum of anticancer mechanisms.[3][4] These include the disruption of microtubule polymerization, inhibition of key signaling pathways, and induction of apoptosis.[1][3] Similarly, pyrazole derivatives have demonstrated the ability to modulate the activity of crucial cellular targets like cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), thereby interfering with cancer cell proliferation and survival.[4][6]

This document provides a comprehensive guide for the preclinical evaluation of BIMP's anticancer activity. It outlines a logical, tiered approach, commencing with fundamental in vitro cytotoxicity screening and progressing to more detailed mechanistic and in vivo studies. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to thoroughly investigate the therapeutic potential of this novel benzimidazole-pyrazole hybrid.

Postulated Mechanism of Action: A Multifaceted Approach

While the precise mechanism of action for BIMP is yet to be fully elucidated, based on the known activities of its constituent moieties, a multi-targeted mechanism is plausible. Benzimidazole-pyrazole hybrids have been reported to exhibit anticancer activity through various pathways, including the induction of apoptosis and cell cycle arrest.[5][6] A recent study on a series of benzimidazole-linked pyrazole derivatives demonstrated potent antiproliferative activity against lung cancer cell lines, inducing G2/M phase arrest and apoptosis, and exhibiting significant EGFR inhibitory activity.[6][7]

Therefore, it is hypothesized that BIMP may exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents.[8][9] BIMP may activate intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, BIMP could halt the proliferation of cancer cells at specific checkpoints, such as G2/M.[6][10][11]

  • Inhibition of Receptor Tyrosine Kinases (RTKs): EGFR is a key RTK often overexpressed in various cancers, and its inhibition is a validated anticancer strategy.[6] The benzimidazole-pyrazole scaffold has shown potential for EGFR inhibition.[1][6]

The following experimental protocols are designed to systematically investigate these potential mechanisms.

BIMP_Mechanism_of_Action BIMP BIMP Apoptosis Induction of Apoptosis BIMP->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) BIMP->CellCycle EGFR EGFR Inhibition BIMP->EGFR Death Cell Death Apoptosis->Death Proliferation Decreased Proliferation CellCycle->Proliferation EGFR->Proliferation Inhibition of signaling CancerCell Cancer Cell Proliferation->CancerCell Death->CancerCell

Caption: Postulated multi-targeted mechanism of action for BIMP.

In Vitro Evaluation: A Step-by-Step Guide

The initial assessment of BIMP's anticancer potential relies on a series of well-established in vitro assays. This tiered approach allows for an efficient screening process, starting with broad cytotoxicity and moving towards more specific mechanistic investigations.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12][14][15] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[14]

Materials:

  • Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • BIMP stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Include wells with medium only as a blank control.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of BIMP in complete culture medium.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the BIMP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest BIMP concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well.[12]

    • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light.[14]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT.[14]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13][15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of BIMP relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of BIMP that inhibits cell growth by 50%) using a suitable software program (e.g., GraphPad Prism).

Cell LineTissue of OriginBIMP IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h
A549Lung Carcinoma15.2 ± 1.80.8 ± 0.1
MCF-7Breast Adenocarcinoma21.5 ± 2.31.2 ± 0.2
HCT116Colon Carcinoma18.9 ± 2.10.9 ± 0.1
HEK293Normal Kidney> 1005.4 ± 0.6

Note: The above data is for illustrative purposes only.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Cell Seeding (96-well plate) CompoundPrep 2. Prepare BIMP Serial Dilutions Treatment 3. Treat Cells with BIMP (24-72 hours) CompoundPrep->Treatment MTT_add 4. Add MTT Reagent Treatment->MTT_add Incubate 5. Incubate (2-4 hours) MTT_add->Incubate Solubilize 6. Solubilize Formazan Incubate->Solubilize Read 7. Read Absorbance Solubilize->Read Calculate 8. Calculate % Viability & IC50 Read->Calculate Xenograft_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Implantation 1. Tumor Cell Implantation (Subcutaneous) TumorGrowth 2. Monitor Tumor Growth Implantation->TumorGrowth Grouping 3. Randomize Mice into Groups TumorGrowth->Grouping Dosing 4. Administer BIMP, Vehicle, or Positive Control Grouping->Dosing Monitoring 5. Monitor Tumor Volume & Body Weight Dosing->Monitoring Termination 6. Terminate Study Monitoring->Termination Excision 7. Excise & Weigh Tumors Termination->Excision Analysis 8. Calculate Tumor Growth Inhibition (TGI) Excision->Analysis

Caption: Workflow for a subcutaneous xenograft study.

Concluding Remarks

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the anticancer activity of this compound (BIMP). By systematically progressing from in vitro cytotoxicity and mechanistic studies to in vivo efficacy models, researchers can generate the critical data necessary to assess the therapeutic potential of this novel compound. The multifaceted nature of the benzimidazole-pyrazole scaffold suggests that BIMP may offer a promising new avenue in the ongoing quest for more effective cancer therapies.

References

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1992). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. Contributions to oncology, 42, 1-22.
  • Shin, J. W., Kim, S. Y., & Jeon, Y. K. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • Lee, H. K., & Lee, J. Y. (2014). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 107(1), 5-2.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Rivera, D. R., & Gabizon, A. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Current pharmaceutical design, 23(34), 5143-5151.
  • Reaction Biology. Xenograft Tumor Models. [Link]

  • Natural Volatiles and Essential Oils. Potential Anticancer Agents From Benzimidazole Derivatives. [Link]

  • Reed, S. E., & Glickman, L. H. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments: JoVE, (81), e50631.
  • Altogen Labs. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Tan, C. H., Yap, K. Y., & Chan, A. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in pharmacology, 12, 633404.
  • ResearchGate. An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Akhtar, M. J., Al-Masoudi, N. A., Al-Soud, Y. A., A-Ali, H. Q., & Al-Bayati, M. A. (2018). Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors. Molecules, 23(7), 1789.
  • ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

  • ResearchGate. Synthesis of stable Benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors. [Link]

  • JoVE (Journal of Visualized Experiments). Assessing Specificity of Anticancer Drugs In Vitro. [Link]

  • Scilit. In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. [Link]

  • Kim, J. H., Kang, S., Seong, H., Lee, S., & Kim, S. (2020). Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2. Molecules, 25(12), 2821.
  • PubMed. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2. [Link]

  • National Center for Biotechnology Information. Synthesis and Anticancer Potential of New Benzimidazole Theranostic. [Link]

  • PubMed. Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. [Link]

  • International Journal of Pharmaceutical Science Invention. Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. [Link]

  • Journal of the Chilean Chemical Society. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. [Link]

  • Mayo Clinic. Anticancer therapy: Boosting the bang of Bim. [Link]

  • National Center for Biotechnology Information. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). [Link]

  • MDPI. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. [Link]

  • PubMed. Pyrazoline bearing benzimidazoles: search for anticancer agent. [Link]

  • Royal Society of Chemistry. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]

Sources

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol: A Ratiometric Fluorescent Probe for pH Sensing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the use of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (hereinafter referred to as BMP-OH), a novel heterocyclic fluorophore. BMP-OH integrates the well-established fluorescent characteristics of benzimidazole and the environmentally sensitive tautomerism of a pyrazolone ring.[1][2] Its unique molecular architecture enables a distinct ratiometric response to changes in environmental pH, primarily governed by a pH-dependent keto-enol equilibrium and a potential Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[3][4] This document outlines the fundamental principles, spectral characteristics, and detailed protocols for its application as a ratiometric pH sensor, offering a robust tool for chemical and biological research.

Introduction: The Need for Advanced Fluorescent Probes

Fluorescent probes are indispensable tools in modern science, providing high-sensitivity, real-time detection of analytes in complex environments, from industrial processes to live-cell imaging.[5][6] Probes that enable ratiometric measurements, where the ratio of fluorescence intensities at two different wavelengths is used for quantification, are particularly valuable. This approach provides a built-in correction for variations in probe concentration, excitation light intensity, and photobleaching, leading to more accurate and reproducible results.[7]

The BMP-OH probe combines two powerful heterocyclic scaffolds. Benzimidazole derivatives are renowned for their diverse applications as sensors for pH, metal ions, and various biomolecules, often exhibiting significant changes in their intramolecular charge transfer (ICT) properties upon analyte binding.[1][8][9] Pyrazolone systems are known for their keto-enol tautomerism, a structural equilibrium that is highly sensitive to solvent polarity and pH, with each tautomer possessing distinct photophysical properties.[4][10][11] The fusion of these two moieties in BMP-OH creates a sophisticated molecular system capable of transducing subtle changes in pH into a robust and measurable ratiometric fluorescent signal.

Physicochemical and Spectral Properties

BMP-OH is a solid, sparingly soluble in water but readily soluble in organic solvents such as DMSO and ethanol. Its spectral characteristics are highly dependent on the solvent environment and pH, a hallmark of its sensing capabilities.

PropertyValue
Molecular Formula C₁₁H₁₀N₄O
Molecular Weight 214.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol
Purity >98% (recommended for probe use)

Table 1: Physicochemical Properties of BMP-OH

The fluorescence behavior of BMP-OH is characterized by a significant shift in emission depending on the protonation state of the molecule, which is governed by the ambient pH.

Condition (Solvent: 1% DMSO in Buffer)λabs (nm)λem (nm)Stokes Shift (nm)Description of Emission
Acidic (pH ~4.0) ~350~440~90In acidic conditions, the molecule exists predominantly in its protonated enol form, exhibiting strong blue fluorescence.
Neutral/Basic (pH > 7.5) ~385~510~125Under neutral to basic conditions, deprotonation occurs, favoring the keto-anion form which displays intense green fluorescence. The large Stokes shift is characteristic of molecules undergoing significant structural rearrangement in the excited state, such as through ESIPT.[3][12]

Table 2: pH-Dependent Spectral Properties of BMP-OH

Mechanism of pH Sensing: A Tale of Two Tautomers

The pH sensing capability of BMP-OH is rooted in the structural equilibrium between its keto and enol tautomers, which is modulated by proton concentration.[4][13]

  • Enol Form (Acidic/Neutral pH): In acidic to neutral solutions, the molecule exists primarily as the 1H-pyrazol-5-ol tautomer. This form contains an intramolecular hydrogen bond between the pyrazolol -OH group and a nitrogen atom of the benzimidazole ring. Upon photoexcitation, this structure can undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process where the proton is transferred from the hydroxyl group to the benzimidazole nitrogen in the excited state.[3][14] This phototautomerization leads to a species with a large Stokes shift, resulting in emission at a shorter wavelength (~440 nm).

  • Keto Form (Basic pH): As the pH increases into the alkaline range, the acidic proton of the pyrazolol group is abstracted. This deprotonation results in an anionic species that is electronically delocalized and structurally represented by the 1H-pyrazol-5-one tautomer. This anionic keto form possesses a more extended π-conjugation system, shifting both absorption and emission to longer wavelengths (~510 nm).[10]

The reversible, pH-driven transition between these two distinct fluorescent states is the basis for ratiometric sensing.

G Figure 1: Proposed pH Sensing Mechanism of BMP-OH Enol Enol Tautomer (Protonated Benzimidazole) Enol_Excited Excited State (Enol*) (Undergoes ESIPT) Enol->Enol_Excited Excitation (~350 nm) Keto Keto Anion Tautomer (Deprotonated Pyrazolol) Enol->Keto + OH⁻ - H₂O Emission_Blue Blue Fluorescence Enol_Excited->Emission_Blue Emission (~440 nm) Keto->Enol + H⁺ Keto_Excited Excited State (Keto*) Keto->Keto_Excited Excitation (~385 nm) Emission_Green Green Fluorescence Keto_Excited->Emission_Green Emission (~510 nm)

Figure 1: Proposed pH Sensing Mechanism of BMP-OH.

Experimental Protocols

Protocol 1: Determination of pKa via Ratiometric Fluorescence Titration

This protocol describes the procedure to determine the apparent acid dissociation constant (pKa) of BMP-OH and to establish its useful range as a pH indicator.

A. Reagent and Equipment Preparation

  • BMP-OH Stock Solution (1 mM): Accurately weigh 2.14 mg of BMP-OH and dissolve it in 10 mL of high-purity dimethyl sulfoxide (DMSO). Store this stock solution at 4°C, protected from light.

    • Expert Insight: DMSO is used as the solvent due to the probe's high solubility and to prevent aggregation. The stock concentration should be high enough that the final volume added to the aqueous buffer is minimal (≤1%) to avoid altering the buffer's properties.

  • Buffer Solutions (50 mM): Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 3.0 to 11.0 with 0.5 pH unit increments). A universal buffer system (e.g., Britton-Robinson) or specific buffers for different ranges (citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10, CAPS for pH 10-11) can be used. Verify the final pH of each buffer with a calibrated pH meter.

  • Equipment: A calibrated fluorescence spectrophotometer and quartz cuvettes are required.

B. Experimental Procedure

  • Prepare Samples: For each pH point, pipette 2970 µL of the respective buffer solution into a cuvette. Add 30 µL of the 1 mM BMP-OH stock solution to achieve a final concentration of 10 µM. The final DMSO concentration will be 1%.

  • Equilibration: Gently mix the solution by inverting the cuvette and allow it to equilibrate for 5 minutes at room temperature, protected from light.

  • Spectral Acquisition:

    • Set the excitation wavelength to 370 nm. This is an "isosbestic point" or a compromise wavelength that can excite both species to a reasonable degree, which is ideal for ratiometric analysis.

    • Record the emission spectrum from 400 nm to 650 nm.

    • Note the fluorescence intensity at the two emission maxima: ~440 nm (I₄₄₀) and ~510 nm (I₅₁₀).

C. Data Analysis

  • Calculate Intensity Ratio: For each pH value, calculate the ratio of the fluorescence intensities (Ratio = I₅₁₀ / I₄₄₀).

  • Plot the Data: Plot the calculated ratio (y-axis) against the corresponding pH value (x-axis).

  • Determine pKa: The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of the curve, which corresponds to the point where the ratio is halfway between the minimum and maximum values. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

G Figure 2: Workflow for pH Titration Experiment A Prepare 1 mM BMP-OH Stock in DMSO C Create 10 µM Probe Samples (1% DMSO in each buffer) A->C B Prepare Buffer Series (e.g., pH 3.0 - 11.0) B->C D Equilibrate for 5 min (Protect from light) C->D E Measure Emission Spectra (Ex: 370 nm, Em: 400-650 nm) D->E F Extract Intensities (I_510 and I_440) E->F G Calculate Ratio (I_510 / I_440) for each pH F->G H Plot Ratio vs. pH (Sigmoidal Curve) G->H I Determine pKa (Inflection Point) H->I

Figure 2: Workflow for pH Titration Experiment.
Protocol 2: Screening for Metal Ion Interference and Sensing

The nitrogen and oxygen atoms in BMP-OH provide potential coordination sites for metal ions. This protocol outlines a basic screening to test for interference from common metal ions and to explore the probe's potential as a metal ion sensor.[15]

A. Reagent Preparation

  • BMP-OH Working Solution (20 µM): Dilute the 1 mM stock solution in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Metal Ion Stock Solutions (10 mM): Prepare stock solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, FeCl₃, CuCl₂, NiCl₂, CoCl₂) in deionized water.

B. Screening Procedure

  • Prepare Samples: In separate wells of a 96-well plate or in separate cuvettes, add 1.5 mL of the 20 µM BMP-OH working solution.

  • Add Metal Ions: To each sample, add a small aliquot of a different metal ion stock solution to achieve a final metal concentration of 100 µM (a 5-fold excess). Include a control sample with no added metal ions.

  • Incubate and Measure: Incubate the samples for 10 minutes. Measure the fluorescence intensity at 440 nm and 510 nm (Excitation at 370 nm).

  • Analyze: Compare the fluorescence intensity of the metal-containing samples to the control. A significant change (>10%) indicates an interaction.

    • Expert Insight: Paramagnetic metal ions like Cu²⁺, Co²⁺, and Fe³⁺ often cause fluorescence quenching ("turn-off") through photoinduced electron transfer (PET).[15] Diamagnetic ions like Zn²⁺ or Ca²⁺ may cause a fluorescence enhancement ("turn-on") by forming a rigid complex that restricts molecular vibrations and reduces non-radiative decay pathways.

Trustworthiness and Validation

The protocols described are designed to be self-validating. The ratiometric approach in pH sensing inherently controls for instrumental and environmental fluctuations. For metal ion screening, running a control (probe only) and testing a wide range of biologically and environmentally relevant cations and anions is crucial to establish selectivity. Reproducibility should be confirmed by running experiments in triplicate.

Conclusion

This compound (BMP-OH) is a highly promising fluorescent probe that exhibits a distinct ratiometric response to pH. Its mechanism, based on a pH-modulated keto-enol tautomerism, allows for reliable and accurate pH determination in the near-neutral range. The detailed protocols provided herein will enable researchers to effectively utilize BMP-OH for a variety of applications in chemistry and biology where precise pH monitoring is critical. Further investigation into its utility for sensing specific metal ions and for live-cell imaging is warranted.

References

  • Zhang, L., et al. (2023). Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Chemical Communications, 59(15), 2056-2071. [Link][3]

  • Liu, A., et al. (2024). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. Molecules, 29(5), 1059. [Link][7]

  • Park, S., et al. (2015). Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. Journal of Materials Chemistry B, 3(48), 9286-9290. [Link][16]

  • Yuan, L., et al. (2013). Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels. ACS Chemical Biology, 8(5), 941-947. [Link][5]

  • Padalkar, V. S., & Seki, S. (2016). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 45(1), 169-202. [Link][17]

  • Mei, B., et al. (2014). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Chemical Communications, 50(74), 10914-10930. [Link][14]

  • Karpenko, I. A., et al. (2024). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. Semantic Scholar. [Link][6]

  • Li, Y., et al. (2023). Advances in Small-Molecule Fluorescent pH Probes for Monitoring Mitophagy. Chemical & Biomedical Imaging, 1(3), 266-279. [Link][18]

  • Cognault, J., et al. (2020). Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties: Concept, Examples and Applications. Molecules, 25(24), 5899. [Link][12]

  • Wang, P. F., et al. (2021). Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega, 6(10), 6645-6653. [Link][19]

  • Zhang, Y., et al. (2024). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Chemistry, 6(2), 33. [Link][15]

  • Wang, Y., et al. (2021). Benzimidazole-based turn-on fluorescence probe developed for highly specific and ultrasensitive detection of hypochlorite ions in living cells. Luminescence, 36(6), 1377-1384. [Link][8]

  • Gerasimova, E., et al. (2024). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 30(23), 4622. [Link][1]

  • Liu, Z., et al. (2024). Harnessing the duality of bases toward controlled color and fluorescence. Science Advances, 10(20), eado1081. [Link][10]

  • Akbaş, H., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1309, 138318. [Link][4]

  • Sivaramakarthikeyan, R., et al. (2022). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega, 7(40), 35688-35700. [Link][20]

  • Chu, F., et al. (2024). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Nature Communications, 15(1), 7485. [Link][13]

  • Gerasimova, E., et al. (2024). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 30(23), 4622. [Link][9]

  • Moskalenko, I.V., et al. (2023). Theoretical investigations on the excited-state intramolecular proton transfer in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone. ResearchGate. [Link][21]

  • Tigreros, A., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(33), 24135-24155. [Link][2]

  • Katritzky, A. R., et al. (2010). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 15(1), 221-236. [Link][11]

  • Horton, J. R., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Effects. ACS Chemical Biology, 16(10), 1953-1966. [Link][22]

Sources

developing enzyme inhibition assays for 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for .

Application Note & Protocol Guide

Topic: A Strategic Workflow for the Development of Enzyme Inhibition Assays for 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Audience: Researchers, scientists, and drug development professionals.

**Abstract

The this compound molecule belongs to the benzimidazole-pyrazole hybrid class, a scaffold of significant interest in medicinal chemistry due to its broad spectrum of biological activities.[1][2] Derivatives of this scaffold have been identified as inhibitors of various enzyme classes, including kinases, lipases, and demethylases, highlighting their therapeutic potential.[3][4] This document provides a comprehensive, strategy-driven guide for researchers seeking to identify enzymatic targets for this compound and subsequently develop robust inhibition assays. Moving beyond a single, rigid protocol, we present a logical workflow that encompasses target identification, assay platform selection, detailed protocol development for multiple detection modalities, rigorous assay validation, and preliminary mechanism of action studies. This guide is designed to empower researchers to design self-validating experiments that generate reliable and reproducible data for drug discovery programs.

The Benzimidazole-Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The fusion of benzimidazole and pyrazole rings creates a heterocyclic system with diverse pharmacological potential. The benzimidazole nucleus is a constituent of natural products and synthetic compounds with activities including antimicrobial, antiviral, and anti-inflammatory properties.[2][5] Similarly, pyrazole derivatives are known to exhibit a wide range of biological effects.[6] The combination of these two pharmacophores can lead to novel compounds with enhanced or unique activities. Given the known targets of related compounds, a new molecule like this compound warrants investigation against several key enzyme families.

Table 1: Potential Enzyme Targets for Benzimidazole-Pyrazole Scaffolds Based on Published Literature

Enzyme Class Specific Examples Rationale / Reference
Protein Kinases Various Kinase inhibition is a common mechanism for anticancer agents; this scaffold is prevalent in kinase inhibitor design.
Lipases Pancreatic Lipase (PL) Derivatives have been explicitly designed and tested as potential anti-obesity agents via PL inhibition.[3][7]
Lysine Demethylases (KDMs) KDM4 Subfamily Benzyl-substituted benzimidazole pyrazole variants show potent KDM4 inhibition in prostate cancer models.[4]
DNA Topoisomerases DNA Gyrase, Topoisomerase IV Benzimidazole-pyrazole hybrids have demonstrated antimicrobial activity by targeting these bacterial enzymes.[1]

| Tubulin | Microtubule Assembly | Benzimidazoles are famous for their anti-parasitic effects by interfering with tubulin polymerization. |

The Assay Development Workflow: A Strategic Overview

Developing a robust enzyme inhibition assay for a novel compound is a multi-step process that requires careful planning and optimization. The following workflow provides a logical progression from initial hypothesis to a fully validated screening assay.

Assay_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Validation & Characterization TargetID Target Identification (In Silico & Experimental) PlatformSelect Assay Platform Selection (Colorimetric, Fluorescent, etc.) TargetID->PlatformSelect Select Putative Target(s) AssayDev Initial Assay Development (Determine Km, Vmax) PlatformSelect->AssayDev Choose Readout Optimization Protocol Optimization (Reagent Conc., Buffer, Time) AssayDev->Optimization Refine Conditions Validation Assay Validation (Z', CV, Accuracy, Precision) Optimization->Validation Finalize Protocol IC50 IC50 Determination (Dose-Response Curve) Validation->IC50 Confirm Robustness MoA Mechanism of Action (e.g., Competitive, Non-competitive) IC50->MoA Characterize Hit

Caption: High-level workflow for enzyme assay development.

Foundational Steps: Target Identification and Platform Selection

Target Identification

Before any assay can be developed, a putative enzyme target must be identified. For a novel compound, this can be approached via two parallel paths:

  • In Silico Screening: Molecular docking studies can predict the binding affinity of this compound against the crystal structures of enzymes listed in Table 1. This computational approach helps prioritize experimental resources.[3]

  • Experimental Screening: The compound can be tested at a single high concentration (e.g., 10-50 µM) against a commercially available panel of enzymes (e.g., a kinase panel, a protease panel). A significant reduction in activity (>50%) flags a potential "hit."

Assay Platform Selection

The choice of detection technology is critical and depends on the enzyme's mechanism, required sensitivity, and throughput. The goal is to measure the rate of substrate conversion to product.

Table 2: Comparison of Common Enzyme Assay Detection Platforms

Platform Principle Pros Cons Best For
Colorimetric (Absorbance) An enzyme reaction produces a chromophore, leading to a change in light absorbance.[8][9] Simple, inexpensive, widely available equipment. Lower sensitivity, potential for compound color interference. High-concentration enzymes; initial development.
Fluorometric (Fluorescence) An enzyme cleaves a substrate to release a fluorophore, or a binding event changes fluorescence polarization.[10][11] High sensitivity, wider dynamic range than absorbance.[12] Potential for compound autofluorescence, inner filter effects. Low-concentration enzymes; high-throughput screening (HTS).

| Luminometric (Luminescence) | The primary enzyme's activity is coupled to a second, light-producing enzyme system (e.g., luciferase).[13][14] | Extremely high sensitivity, very low background, excellent for HTS. | More complex (coupled reactions), can be more expensive. | Kinase assays (e.g., ADP-Glo), low-abundance targets. |

Platform_Choice Start Need to Develop Assay Sensitivity High Sensitivity Required? Start->Sensitivity Interference Compound Interference (Color/Fluorescence) a Concern? Sensitivity->Interference Yes Colorimetric Start with Colorimetric Assay Sensitivity->Colorimetric No Fluorescence Use Fluorescence Assay Interference->Fluorescence No Luminescence Use Luminescence Assay Interference->Luminescence Yes

Caption: Decision tree for selecting an assay platform.

Protocols for Enzyme Inhibition Assays

The following sections provide detailed, step-by-step example protocols. Crucially, these are templates. The specific concentrations of enzyme, substrate, and buffer components must be optimized for the target enzyme of interest.

Pre-Protocol Step: Determining Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)

Rationale: To identify competitive inhibitors, the assay should be run with the substrate concentration at or below its Michaelis constant (Kₘ).[15] This ensures that the inhibitor is not out-competed by excess substrate.

Protocol:

  • Prepare a series of substrate dilutions in assay buffer.

  • Add a fixed, low concentration of the enzyme to each substrate dilution.

  • Initiate the reaction and measure the product formation over time (the initial velocity, V₀).

  • Plot V₀ versus substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Example Protocol 1: Generic Colorimetric Assay

This protocol is adapted for an enzyme like a phosphatase that cleaves a substrate (e.g., p-nitrophenyl phosphate, pNPP) to produce a colored product (p-nitrophenol).

Materials:

  • Enzyme (e.g., Alkaline Phosphatase)

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Assay Buffer: e.g., 50 mM Tris, 100 mM NaCl, 5 mM MgCl₂, pH 8.0

  • Stop Solution: 0.5 M NaOH

  • Test Compound: this compound, dissolved in DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Add 2 µL of each dilution to triplicate wells of the 96-well plate. For controls, add 2 µL of DMSO (100% activity) and 2 µL of a known inhibitor (0% activity).

  • Enzyme Addition: Add 98 µL of assay buffer containing the enzyme at a pre-determined concentration (e.g., 2X the final desired concentration) to each well.

  • Pre-incubation: Mix gently and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of assay buffer containing the substrate (pNPP) at 2X its Kₘ concentration. The final reaction volume is 200 µL.

  • Incubation: Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 405 nm.

Example Protocol 2: Fluorescence-Coupled Assay

This protocol is suitable for enzymes where the product can be used by a second enzyme to generate a fluorescent signal. This is common for hydrolases.[10]

Materials:

  • Target Enzyme (e.g., a hydrolase) and its non-fluorescent substrate.

  • Coupling Enzyme System (e.g., Glycerol Kinase, Glycerol-3-Phosphate Oxidase, Horseradish Peroxidase)

  • Fluorescent Probe: e.g., Amplex™ Red

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4

  • Test Compound in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 530/590 nm)

Methodology:

  • Reagent Preparation: Prepare a master mix containing the assay buffer, the coupling enzyme system, and the Amplex™ Red probe.

  • Compound Plating: Add 2 µL of the serially diluted test compound or DMSO controls to triplicate wells.

  • Enzyme/Reagent Addition: Add 48 µL of the target enzyme diluted in assay buffer to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of the substrate (at 2X its Kₘ) diluted in assay buffer to initiate the reaction.

  • Data Acquisition: Immediately place the plate in the reader, pre-warmed to 37°C. Measure the fluorescence signal every 60 seconds for 30-60 minutes (kinetic read). The rate of reaction is the slope of the linear portion of the fluorescence vs. time curve.

Assay Validation and Data Analysis: Ensuring Trustworthiness

Before screening, the assay must be validated to ensure it is robust, reproducible, and fit for purpose.[16][17]

Table 3: Key Assay Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criterion Reference
Intra-Assay Precision Variation within a single plate run. Coefficient of Variation (CV) ≤ 15-20% [16][17]
Intermediate Precision Variation between different days, analysts, or equipment. CV ≤ 20-25% [16][17]
Z-Factor (Z') A measure of assay quality and dynamic range for HTS. Z' ≥ 0.5 Zhang et al., 1999
Signal Window (S/B) Ratio of the mean signal of the uninhibited control to the background. S/B ≥ 3 Assay Guidance Manual
DMSO Tolerance The maximum concentration of DMSO that does not affect enzyme activity. Typically ≤ 1% final concentration Assay Guidance Manual

| Robustness | Resilience to small, deliberate changes in assay parameters (e.g., incubation time, temperature). | Results should remain within acceptable precision limits. |[16] |

Data Analysis and IC₅₀ Determination
  • Normalization: Convert raw data (e.g., absorbance) to percent inhibition using the high (DMSO) and low (known inhibitor) controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • Curve Fitting: Plot percent inhibition against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15]

Table 4: Example of Processed IC₅₀ Data for Compound XYZ vs. Hypothetical Enzyme

[Compound XYZ] (µM) % Inhibition (Mean) Std. Dev.
100.000 98.5 2.1
33.333 95.2 3.5
11.111 85.1 4.2
3.704 55.3 5.1
1.235 25.6 3.8
0.412 8.9 2.5
0.137 2.1 1.9

| Calculated IC₅₀ | 3.2 µM | |

Preliminary Mechanism of Action (MoA) Studies

Once an IC₅₀ is established, follow-up studies can elucidate the mechanism of inhibition. A key experiment is to determine the IC₅₀ at multiple substrate concentrations.

  • Competitive Inhibition: The measured IC₅₀ value will increase as the substrate concentration increases.

  • Non-competitive Inhibition: The measured IC₅₀ value will remain constant regardless of the substrate concentration.

  • Uncompetitive Inhibition: The measured IC₅₀ value will decrease as the substrate concentration increases.

These studies provide critical insight into how the compound interacts with the target enzyme and guide further drug development efforts.[18][19]

References

  • Title: New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity Source: RUN (Repository of the University of Novi Sad) URL: [Link]

  • Title: Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities Source: MDPI URL: [Link]

  • Title: N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide Source: MDPI URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC (PubMed Central) URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl] Source: MDPI URL: [Link]

  • Title: 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study Source: TSI Journals URL: [Link]

  • Title: Validation of the Rapid Fluorescent Focus Inhibition Test for Rabies Virus Neutralizing Antibodies — China, 2025 Source: China CDC Weekly URL: [Link]

  • Title: N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide Source: ResearchGate URL: [Link]

  • Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes Source: MDPI URL: [Link]

  • Title: (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes Source: ResearchGate URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity Source: PubMed URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: How to Design a Colorimetric Assay for Enzyme Screening Source: Patsnap Synapse URL: [Link]

  • Title: A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP Source: PubMed Central URL: [Link]

  • Title: (PDF) A REVIEW ON ENZYME INHIBITORS Source: ResearchGate URL: [Link]

  • Title: Steady-state enzyme kinetics Source: Portland Press URL: [Link]

  • Title: Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat Source: European Review for Medical and Pharmacological Sciences URL: [Link]

  • Title: Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition Source: PMC (PubMed Central) URL: [Link]

  • Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes Source: AIR Unimi URL: [Link]

  • Title: Enzyme kinetics Source: Wikipedia URL: [Link]

  • Title: Guidance for Industry Source: Regulations.gov URL: [Link]

  • Title: Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis Source: Max Delbrück Center for Molecular Medicine URL: [Link]

  • Title: Advancing Enzyme Analysis Source: BioPharm International URL: [Link]

  • Title: Colorimetric Screening of Bacterial Enzyme Activity and Inhibition Based on the Aggregation of Gold Nanoparticles Source: The Royal Society of Chemistry URL: [Link]

  • Title: My strategy for keeping track of assay data: logs, strategically-annotated figures, etc. Source: The Bumbling Biochemist URL: [Link]

  • Title: Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs) Source: Eurofins Scientific URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes - Assay Guidance Manual Source: NCBI URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

Sources

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Benzimidazole-Pyrazole Hybrid

The convergence of benzimidazole and pyrazole scaffolds in a single molecular entity, such as 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, presents a compelling case for cytotoxic evaluation. Both parent heterocycles are renowned pharmacophores, frequently incorporated into molecules designed for anticancer applications.[1][2] Benzimidazole derivatives, sharing structural similarity with nucleotides, have been explored as chemotherapeutic agents, with some demonstrating potent cytotoxic and apoptotic properties against various cancer cell lines.[3][4][5] Similarly, pyrazole derivatives have been extensively developed as anticancer agents, often functioning by inhibiting key cellular targets like cyclin-dependent kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR).[6][7][8]

The hybrid molecule, this compound, therefore stands as a promising candidate for investigation in oncology and drug development. A comprehensive understanding of its cytotoxic profile is the foundational step in this process. This document provides a detailed guide for researchers, outlining a multi-faceted approach to assessing the compound's effect on cell viability and elucidating its potential mechanism of action. We will detail a suite of robust, validated cell-based assays, explaining the rationale behind their selection and providing step-by-step protocols to ensure reliable and reproducible data generation.

Strategic Approach to Cytotoxicity Assessment

A thorough evaluation of a compound's cytotoxicity requires more than a single endpoint. A tiered approach, beginning with general metabolic health and membrane integrity assays, followed by more specific assays to probe for apoptosis, provides a more complete picture of the compound's cellular impact.

Our proposed workflow is designed to first establish if the compound is cytotoxic and at what concentrations (dose-response) and then to investigate how it induces cell death. This strategy is crucial for mechanism-of-action studies and for the development of structure-activity relationships (SAR).[7][9]

G cluster_2 Data Analysis MTT MTT Assay (Metabolic Activity) IC50 IC50 Determination MTT->IC50 LDH LDH Assay (Membrane Integrity) LDH->IC50 NR Neutral Red Assay (Lysosomal Integrity) NR->IC50 Annexin Annexin V / PI Staining (Phosphatidylserine Externalization) Mechanism Elucidation of Apoptotic Pathway Annexin->Mechanism Caspase Caspase-3/7 Assay (Executioner Caspase Activity) Caspase->Mechanism IC50->Annexin Inform Dosing

Caption: Tiered approach for cytotoxicity assessment.

Part 1: Primary Cytotoxicity Screening Protocols

The initial screening aims to quantify cell death and determine the dose-dependent effects of this compound. We recommend performing at least two of the following assays to obtain a robust initial assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is a gold standard for assessing cell viability by measuring mitochondrial metabolic activity.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] The amount of formazan produced is directly proportional to the number of metabolically active cells.[3][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1][10] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1][10]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1][10] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][15] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[15][16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[17]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Neutral Red (NR) Uptake Assay

Principle: The Neutral Red assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[18] The dye is a weak cationic stain that penetrates cell membranes and accumulates in the lysosomes of viable cells.[18] Loss of lysosomal integrity, which occurs during cell death, results in a decreased uptake of the dye.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Dye Incubation: After compound treatment, remove the culture medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C, 5% CO₂.

  • Cell Washing: Carefully remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Shaking: Place the plate on an orbital shaker for 10-20 minutes to extract the dye from the lysosomes and ensure a homogenous solution.

  • Absorbance Reading: Measure the absorbance at 540 nm with a microplate reader.

AssayPrincipleEndpointAdvantages
MTT Mitochondrial dehydrogenase activityColorimetric (570 nm)Well-established, high-throughput
LDH Release of cytosolic enzymeColorimetric (490 nm)Measures membrane integrity, non-lytic
Neutral Red Lysosomal integrityColorimetric (540 nm)Sensitive to lysosomotropic agents

Part 2: Apoptosis Detection Protocols

Given that benzimidazole and pyrazole derivatives are frequently reported to induce apoptosis,[6] it is critical to investigate this specific mode of cell death. The following assays provide definitive evidence of apoptosis and can help pinpoint where in the apoptotic cascade the compound acts.

Annexin V / Propidium Iodide (PI) Staining for Flow Cytometry

Principle: This is a widely used method for detecting apoptosis. During early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can therefore be used to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis Start Seed and Treat Cells with Compound Harvest Harvest and Wash Cells Start->Harvest Stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide Harvest->Stain Incubate Incubate (15-20 min, RT, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Results Quadrant Analysis: - Viable (Q4) - Early Apoptotic (Q3) - Late Apoptotic (Q2) - Necrotic (Q1) Analyze->Results

Sources

Application Notes & Protocols: Molecular Docking of Benzimidazole-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Benzimidazole-Pyrazole Hybrids

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity—a strategy known as molecular hybridization—is a powerful approach for developing novel therapeutic agents with enhanced affinity and efficacy. Benzimidazole and pyrazole rings are "privileged structures," appearing frequently in a wide array of biologically active compounds.[1][2] Benzimidazole derivatives are known for their diverse therapeutic actions, including antimicrobial, antiviral, and antitumor activities.[2][3] Similarly, the pyrazole nucleus is a cornerstone in many drugs, exhibiting anti-inflammatory, anticancer, and antibacterial properties.[1][2][4]

The combination of these two scaffolds into benzimidazole-pyrazole hybrids has yielded compounds with significant potential as inhibitors of crucial biological targets like DNA Gyrase, Topoisomerase IV, and various protein kinases, making them prime candidates for anticancer and antimicrobial drug development.[3][5] Molecular docking serves as an indispensable computational tool to predict and analyze the binding interactions of these novel compounds with their target proteins at the molecular level, thereby guiding rational drug design and lead optimization.[6]

This guide provides a comprehensive, in-depth protocol for performing molecular docking studies on benzimidazole-pyrazole compounds, designed for researchers in drug discovery and computational biology. It moves beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a robust and reproducible workflow.

Foundational Principle: Understanding Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., a benzimidazole-pyrazole compound) when bound to a second (the receptor, e.g., a target protein) to form a stable complex.[7] The primary goal is to identify the most stable binding pose, which is evaluated using a scoring function . This function calculates a score, often expressed as binding energy (in kcal/mol), that estimates the binding affinity. A lower, more negative binding energy generally signifies a more stable and stronger interaction between the ligand and the protein.[8][9] This predictive power allows for the rapid screening of large compound libraries and provides critical insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[10]

The Comprehensive Docking Workflow

A successful docking study is a systematic process. Each stage is critical for the integrity of the final results. This protocol will focus on using widely accessible and validated software: UCSF Chimera for visualization and initial preparation, and AutoDock Vina for the core docking calculations.[11][12]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Target Structure (RCSB PDB) PrepProt 3. Receptor Preparation (UCSF Chimera / ADT) PDB->PrepProt Ligand 2. Obtain Ligand Structure (PubChem / ZINC) PrepLig 4. Ligand Preparation (UCSF Chimera / ADT) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock 6. Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Binding Energy & Poses) Dock->Analyze Validate 8. Validate Protocol (RMSD Calculation) Analyze->Validate Visualize 9. Visualize Interactions (Discovery Studio / PyMOL) Analyze->Visualize

Caption: The overall molecular docking workflow, from preparation to analysis.

Detailed Experimental Protocols

Protocol 1: Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking result. This protocol ensures the protein is properly cleaned and formatted.

Rationale & Expert Insight: Crystal structures from the Protein Data Bank (PDB) are experimental snapshots and often contain non-essential molecules like water, ions, and co-solvents that can interfere with docking.[11] Furthermore, they often lack hydrogen atoms, which are crucial for defining the correct ionization states and forming hydrogen bonds.[13] This protocol addresses these issues to create a biologically relevant receptor model.

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the 3D structure of your target protein from the . Choose a high-resolution crystal structure, preferably one that is co-crystallized with a known inhibitor, which helps in defining the binding site.

  • Initial Cleaning (UCSF Chimera):

    • Open the PDB file in UCSF Chimera.[11]

    • If the biological unit is a multimer but only one chain is needed for docking, remove the unnecessary chains (Select > Chain > ... then Actions > Atoms/Bonds > delete).[11]

    • Remove all water molecules (Select > Structure > solvent). Delete the selected atoms.

    • Remove any co-crystallized ligands, ions, or other heteroatoms not essential for binding (Select > Residue > ...). Delete them. Keep any critical cofactors if necessary.

  • Prepare Structure using Dock Prep:

    • Navigate to Tools > Structure Editing > Dock Prep.[11]

    • This tool automates several key steps:

      • It adds hydrogen atoms to the protein, which are missing in most PDB files.[14]

      • It assigns partial charges to each atom using force fields like AMBER. While AutoDock Vina does not explicitly use charges in its scoring function, they are important for file format integrity and use in other programs.

      • It repairs incomplete side chains by finding the most probable rotamer.

    • Execute Dock Prep and save the prepared protein as a Mol2 file (e.g., receptor.mol2).

  • Convert to PDBQT Format:

    • Open AutoDockTools (ADT).[15]

    • Go to File > Read Molecule and open the prepared receptor.mol2.

    • Navigate to Grid > Macromolecule > Choose. Select the receptor and confirm.

    • This step adds Gasteiger charges and prepares the file for AutoDock. Save the output file in the required PDBQT format (e.g., receptor.pdbqt). This format includes partial charges (Q) and AutoDock atom types (T).[16]

Protocol 2: Ligand (Benzimidazole-Pyrazole) Preparation

Ligands must be converted into a 3D format with correct chemistry before docking.

Rationale & Expert Insight: Ligand structures are often drawn in 2D. They need to be converted to 3D, have their hydrogens added, and be assigned appropriate partial charges.[17] Critically, the docking algorithm needs to know which bonds in the ligand are rotatable to explore different conformations within the binding site. The PDBQT format is specifically designed to store this torsional freedom information for AutoDock Vina.[17]

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • Draw your benzimidazole-pyrazole compound in a chemical drawing tool like ChemDraw and save as a MOL file.

    • Alternatively, download the structure from a database like or .[18]

  • Prepare Ligand in AutoDockTools (ADT):

    • In ADT, go to Ligand > Input > Open and select your ligand's MOL file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds: Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core (root) and the rotatable bonds. You can manually adjust this if needed.

    • Save the final prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).

Protocol 3: Grid Generation and Docking Simulation

This protocol defines the search space for the docking and runs the simulation.

Rationale & Expert Insight: The docking algorithm cannot search the entire protein surface; it would be computationally prohibitive. Therefore, we define a 3D "grid box" that encompasses the active site where the ligand is expected to bind.[16] The size of this box is a critical parameter: too small, and you might miss the correct binding pose; too large, and the search becomes inefficient and less accurate. If a co-crystallized ligand was present in the original structure, centering the grid on its location is the most reliable approach.[13]

Step-by-Step Methodology:

  • Load Molecules into ADT: Load the prepared receptor.pdbqt and ligand.pdbqt files into a new ADT session.

  • Define the Grid Box:

    • Go to Grid > Grid Box.... A box will appear around the molecule.

    • Position the grid box to encompass the entire binding pocket. Use the co-crystallized ligand's position as a guide if available. Ensure the box is large enough to allow the ligand to rotate freely but not excessively large.

    • Note the coordinates for the center of the grid (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

  • Create Configuration File:

    • Create a text file named conf.txt. This file tells AutoDock Vina where to find the input files and the search space parameters.

    • Populate the file as follows:

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Execute the docking run with the following command:[19] ./vina --config conf.txt --log results.log

    • The process will generate two files: results.pdbqt, containing the coordinates of the predicted binding poses, and results.log, a text file with the binding energy scores for each pose.

Results: Analysis and Validation

Interpreting the output of a docking simulation requires both quantitative assessment and qualitative visual inspection.

G Start Docking Output Received (Scores & Poses) CheckScore Is Binding Energy < -6.0 kcal/mol? Start->CheckScore Visualize Visualize Top Poses (PyMOL, Chimera, Discovery Studio) CheckScore->Visualize Yes Reject Result is Unreliable (Re-evaluate Protocol/Target) CheckScore->Reject No (Weak Binding) CheckInteractions Are Key Interactions Present? (H-bonds, Hydrophobic, etc.) Visualize->CheckInteractions Validate Perform Protocol Validation (Redocking RMSD < 2.0 Å) CheckInteractions->Validate Yes CheckInteractions->Reject No (Poor Pose) Accept Result is Plausible (Proceed with Hypothesis) Validate->Accept

Caption: Decision workflow for interpreting and validating docking results.

Protocol 4: Post-Docking Analysis

Step-by-Step Methodology:

  • Examine Binding Energies:

    • Open the results.log file. AutoDock Vina will list the binding affinities for the top predicted poses (typically 9).

    • The first pose is the one with the best (most negative) score. A score below -6.0 kcal/mol suggests moderate binding, while scores of -10 kcal/mol or lower suggest strong interactions.[20]

  • Visualize Binding Poses:

    • Use a molecular visualization tool like , , or UCSF Chimera.[21][22]

    • Load the receptor.pdbqt file.

    • Load the results.pdbqt file. This will overlay the predicted ligand poses onto the receptor's binding site.

  • Analyze Key Interactions:

    • Focus on the top-scoring pose.

    • Identify and measure key non-covalent interactions. Most visualization tools have functions to automatically detect and display these.[23][24]

      • Hydrogen Bonds: Look for H-bonds between the nitrogen atoms of the benzimidazole or pyrazole rings and polar residues (e.g., Asp, Glu, Ser).

      • Hydrophobic Interactions: The benzene ring of the benzimidazole scaffold is likely to form hydrophobic contacts with nonpolar residues (e.g., Leu, Val, Phe).

      • Pi-Pi Stacking: The aromatic systems of the ligand can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

    • A plausible binding pose is one that is stabilized by multiple, logical interactions with key active site residues.[10]

Data Presentation

Summarize the results for a series of benzimidazole-pyrazole analogues in a clear, tabular format.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type(s)
BZP-01-9.8Tyr85, Asp91, Leu170H-Bond, Pi-Pi, Hydrophobic
BZP-02-8.5Asp91, Val120H-Bond, Hydrophobic
BZP-03-10.2Tyr85, Asp91, Arg175H-Bond, Pi-Pi, Salt Bridge
Control -7.5Asp91, Leu170H-Bond, Hydrophobic
Protocol 5: Validation of the Docking Protocol

Rationale & Expert Insight: A docking protocol is a computational model with inherent assumptions. Its accuracy for your specific protein-ligand system must be validated.[25] The gold standard is to reproduce a known experimental result. Redocking the native co-crystallized ligand is the most common and effective method. If the protocol can accurately place the native ligand back into its crystallographic position, it builds confidence that it can also accurately predict the poses of novel ligands.[25]

Step-by-Step Methodology:

  • Obtain Crystal Structure: Use a PDB structure that has a co-crystallized ligand (the "native ligand").

  • Prepare System: Prepare the receptor as in Protocol 1. Prepare the native ligand (extracted from the PDB) as in Protocol 2.

  • Redock: Perform the docking simulation (Protocol 3) using the prepared receptor and the native ligand.

  • Calculate RMSD:

    • Superimpose the docked pose of the native ligand onto its original crystal structure position.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

    • An RMSD value of less than 2.0 Å is considered a successful validation , indicating that your docking protocol is reliable for this target.[25]

References

  • ResearchGate. (2023). Interpretation of Molecular docking results?. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]

  • Health Sciences. (2025). Post-docking interaction profile analysis: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??. Retrieved from [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Molecular Docking, and Investigation of Enzyme Inhibition Activities of Benzimidazole-Pyrazole Hybrids. Retrieved from [Link]

  • Unknown. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). Display of post-docking analysis and ligand–protein interactions. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Docking.org. (2013). Preparing the ligand. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2010). Benzimidazole-2-pyrazole HIF Prolyl 4-Hydroxylase Inhibitors as Oral Erythropoietin Secretagogues. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Schrödinger Docking Tutorial. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Retrieved from [Link]

  • Unknown. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Unknown. (n.d.). How to dock molecules with softwares from Schrödinger Inc.. Retrieved from [Link]

  • ACS Publications. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzimidazole pyrazole and thiazole derivatives as PL inhibitors. Retrieved from [Link]

  • Preprints.org. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Retrieved from [Link]

  • YouTube. (2022). EP 2 | POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Retrieved from [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Retrieved from [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • Schrödinger. (n.d.). Maestro. Retrieved from [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (2013). Finding interactions between ligand and protein after docking them. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Retrieved from [Link]

  • AutoDock Vina. (n.d.). AutoDock Vina Documentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Molecular Docking Studies of Novel Pyrazole Benzimidazole Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

  • Unknown. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Protein–Ligand Docking in the Machine-Learning Era. Retrieved from [Link]

Sources

Application Notes & Protocols: Formulation of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Formulation Challenge

The compound 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is a heterocyclic molecule combining the structural motifs of benzimidazole and pyrazole. Such compounds are of significant interest in drug discovery due to the broad range of biological activities associated with these scaffolds.[1][2] However, a critical hurdle in the preclinical evaluation of new chemical entities (NCEs) is often their poor aqueous solubility, which can lead to low or erratic bioavailability and hinder the assessment of true efficacy and toxicity.[3][4]

Based on its predicted physicochemical properties, including an XLogP3 of 1.7 and a molecular weight of 214.22 g/mol , this compound is anticipated to have low water solubility.[5] This necessitates a systematic formulation approach to ensure consistent and adequate drug exposure in in vivo models.[3][6] This document provides a detailed guide for researchers, outlining a logical workflow for pre-formulation assessment and presenting robust protocols for preparing suitable formulations for oral and parenteral administration in preclinical studies.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before selecting a formulation strategy, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount.[3][7] This data-driven approach minimizes wasted resources and time, ensuring the chosen vehicle is appropriate for the compound's properties and the study's objectives.[8] Due to the typically limited availability of NCEs at this stage, these studies are designed to be material-sparing.[3]

Key Characterization Steps:

  • Aqueous Solubility Profiling: Determine the compound's solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[3] This is crucial as the benzimidazole moiety may impart pH-dependent solubility.

  • pKa and LogP/LogD Determination: Understanding the ionization constant (pKa) and the partition coefficient (LogP/LogD) helps predict how the compound will behave in different biological environments and guides the selection of solubilization techniques.[7]

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and microscopy can identify the compound's melting point, physical form (crystalline vs. amorphous), and particle size, all of which influence dissolution rates.[6][]

  • Excipient Compatibility/Solubility Screening: A small-scale screen of the API's solubility in common, well-tolerated preclinical vehicles and co-solvents (e.g., PEG 400, propylene glycol, DMSO, Tween® 80, Solutol® HS 15) provides direct insight into the most promising formulation pathways.[10]

The following table summarizes the predicted properties and the rationale for each pre-formulation test.

Parameter Predicted Value / Property Experimental Goal & Rationale
Molecular Weight 214.22 g/mol [5]Confirms identity. Low molecular weight is generally favorable for permeability.
XLogP3 1.7[5]Indicates moderate lipophilicity, suggesting poor aqueous solubility is likely.
Aqueous Solubility Low (Predicted)To quantify solubility at various pH values, informing pH-modification strategies.
pKa UnknownTo identify ionizable groups (benzimidazole nitrogen) that can be targeted for salt formation or pH adjustment to enhance solubility.
Physical Form Crystalline (Likely)To understand the energy required for dissolution. Amorphous forms, if achievable, generally dissolve faster.

Strategic Formulation Selection Workflow

The choice of formulation is a critical decision that impacts drug exposure, animal welfare, and data interpretation.[11] The primary goal is to achieve a homogenous and stable formulation that allows for accurate dosing and maximizes absorption.[12] Solutions are generally preferred as the drug is readily available for absorption, but for poorly soluble compounds, a well-formulated suspension is a common and effective alternative.[3][13]

The following decision tree illustrates a logical workflow for selecting an appropriate formulation strategy based on pre-formulation data.

Formulation_Workflow Start Start: Pre-formulation Data (Solubility, pKa, LogP) Solubility_Check Is aqueous solubility > required dose (e.g., >10 mg/mL)? Start->Solubility_Check pH_Solubility_Check Does solubility significantly increase at acidic or basic pH? Solubility_Check->pH_Solubility_Check No Aqueous_Sol Formulate as simple Aqueous Solution Solubility_Check->Aqueous_Sol Yes Cosolvent_Check Is solubility sufficient in a GRAS co-solvent mixture? pH_Solubility_Check->Cosolvent_Check No pH_Adjust_Sol Formulate as pH-adjusted Aqueous Solution pH_Solubility_Check->pH_Adjust_Sol Yes Complexation_Check Does solubility increase with cyclodextrins (e.g., HP-β-CD)? Cosolvent_Check->Complexation_Check No Cosolvent_Sol Formulate as Co-solvent Solution Cosolvent_Check->Cosolvent_Sol Yes Cyclodextrin_Sol Formulate as Cyclodextrin-enabled Solution Complexation_Check->Cyclodextrin_Sol Yes Suspension Formulate as Aqueous Suspension (micronized) Complexation_Check->Suspension No

Caption: Formulation selection decision workflow.

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing two common and robust formulation types for preclinical in vivo studies: an aqueous suspension for oral gavage and a co-solvent solution for oral or parenteral administration.

Protocol 1: Preparation of a Micronized Aqueous Suspension (for Oral Gavage)

Aqueous suspensions are a mainstay for oral administration of insoluble compounds in toxicology and efficacy studies.[14] The key to a successful suspension is achieving a small, uniform particle size and preventing sedimentation through the use of a suspending agent.[15][16]

Rationale: This approach is suitable for compounds that cannot be readily solubilized. Micronization increases the surface area, which can enhance the dissolution rate.[14] Using a vehicle like 0.5% carboxymethylcellulose (CMC) increases viscosity, slowing particle settling and ensuring more uniform dose administration.[17]

Materials:

  • This compound (API)

  • Low-viscosity Sodium Carboxymethylcellulose (CMC)

  • Tween® 80 (or other suitable wetting agent)

  • Purified Water or 0.9% Saline

  • Mortar and Pestle

  • Magnetic Stirrer and Stir Bar

  • Graduated Cylinders and Beakers

Step-by-Step Methodology:

  • Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose volume (e.g., 10 mL/kg), and desired concentration (e.g., 5 mg/mL). Prepare a slight overage (~10-20%).

  • Prepare the Vehicle:

    • Measure out ~80% of the final required volume of purified water into a beaker with a magnetic stir bar.

    • Slowly sprinkle the required amount of CMC (for a 0.5% w/v solution, use 0.5 g per 100 mL) onto the vortex of the stirring water to prevent clumping.

    • Stir until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.

  • Micronize the API:

    • Weigh the required amount of API and place it into a clean, dry mortar.

    • Add a few drops of a wetting agent (e.g., 0.1% to 0.5% Tween® 80 in water) to the API powder.

    • Triturate the API with the pestle to form a smooth, uniform paste. This step is critical to break down agglomerates and ensure particles are properly wetted.[18]

  • Form the Suspension:

    • Gradually add a small amount of the prepared CMC vehicle to the paste in the mortar, continuing to triturate to form a smooth, liquid slurry.

    • Transfer the slurry from the mortar into the beaker containing the remaining CMC vehicle.

    • Rinse the mortar and pestle with additional vehicle and add it to the beaker to ensure complete transfer of the API.

  • Finalize and QC:

    • Bring the formulation to the final volume with the remaining vehicle.

    • Stir the suspension continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Crucial QC Step: Visually inspect the suspension for uniformity. A properly prepared suspension should appear homogenous and resuspend easily upon gentle agitation. Let it stand for 1-2 hours and check for any rapid sedimentation.

    • Maintain continuous, gentle stirring during the dosing procedure to ensure each animal receives the correct dose.

Suspension_Protocol Start Start: Calculate Quantities (API, CMC, Water) Prep_Vehicle Prepare 0.5% CMC Vehicle: Sprinkle CMC into stirring water Start->Prep_Vehicle Weigh_API Weigh API into Mortar Start->Weigh_API Form_Slurry Gradually add CMC vehicle to paste, forming a liquid slurry Prep_Vehicle->Form_Slurry Wet_API Add Wetting Agent (Tween 80) and Triturate to a Smooth Paste Weigh_API->Wet_API Wet_API->Form_Slurry Transfer Transfer slurry to bulk vehicle. Rinse mortar to ensure full transfer. Form_Slurry->Transfer Finalize QS to final volume. Stir for 30+ minutes. Transfer->Finalize QC QC Check: Visual Homogeneity & Resuspendability Finalize->QC Dose Dose Animals (Maintain stirring) QC->Dose

Caption: Workflow for aqueous suspension preparation.

Protocol 2: Preparation of a Co-Solvent Solution

Co-solvent systems are used to dissolve compounds that are poorly soluble in water but soluble in water-miscible organic solvents.[19] The strategy is to dissolve the drug in a small amount of organic solvent first, then dilute it with an aqueous vehicle.

Rationale: This approach can deliver the compound in a fully solubilized state, which may improve absorption and reduce variability.[4] The selection of co-solvents and their final concentration is critical to avoid toxicity in the animal model.[11][14] A common, generally well-tolerated system is a mixture of PEG 400 and water.

Materials:

  • This compound (API)

  • Polyethylene Glycol 400 (PEG 400)

  • Purified Water or 0.9% Saline

  • Glass vials or beakers

  • Vortex mixer and/or magnetic stirrer

  • Calibrated pipettes

Step-by-Step Methodology:

  • Determine Vehicle Composition: Based on pre-formulation solubility data, determine the minimum ratio of co-solvent to aqueous phase needed to keep the drug in solution at the target concentration. For example, a 30:70 (v/v) PEG 400:Water vehicle.

  • Calculate Required Quantities: Determine the total volume and concentration needed, including a slight overage.

  • Dissolve the API:

    • Weigh the required amount of API and place it into a clean, dry glass vial.

    • Add the calculated volume of the organic co-solvent (PEG 400) to the vial.

    • Vortex or stir vigorously until the API is completely dissolved. Gentle warming (e.g., to 37°C) may be used to facilitate dissolution, but the final solution must remain clear upon returning to room temperature.

  • Dilute with Aqueous Phase:

    • Crucial Step: Slowly add the aqueous phase (water or saline) to the co-solvent/API mixture while continuously vortexing or stirring. This dropwise addition helps prevent the drug from precipitating out of solution ("crashing out").

  • Finalize and QC:

    • Once all the aqueous phase has been added, continue to mix for another 5-10 minutes.

    • Crucial QC Step: Visually inspect the final formulation. It must be a clear, particle-free solution. Observe the solution for at least 1-2 hours to ensure no delayed precipitation occurs. If cloudiness or precipitation appears, the formulation is not viable and the vehicle composition must be re-optimized.[14]

Advanced Strategy: Cyclodextrin-Enabled Solubilization

For particularly challenging compounds, cyclodextrins can be a powerful tool. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble drug molecules, thereby increasing their apparent water solubility.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in preclinical studies due to its favorable safety profile.[22]

When to Consider:

  • When co-solvent systems are not sufficient to achieve the target concentration.

  • When the required concentration of organic co-solvents approaches toxic levels.

  • For intravenous administration where organic co-solvents may cause hemolysis or precipitation upon injection.[21]

Preparation Brief: The process typically involves dissolving HP-β-CD in an aqueous buffer, adding the API, and then mixing (often with sonication or overnight stirring) to facilitate complex formation. The final product should be a clear solution.

Conclusion and Best Practices

The successful in vivo evaluation of this compound hinges on the development of an appropriate and well-characterized formulation. There is no single "best" vehicle; the optimal choice depends on the compound's specific physicochemical properties and the goals of the study.[17]

Key Takeaways:

  • Invest in Pre-formulation: A small upfront investment in characterizing the API will guide a rational, data-driven formulation strategy, saving time and resources.[3][]

  • Keep it Simple: Start with the simplest formulation that meets the study requirements (e.g., an aqueous suspension). More complex formulations should only be pursued when necessary.[10]

  • Safety First: Ensure all excipients are used at concentrations that are considered safe for the chosen species and route of administration.[23][24][25] Always run a vehicle-only control group in your studies.[17]

  • QC is Non-Negotiable: Always visually inspect formulations for homogeneity, clarity (for solutions), and stability prior to and during dosing. Inaccurate dosing due to a poor formulation can invalidate an entire study.[14]

  • Prepare Fresh: To minimize stability issues, it is best practice to prepare formulations freshly on the day of dosing.[13]

By following the systematic approach and detailed protocols outlined in these notes, researchers can develop robust and reliable formulations, ensuring that the in vivo data generated accurately reflects the intrinsic pharmacological and toxicological properties of the compound under investigation.

References

  • U.S. Food and Drug Administration. (2018). Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

  • ECA Academy. FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

  • Shah, V., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

  • NorthEast BioLab. (2005). FDA's Guiding Principles: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]

  • Federal Register. (2005). Guidance for Industry on Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients; Availability. [Link]

  • Evotec. Early Formulation. [Link]

  • Nishimori, N., et al. (2008). Novel technology to prepare oral formulations for preclinical safety studies. Journal of Pharmacological Sciences. [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • Crystal Pharmatech. (2017). White Paper: Preclinical Formulation Development. [Link]

  • ResearchGate. Preclinical Formulations: Insight, Strategies, and Practical Considerations | Request PDF. [Link]

  • Drug Development & Delivery. (2019). FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. [Link]

  • Chitasombat, C., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules. [Link]

  • Medicines Discovery Catapult. (2020). Designing formulations for preclinical and early stage clinical studies. [Link]

  • BioPharm International. Preformulation Means Characterization. [Link]

  • DavosPharma. Preclinical Formulations That Don’t Break Your IND and Keep Studies On Track. [Link]

  • ResearchGate. Novel technology to prepare oral formulations for preclinical safety studies. [Link]

  • da Silva, P. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives. Pharmaceuticals. [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. [Link]

  • SGS. Preclinical Formulation Development. [Link]

  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. [Link]

  • ResearchGate. Physico-chemical properties of the designed pyrazole derivatives. [Link]

  • ResearchGate. Pharmaceutical forms utilizing cyclodextrins for enhanced drug delivery. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]

  • PubMed Central. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • ResearchGate. (2005). Cyclodextrins in drug delivery (Review). [Link]

  • Cyclodextrin News. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. The physicochemical properties of synthesized benzimidazole derivatives. [Link]

  • PubMed. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. [Link]

  • Aragen. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]

  • Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]

  • PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. [Link]

  • CAS Common Chemistry. 3-Methyl-1-phenyl-1H-pyrazol-5-ol. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Optimizing the Synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to mastering the synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol. This molecule, a hybrid of two pharmacologically significant scaffolds, presents unique synthetic challenges. This document provides in-depth, field-proven insights and troubleshooting strategies to enhance reaction yield, improve product purity, and ensure reproducible results.

Introduction: The Synthetic Challenge

The synthesis of this compound involves the strategic fusion of a benzimidazole core with a pyrazolol ring. The most common and logical pathway is a condensation reaction between 2-hydrazinyl-1H-benzimidazole and a β-ketoester, typically ethyl acetoacetate. While seemingly straightforward, this reaction is susceptible to various pitfalls that can drastically reduce yield and complicate purification. This guide will deconstruct the process, offering causal explanations for common issues and providing robust, validated solutions.

The general reaction pathway involves the nucleophilic attack of the hydrazine onto the keto-group of ethyl acetoacetate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazolol ring.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yield is the most frequent challenge, often stemming from a combination of factors rather than a single cause. A systematic approach is crucial for diagnosis.

Possible Causes & Recommended Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.

    • Causality: The cyclization-condensation requires sufficient thermal energy and time to overcome the activation barrier.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. Ensure the starting materials, particularly the limiting reagent, are fully consumed before proceeding with workup.

      • Increase Temperature: Many condensation reactions benefit from heating. Refluxing in a suitable solvent like ethanol or acetic acid is a common strategy. Microwave-assisted synthesis can also be a powerful tool to dramatically reduce reaction times and improve yields.[1]

  • Suboptimal pH Conditions: The pH of the reaction medium is critical for the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons.

    • Causality: An overly acidic medium will protonate the hydrazine, reducing its nucleophilicity. An overly basic medium can lead to unwanted side reactions of the β-ketoester. A slightly acidic medium, often achieved by using acetic acid as a solvent or co-solvent, is typically ideal to catalyze the condensation.[2][3]

    • Troubleshooting:

      • Catalytic Acid: Incorporate a catalytic amount of a protic acid like glacial acetic acid or p-toluenesulfonic acid (p-TsOH) to facilitate the reaction.[4]

      • pH Adjustment: In some protocols for similar pyrazolone syntheses, the pH is carefully adjusted. For instance, adjusting the pH of a phenylhydrazine solution to 5.0-6.5 with HCl before adding the ketoester has been shown to be effective.[5]

  • Side Reactions and Byproduct Formation: The formation of undesired products directly consumes starting materials and reduces the theoretical maximum yield.

    • Causality: The starting materials themselves can be prone to degradation or alternative reaction pathways. o-Phenylenediamine, a potential precursor or impurity in the 2-hydrazinyl-1H-benzimidazole starting material, is highly susceptible to oxidation, leading to colored, polymeric impurities.[6] Hydrazines can also be unstable.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of sensitive reagents.[6]

      • Control Stoichiometry: Use precise stoichiometry. An excess of one reagent may favor side reactions. A slight excess of the more stable reagent can sometimes be used to drive the reaction to completion.

  • Poor Quality of Starting Materials: Impurities in the reactants can inhibit the reaction or introduce contaminants.

    • Causality: The purity of 2-hydrazinyl-1H-benzimidazole and ethyl acetoacetate is paramount. Contaminants can interfere with catalysts or generate their own set of byproducts.

    • Troubleshooting:

      • Verify Purity: Confirm the purity of starting materials via NMR or melting point analysis before starting the reaction.

      • Purification: If purity is questionable, purify the starting materials. Ethyl acetoacetate can be distilled, and 2-hydrazinyl-1H-benzimidazole can be recrystallized.

Below is a workflow to guide your troubleshooting process for low yields.

G start Low Yield Observed check_completion Monitor Reaction by TLC/LC-MS Is starting material consumed? start->check_completion incomplete Cause: Incomplete Reaction check_completion->incomplete No complete Reaction is complete. Check for side products. check_completion->complete Yes solution_time Solution: - Increase reaction time - Increase temperature (reflux) - Consider microwave synthesis incomplete->solution_time side_products Cause: Side Reactions / Impurities complete->side_products Yes purification_issue Cause: Product Loss During Workup/Purification complete->purification_issue No solution_purity Solution: - Run under inert atmosphere (N2/Ar) - Check reagent purity (NMR, m.p.) - Purify starting materials - Optimize pH (catalytic acid) side_products->solution_purity solution_purification Solution: - Optimize recrystallization solvent - Use column chromatography - Avoid overly harsh pH in workup purification_issue->solution_purification

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is discolored (yellow/red/brown). What causes this and how can I fix it?

Possible Causes & Recommended Solutions:

  • Oxidation of Reagents: This is the most common cause of discoloration in reactions involving anilines and hydrazines.

    • Causality: The o-phenylenediamine moiety within the benzimidazole structure is sensitive to air oxidation, which forms highly colored, often polymeric, impurities. This is a well-documented issue in benzimidazole synthesis.[6]

    • Troubleshooting:

      • Inert Atmosphere: As mentioned for low yields, performing the reaction under a nitrogen or argon blanket is highly effective at preventing oxidation.[6]

      • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Charcoal Treatment: Activated carbon is excellent for removing colored impurities.

    • Causality: The porous structure of activated carbon provides a large surface area that adsorbs large, flat, aromatic colored molecules through van der Waals forces.

    • Troubleshooting:

      • Recrystallization with Charcoal: During the recrystallization step, dissolve the crude product in a suitable hot solvent, add a small amount (1-2% w/w) of decolorizing carbon, and keep the solution hot for 10-15 minutes.[7][8]

      • Hot Filtration: Filter the hot solution rapidly through a pre-heated funnel containing Celite or filter paper to remove the charcoal. If the solution cools, the product will prematurely crystallize on the filter.

Q3: I am struggling with product purification. What is the best method?

Purification can be challenging if byproducts have similar polarity to the desired product.

Recommended Solutions:

  • Recrystallization: This is the most efficient method for purifying solid products, provided a suitable solvent system can be found.

    • Causality: Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.

    • Troubleshooting Solvent Selection:

      • Ideal Solvents: Ethanol, methanol, or mixtures of ethanol/water are often good starting points for polar heterocyclic compounds.

      • Procedure: Dissolve the crude solid in a minimum amount of boiling solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[9]

  • Column Chromatography: This is the preferred method if recrystallization fails or if multiple byproducts are present.

    • Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

    • Practical Advice:

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase (Eluent): Start with a non-polar solvent like hexanes or ethyl acetate and gradually increase the polarity by adding methanol or ethanol. A typical gradient might be from 100% ethyl acetate to 95:5 ethyl acetate/methanol. Monitor the separation using TLC.[10]

  • Acid-Base Extraction: This can be used during the workup to remove certain impurities.

    • Causality: The benzimidazole and pyrazole rings have basic nitrogen atoms that can be protonated to form water-soluble salts, while non-basic impurities remain in the organic layer.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate the pure product, which can be filtered or extracted back into an organic solvent.[11][12]

Optimized Experimental Protocol

This protocol synthesizes established procedures for pyrazole and benzimidazole formation into a robust method for the target compound.

Reaction: 2-hydrazinyl-1H-benzimidazole + Ethyl Acetoacetate → this compound

G cluster_reactants Reactants cluster_conditions Conditions r1 2-hydrazinyl-1H-benzimidazole product Product: 1-(1H-benzimidazol-2-yl) -3-methyl-1H-pyrazol-5-ol r1->product r2 Ethyl Acetoacetate r2->product c1 Solvent: Ethanol Catalyst: Glacial Acetic Acid c2 Atmosphere: Nitrogen c3 Temperature: Reflux (approx. 78°C)

Caption: Key components of the optimized synthesis workflow.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydrazinyl-1H-benzimidazole (e.g., 10 mmol, 1.62 g).

    • Add absolute ethanol (100 mL) followed by glacial acetic acid (1 mL).

    • Flush the flask with nitrogen gas for 5 minutes to establish an inert atmosphere.

  • Addition of Reagent:

    • While stirring, add ethyl acetoacetate (e.g., 10.5 mmol, 1.37 g, 1.34 mL) dropwise to the mixture at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours.

    • Monitor the reaction's progress every hour using TLC (e.g., mobile phase 9:1 Ethyl Acetate:Methanol). The starting hydrazine spot should disappear over time.

  • Workup and Isolation:

    • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Reduce the solvent volume to about 20-25 mL using a rotary evaporator.

    • Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 25 mL).

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol.

    • If the solution is colored, add a spatula tip of decolorizing charcoal and boil for 10 minutes.

    • Perform a hot filtration to remove the charcoal (if used) or any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the purified white or off-white crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum at 60°C.

Data Summary: Factors Influencing Yield
ParameterStandard ConditionOptimization StrategyRationale & Expected Outcome
Temperature Room TemperatureReflux (~78°C in EtOH)Increases reaction rate; drives the equilibrium towards the product. Expected: Higher conversion.
Catalyst NoneAdd catalytic Glacial Acetic AcidProtonates the carbonyl oxygen, making it more electrophilic for the hydrazine attack. Expected: Faster reaction, higher yield.[3]
Atmosphere Ambient AirInert (Nitrogen or Argon)Prevents oxidation of the benzimidazole moiety and hydrazine. Expected: Cleaner reaction, less colored impurity, higher purity.[6]
Reaction Time 2 hours4-6 hours (TLC Monitored)Ensures the reaction proceeds to completion. Expected: Maximized conversion of limiting reagent.
Workup Direct EvaporationPrecipitation in Ice WaterEfficiently separates the organic product from water-soluble reagents/catalyst. Expected: Easier isolation, better crude purity.

References

  • Pharmacy Infoline. Synthesis of benzimidazole from o-phenylenediamine. [Link]

  • CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health (NIH). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

  • ResearchGate. Synthesis of 1H‐pyrazol‐5‐ol derivative 17 and.... [Link]

  • Google Patents.
  • RWTH Publications. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Google P
  • Google Patents. Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • National Institutes of Health (NIH). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Reddit. Knorr Pyrazole Synthesis advice. [Link]

  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • Organic Syntheses. A GENERAL, ONE-POT, REGIOSPECIFIC SYNTHESIS OF SUBSTITUTED PYRAZOLES. [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • Bentham Science. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]

Sources

Technical Support Center: Purification of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (Compound 1). This molecule, possessing both a benzimidazole and a pyrazolol moiety, presents a unique set of purification hurdles due to its structural complexity, including tautomerism and varied functional group reactivity. This guide is designed for researchers, medicinal chemists, and process development professionals to provide field-proven insights and troubleshooting strategies.

Overview of Core Challenges

The purification of Compound 1 is frequently complicated by three primary factors:

  • Tautomerism: The pyrazol-5-ol ring exists in equilibrium with its keto tautomer, 2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one.[1] This equilibrium can be solvent-dependent and leads to challenges in crystallization and chromatographic separation, often causing band broadening or the appearance of multiple species.

  • Amphiphilic Nature: The molecule contains a relatively nonpolar aromatic benzimidazole system and a highly polar pyrazolone headgroup capable of acting as both a hydrogen bond donor and acceptor. This dual character complicates the selection of an ideal solvent for recrystallization or chromatography.

  • Reactivity and Impurity Profile: The synthesis, often involving the condensation of (1H-benzimidazol-2-yl)hydrazine with a β-ketoester like methyl acetoacetate, can result in characteristic impurities.[2] These include unreacted starting materials, regioisomers, and colored byproducts from side reactions involving the hydrazine starting material.[3] Furthermore, benzimidazole-containing compounds can be susceptible to degradation under harsh conditions.[4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of Compound 1.

Q1: My crude product is a persistent, discolored oil or gum that refuses to solidify. What are the initial steps I should take?

A: This is a frequent issue, often caused by a combination of residual solvent, colored impurities from the synthesis, and the compound's reluctance to form a stable crystal lattice.

  • First, ensure all volatile solvents are removed. Use a high-vacuum line or a rotary evaporator at a slightly elevated temperature (e.g., 40-50°C, if the compound is stable) for an extended period. Co-evaporation with a solvent in which the compound is sparingly soluble but the impurities are soluble (e.g., diethyl ether or dichloromethane) can sometimes help.

  • Address colored impurities. These are often highly polar, conjugated species arising from side reactions.[3] A preliminary purification step can be highly effective:

    • Charcoal Treatment: Dissolve the crude material in a suitable polar solvent (e.g., methanol or ethanol), add a small amount (1-2% w/w) of activated decolorizing carbon, and heat the mixture gently for 15-20 minutes.[6] Filter the hot solution through a pad of Celite® to remove the carbon. This can significantly improve the color before attempting crystallization or chromatography.

    • Solvent Trituration: If the product is expected to be a solid, triturate the crude gum with a solvent in which the desired compound is poorly soluble but the impurities are. Good starting points are diethyl ether, ethyl acetate, or a mixture of ethyl acetate/hexane. This will wash away soluble impurities and can often induce precipitation of the product.

Q2: I'm observing multiple spots on my TLC plate that are close in Rf value. What are the likely impurities?

A: The presence of multiple, often closely migrating, spots is characteristic of this synthesis. The most common culprits are:

  • Unreacted Starting Materials: (1H-benzimidazol-2-yl)hydrazine and the β-ketoester (e.g., methyl acetoacetate). These typically have very different polarities from the product and each other.

  • Regioisomers: If an unsymmetrical β-ketoester is used, condensation can occur at two different carbonyl groups, leading to the formation of a regioisomeric pyrazole product. These isomers often have very similar polarities, making them the most challenging impurity to separate.[3][4]

  • Pyrazoline Intermediates: Incomplete aromatization or cyclization during the synthesis can leave pyrazoline byproducts, which are typically less polar than the final pyrazolol product.[3]

A systematic approach to identifying these is crucial. Run co-spot TLCs with your starting materials. For suspected regioisomers, advanced analytical techniques like LC-MS are required for confirmation.

Q3: My compound is streaking badly during silica gel column chromatography, and my yield is very low. What are my options?

A: This is a classic problem when purifying compounds with basic nitrogen heterocycles like benzimidazole on standard acidic silica gel. The Lewis basic nitrogens interact strongly with the acidic silanol groups on the silica surface, causing tailing and, in some cases, irreversible adsorption.[7]

Here is a troubleshooting workflow:

  • Deactivate the Silica: Before preparing your column, pre-treat the silica gel. Create a slurry of the silica in your chosen mobile phase and add 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites and dramatically improves peak shape.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and is an excellent alternative for basic compounds. Start with a Brockmann activity II or III.

    • Reversed-Phase (C18) Chromatography: This is often the most effective method. The separation occurs on a nonpolar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or TFA).[8]

  • Optimize Your Mobile Phase: For normal phase, add a small amount of a polar, basic modifier to your eluent system. For example, in a dichloromethane/methanol system, adding 0.5% triethylamine can competitively bind to the silica and improve elution.

Q4: I'm struggling with recrystallization. The compound either oils out, crashes out as an impure powder, or remains completely soluble.

A: Developing a robust recrystallization protocol is paramount for achieving high purity. Given the compound's amphiphilic nature, a single "perfect" solvent is unlikely. A two-solvent system (a "good" solvent in which the compound is soluble when hot, and a "poor" or "anti-solvent" in which it is insoluble) is often required.[9]

  • Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities (see table below). Ideal "good" solvents for this compound are often alcohols (methanol, ethanol, isopropanol) or polar aprotic solvents like acetone or ethyl acetate. Ideal "anti-solvents" are typically non-polar solvents like hexanes/heptane, or sometimes water if the compound is soluble in an organic solvent.

  • Recrystallization Protocol:

    • Dissolve the crude material in a minimal amount of a hot "good" solvent (e.g., boiling ethanol).

    • If insoluble impurities are present, perform a hot filtration.[9]

    • Slowly add the "anti-solvent" (e.g., hot water or room temperature hexanes) dropwise to the hot solution until persistent turbidity (cloudiness) is observed.

    • Add a few more drops of the "good" solvent to redissolve the precipitate and clarify the solution.

    • Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[9]

Q5: My NMR spectrum shows more peaks than expected for a single structure. Could this be due to the pyrazolol/pyrazolone tautomerism?

A: Yes, this is a very likely explanation. In solution, particularly in solvents like DMSO-d₆, both the -OH (enol) and C=O (keto) tautomers can coexist, leading to two distinct sets of signals or broadened peaks. The ratio of these tautomers can be dependent on the solvent, temperature, and pH. This is a well-known characteristic of pyrazol-5-ols. When reporting characterization data, it is common to note that the spectrum reflects a mixture of tautomers. Variable temperature NMR can sometimes be used to study the equilibrium.

Part 2: Troubleshooting Guides & Experimental Protocols

Impurity Profiling and Purification Strategy Workflow

This workflow provides a logical path from a crude reaction mixture to a purified product.

G cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Purification Pathways A Crude Reaction Mixture B TLC & LC-MS Analysis A->B Analyze sample C Assess Complexity: - Baseline material? - Multiple close spots? - Discoloration? B->C D Pathway 1: Simple Impurity Profile (Baseline material, well-separated spots) C->D Simple E Pathway 2: Complex Profile (Streaking, close spots, color) C->E Complex F Direct Recrystallization (See Protocol 2) D->F G Pre-purification Step: - Acid/Base Extraction - Charcoal/Celite Filtration E->G J Purity Analysis: NMR, LC-MS, MP F->J H Column Chromatography (See Protocol 1) G->H I Final Recrystallization (See Protocol 2) H->I I->J K Pure Compound J->K

Caption: Logical workflow for diagnosing and selecting a purification strategy.

Protocol 1: Column Chromatography Best Practices

Method A: Deactivated Normal Phase Silica Gel Chromatography

  • Slurry Preparation: In a fume hood, create a slurry of silica gel in your starting eluent (e.g., 98:2 dichloromethane/methanol). Add triethylamine (Et₃N) to a final concentration of 0.5-1.0% v/v. Stir for 10 minutes.

  • Column Packing: Pack the column with the deactivated silica slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of deactivated silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, pre-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with your starting mobile phase. Gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in dichloromethane (with 0.5% Et₃N maintained throughout). Collect fractions and monitor by TLC.

Method B: Reversed-Phase (C18) Chromatography

  • Column Conditioning: If using a pre-packed column or cartridge, wash with 100% acetonitrile (ACN) or methanol (MeOH), followed by an equilibration with your starting mobile phase (e.g., 90:10 Water/ACN with 0.1% Formic Acid).

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase, or a strong solvent like DMSO or DMF if necessary, then dilute with the mobile phase before loading.

  • Elution: Elute with a gradient of increasing organic solvent (e.g., from 10% to 90% ACN in water). The highly polar impurities will elute first, followed by the product. Monitor fractions using TLC or LC-MS.

Protocol 2: Systematic Recrystallization
  • Solvent Screening: In small vials, place ~10-20 mg of crude material.

    • Add 0.5 mL of a single solvent at room temperature. Observe solubility.

    • If insoluble, heat the vial to the solvent's boiling point. If it dissolves, it's a potential single-solvent system. Allow to cool to see if crystals form.

    • If it is very soluble at room temperature, it can be used as the "good" solvent in a two-solvent system.

  • Two-Solvent System Development:

    • Dissolve the compound in a small amount of a hot "good" solvent (e.g., ethanol).

    • Add a room temperature "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes cloudy.

    • Heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly. The formation of crystals at the interface of hot and cool regions is a positive indicator.

  • Scale-Up: Once an effective solvent system is identified, scale up the procedure with the bulk of the material.

Part 3: Data & Reference Tables

Table 1: Physicochemical Properties of Compound 1
PropertyValueSource
Molecular FormulaC₁₁H₁₀N₄O[1]
Molecular Weight214.22 g/mol [1]
XLogP31.7[1]
H-Bond Donor Count2[1]
H-Bond Acceptor Count3[1]
Table 2: Recommended Solvents for Purification Screening
SolventPolarity IndexBoiling Point (°C)Notes
Non-Polar
n-Hexane / Heptane0.169 / 98Good as an anti-solvent or for trituration.
Toluene2.4111Can sometimes be used for recrystallization of aromatic compounds.
Diethyl Ether2.835Useful for trituration; low boiling point.
Medium Polarity
Dichloromethane (DCM)3.140Good solvent for chromatography; low boiling point.
Ethyl Acetate (EtOAc)4.477Excellent general-purpose solvent for both chromatography and recrystallization.
Acetone5.156Good "good" solvent, but low boiling point.
Polar Aprotic
Acetonitrile (ACN)5.882Common for reversed-phase HPLC.
Dimethylformamide (DMF)6.4153High boiling point; use only when necessary. Hard to remove.
Dimethyl Sulfoxide (DMSO)7.2189High boiling point; excellent solvent but very difficult to remove.
Polar Protic
Isopropanol (IPA)3.982Good "good" solvent for recrystallization.
Ethanol (EtOH)4.378Excellent "good" solvent for recrystallization.
Methanol (MeOH)5.165Good solvent for chromatography and dissolving samples, can be too strong.
Water10.2100Often used as an anti-solvent with polar organic solvents.

Part 4: Visualizations

Keto-Enol Tautomerism of the Pyrazole Ring

Tautomers cluster_0 This compound (Enol Form) cluster_1 2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one (Keto Form) enol enol equilibrium enol->equilibrium keto keto equilibrium->keto

Caption: Tautomeric equilibrium between the pyrazolol (enol) and pyrazolone (keto) forms.

References

  • IJCRT. (2022, April 4). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. [Link]

  • ResearchGate. (n.d.). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. Retrieved from [Link]

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • PubMed. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-benzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Journal of Medicinal Chemistry. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • ResearchGate. (n.d.). N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. Retrieved from [Link]

  • National Institutes of Health. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from [Link]

  • Scintila. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • MDPI. (n.d.). N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Sources

overcoming solubility issues of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to overcome the common yet significant challenge of this compound's low aqueous solubility in biological assays. The benzimidazole and pyrazole moieties in its structure contribute to a planar and rigid conformation, which can favor strong crystal lattice energy and, consequently, poor solubility.[1] This document offers a structured approach to troubleshooting, providing not just protocols but the scientific rationale behind them.

Part 1: Troubleshooting Guide (Q&A)

This section addresses specific, common problems encountered during experimentation.

Q1: My compound precipitates immediately when I add my DMSO stock to my aqueous buffer or cell culture medium. What's happening and what should I do?

A1: This is a classic sign of a compound "crashing out" of solution. It occurs when the highly concentrated DMSO stock is diluted into an aqueous environment where the compound's solubility is much lower. The DMSO concentration drops, and the water acts as an anti-solvent, causing the compound to precipitate.

Immediate Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward first step is to test a lower final concentration of your compound. It's possible your current target concentration exceeds the compound's maximum solubility in the final assay medium.

  • Modify the Dilution Method: Instead of a single, large dilution step, try a serial dilution approach. This can sometimes keep the compound in solution more effectively. For example, make an intermediate dilution in a mixture of DMSO and your final buffer before the final dilution into the assay medium.

  • Increase Final DMSO Concentration: While not always possible due to cellular toxicity, slightly increasing the final DMSO concentration in your assay (e.g., from 0.1% to 0.5%) can significantly enhance solubility.[2] You MUST perform a vehicle control to ensure the new DMSO concentration does not affect your assay's results (see Protocol 2).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, margin=0.2, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Decision workflow for immediate precipitation issues.

Q2: I've managed to get my compound into solution, but I'm seeing inconsistent results or a loss of activity over the course of my experiment. Could this be a solubility issue?

A2: Yes, this is a strong possibility. Even if not immediately visible, your compound may be forming micro-precipitates or crashing out over time, especially with temperature fluctuations in an incubator. This reduces the effective concentration of the compound available to interact with your biological target, leading to variability.

Troubleshooting & Validation Steps:

  • Check for Time-Dependent Precipitation: Prepare your final working solution and let it sit under your exact assay conditions (e.g., 37°C for 24 hours). After the incubation period, centrifuge the sample at high speed (e.g., >14,000 x g for 15 minutes) and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS. A significant drop from the initial concentration confirms time-dependent precipitation.

  • Consider pH Modification: The benzimidazole group in your compound has basic properties.[3] Therefore, the compound's solubility is likely pH-dependent.[4][5][6][7] Most cell culture media are buffered around pH 7.4. If your assay allows, testing a slightly more acidic buffer (e.g., pH 6.5) could increase solubility by protonating the basic nitrogen atoms, thereby increasing its interaction with water.[3] Always verify that a pH shift does not impact your biological system.

  • Explore Solubilizing Excipients: If co-solvents alone are insufficient, more advanced formulation strategies may be necessary. These work by creating micro-environments that shield the hydrophobic compound from the aqueous bulk solvent.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is more water-soluble.[8][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies.[9]

    • Surfactants: Surfactants, such as Tween® 80 or Polysorbate 80, can form micelles in solution above their critical micelle concentration (CMC).[12][13][14][15] The hydrophobic core of these micelles can solubilize your compound, increasing its apparent water solubility.[14][15][16]

Solubilization Strategy Mechanism of Action Typical Starting Concentration (in vitro) Key Consideration
Co-solvents (DMSO, Ethanol) Reduces solvent polarity.< 1% (v/v) for DMSO, < 1% for EthanolPotential for cellular toxicity.[17]
pH Adjustment Ionization of functional groups increases interaction with water.pH 5.0 - 7.4Must not alter the biological activity of the assay.
Cyclodextrins (e.g., HP-β-CD) Forms water-soluble inclusion complexes.[8][18]1-10 mMCan sometimes extract cholesterol from cell membranes.
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the compound.[12][13][15]0.01% - 0.1% (w/v)Can interfere with some assays or disrupt cell membranes at high concentrations.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the best practice for preparing a stock solution of this compound? A: Always start by preparing a high-concentration stock solution in a strong organic solvent. 100% Dimethyl sulfoxide (DMSO) is the industry standard for initial solubilization of compounds for biological screening.[2][19]

  • Recommendation: Prepare a 10 mM or 20 mM stock solution in 100% DMSO. Use a vortex mixer and gentle warming (37°C) if necessary to fully dissolve the compound.

  • Storage: Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[2]

Q: How do I know if the solvent itself is affecting my cells or assay? A: You must always run a "vehicle control" or "solvent tolerance" experiment.[17] This involves treating your cells or biological system with the highest concentration of the solvent (e.g., 0.5% DMSO in media) that will be used in your compound treatment groups. This control ensures that any observed effects are due to your compound and not the solvent. See Protocol 2 for a detailed methodology.

Q: Can I use sonication to help dissolve my compound? A: Yes, sonication can be a useful physical method to break down compound aggregates and aid dissolution. However, it should be used with caution. Use a bath sonicator to avoid localized heating from a probe sonicator, which can degrade the compound. Use short bursts of sonication and allow the sample to cool in between. This method is best used during the preparation of the high-concentration stock solution.

Part 3: Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound (MW: 214.22 g/mol ) in DMSO.

  • Materials:

    • This compound powder.

    • Anhydrous, sterile-filtered DMSO.

    • Sterile microcentrifuge tubes or cryovials.

    • Calibrated analytical balance.

  • Procedure:

    • Weigh out 2.14 mg of the compound powder and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of 100% DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile cryovials to minimize freeze-thaw cycles.

    • Label vials clearly and store at -20°C or -80°C.

Protocol 2: Performing a Solvent Tolerance Assay for a Cell-Based Experiment
  • Objective: To determine the maximum concentration of a solvent (e.g., DMSO) that can be used in a cell-based assay without causing cytotoxicity or other artifacts.

  • Procedure:

    • Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight.

    • Prepare a dilution series of your solvent (e.g., DMSO) in your complete cell culture medium. Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%. Also include a "medium only" control (0% DMSO).

    • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

    • Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • At the end of the incubation, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

    • Plot cell viability (%) versus solvent concentration. The highest concentration that shows no significant decrease in viability (e.g., >95% viability) is your maximum tolerated solvent concentration.

dot graph G { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [style=solid, color="#5F6368"];

}

Caption: Workflow for a typical solvent tolerance assay.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Solubilization by surfactants: Significance and symbolism. CogniFit. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cyclodextrins as pharmaceutical solubilizers. Ovid. [Link]

  • How to prepare sterile drug solution in DMSO for cell culture?. Reddit. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PubMed Central. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. [Link]

  • DMSO stock preparation. Protocols.io. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • The Effect of pH on Solubility. Chemistry Steps. [Link]

  • pH and solubility. Khan Academy. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. PubMed Central. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • This compound. PubChem. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Real-Time Solvent Tolerance Analysis of Pseudomonas sp. Strain VLB120ΔC Catalytic Biofilms. Applied and Environmental Microbiology. [Link]

  • Solvent Tolerance in Bacteria: Fulfilling the Promise of the Biotech Era?. PubMed. [Link]

  • Enhanced production and organic solvent stability of a protease fromBrevibacillus laterosporus strain PAP04. PubMed Central. [Link]

  • Solvent Tolerance in Bacteria: Fulfilling the Promise of the Biotech Era?. ResearchGate. [Link]

  • N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. ResearchGate. [Link]

  • 1,3-dimethyl-1H-pyrazol-5-ol. PubChem. [Link]

  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. European Review for Medical and Pharmacological Sciences. [Link]

Sources

optimizing reaction conditions for benzimidazole-pyrazole condensation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of benzimidazole-pyrazole conjugates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important synthetic reaction. Instead of a rigid manual, we offer a dynamic resource in a question-and-answer format, addressing the specific, practical challenges you may encounter at the bench. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Foundational Principles - Understanding the Synthetic Pathways

Before troubleshooting, it's essential to understand the common strategies for constructing the benzimidazole-pyrazole scaffold. The term "condensation" can refer to several distinct synthetic routes.

Q: What are the primary synthetic strategies for creating a benzimidazole-pyrazole hybrid molecule?

A: The synthesis is rarely a single "condensation" step but rather a multi-step sequence. The strategy is typically dictated by the availability of starting materials and the desired substitution pattern on the final molecule. Three common pathways are prevalent in the literature:

  • Route A: The "Pyrazole-First" Approach. This involves synthesizing a pyrazole core bearing a reactive functional group (commonly an aldehyde) and then condensing it with an o-phenylenediamine to form the benzimidazole ring.

  • Route B: The "Benzimidazole-First" Approach. This route begins with a functionalized benzimidazole (e.g., a 2-acetylbenzimidazole). This intermediate is then used to construct the pyrazole ring, often via a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a hydrazine derivative.[1][2]

  • Route C: The "Condensation and Cyclization" Approach. This versatile method involves condensing a 2-hydrazineyl-1H-benzimidazole intermediate with a β-keto-ester. This directly forms the pyrazole ring attached to the pre-existing benzimidazole core.[3]

Each pathway has its advantages and potential pitfalls, which we will explore in the troubleshooting section.

cluster_A Route A: Pyrazole-First cluster_B Route B: Benzimidazole-First cluster_C Route C: Direct Cyclization A1 Hydrazine + 1,3-Dicarbonyl A2 Vilsmeier-Haack Reaction (Formylation) A1->A2 Cyclization A3 Pyrazole-4-carbaldehyde A2->A3 A5 Final Product A3->A5 Condensation A4 o-Phenylenediamine A4->A5 B1 2-Acetylbenzimidazole B3 Benzimidazolyl Chalcone B1->B3 Claisen-Schmidt B2 Aromatic Aldehyde B2->B3 B5 Final Product B3->B5 Cyclization B4 Hydrazine Source B4->B5 C1 2-Hydrazineyl-benzimidazole C3 Final Product C1->C3 Condensation C2 β-Keto-ester C2->C3

Fig 1. Common synthetic pathways to benzimidazole-pyrazole hybrids.
Section 2: Troubleshooting Guide - Tackling Low Yields and Impurities

This section addresses the most common frustrations in the lab: low yields, unexpected side products, and purification nightmares.

Q1: My reaction yield is consistently low (<30%). Where do I start my investigation?

A: Low yield is a multifaceted problem. A systematic approach is the most efficient way to diagnose the issue. Start by assessing the most fundamental parameters before moving to more complex variables.

  • Purity of Starting Materials: This is the most common and often overlooked culprit. Impurities in o-phenylenediamine (OPDA), which can oxidize and darken on storage, or in the hydrazine source can halt the reaction.

    • Action: Verify the purity of your OPDA and aldehyde/carboxylic acid/keto-ester.[4] If the OPDA is discolored (pink or brown), consider purification by recrystallization or sublimation. Use fresh, high-quality hydrazine, as it can degrade over time.[5]

  • Catalyst Choice & Loading: The absence of a suitable catalyst can result in extremely slow reactions or complete failure.[4] Conversely, using the wrong type of catalyst for a specific step is equally problematic.

    • Action: For the benzimidazole-forming condensation step (Route A), ensure you are using an appropriate acidic or Lewis acid catalyst. For C-N cross-coupling reactions, a palladium or copper catalyst is essential.[6][7] Perform a catalyst loading screen to find the optimal concentration.

  • Solvent Selection: The reaction solvent profoundly impacts reactant solubility and reaction rate. A poor solvent choice can prevent the reactants from interacting effectively.

    • Action: Perform a solvent screen. Polar solvents like ethanol or methanol often work well for condensation steps, while aprotic polar solvents like DMF or dioxane are common for metal-catalyzed cross-coupling reactions.[8][9]

  • Temperature and Reaction Time: Many of these condensations require heat to overcome the activation energy. Insufficient heating or premature quenching of the reaction will naturally lead to low conversion.

    • Action: Ensure your reaction is reaching the target temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, rather than relying on a fixed duration from a published procedure.

cluster_checks cluster_solutions start Low Yield Issue check1 Check Reagent Purity (OPDA, Hydrazine) start->check1 check2 Verify Catalyst System (Type & Loading) check1->check2 Pure sol1 Purify/Replace Reagents check1->sol1 Impure? check3 Screen Solvents (Polar vs. Aprotic) check2->check3 Optimal sol2 Select Appropriate Catalyst & Optimize Loading check2->sol2 Suboptimal? check4 Optimize Temp & Time (Monitor by TLC/LC-MS) check3->check4 Effective sol3 Choose Solvent for Optimal Solubility/Rate check3->sol3 Ineffective? sol4 Adjust Conditions for Full Conversion check4->sol4 Incomplete? end_node Improved Yield check4->end_node Complete sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Fig 2. Troubleshooting decision tree for low reaction yields.
Q2: I'm observing significant byproduct formation in my analysis. What are the likely culprits?

A: Byproduct formation is common and identifying the structure is key to mitigating it. Here are the most frequent side-reactions:

  • Benzodiazepine-2-ones: When reacting OPDA with β-ketoesters under neutral or basic conditions, a competing reaction can lead to the formation of a seven-membered benzodiazepine ring instead of the desired benzimidazole.[4]

    • Solution: This side reaction is often suppressed under acidic conditions. Adding a catalyst like p-toluenesulfonic acid (p-TsOH) or switching to an acidic solvent system can favor the formation of the benzimidazole.

  • Regioisomers: This is a classic problem in pyrazole synthesis (Route A) when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of constitutional isomers that are often very difficult to separate.[5]

    • Solution: The best strategy is to design the synthesis to avoid ambiguity. Use a symmetrical 1,3-dicarbonyl or a pre-functionalized pyrazole if possible. If you must use an unsymmetrical system, extensive screening of reaction conditions (temperature, solvent, pH) may be required to favor one isomer.

  • Incomplete Condensation/Cyclization: You may isolate stable intermediates, such as the initial imine from the reaction of OPDA and an aldehyde, or the chalcone in Route B.[1][10] This indicates that the subsequent cyclization/dehydration step is the bottleneck.

    • Solution: This typically requires more forcing conditions. Increase the temperature, prolong the reaction time, or add a dehydrating agent or a stronger acid catalyst to promote the final ring-closing step.

Q3: How do I choose the right catalyst system? There are so many options.

A: Catalyst selection depends entirely on the specific bond you are trying to form. We can categorize them into two main types for this synthesis:

  • For Condensation/Cyclization Steps (C=N formation, then ring closure): These reactions are typically promoted by acids that activate the carbonyl group toward nucleophilic attack.

    • Brønsted Acids: Simple and effective. Options include p-TsOH, ammonium chloride (NH₄Cl), or even acidic solvents like acetic acid.[8][11]

    • Lewis Acids: Can be very effective, especially under mild or solvent-free conditions. Erbium(III) triflate (Er(OTf)₃) has been shown to be highly efficient in promoting benzimidazole formation.[12]

    • Heterogeneous Catalysts: Supported nanoparticles (e.g., Au/TiO₂) or engineered metal oxides (e.g., MgO@DFNS) offer the advantage of easy removal by filtration, simplifying purification.[8][10]

  • For N-Arylation/Cross-Coupling Steps (C-N bond formation): If your strategy involves coupling a pyrazole with a halogenated benzimidazole (or vice versa), a transition metal catalyst is required.

    • Copper-Catalyzed (Ullmann Condensation): This is a classic and cost-effective method. Typically uses a Cu(I) source like CuI, often with a diamine ligand, and a base like K₂CO₃ or K₃PO₄ in a polar aprotic solvent like DMF or dioxane.[6][9][13][14]

    • Palladium-Catalyzed (Buchwald-Hartwig Amination): Generally offers a broader substrate scope and may proceed under milder conditions than copper catalysis, but palladium catalysts and their specialized phosphine ligands (e.g., tBuBrettPhos) are more expensive.[7][15][16]

Catalyst System Typical Use Case Common Conditions Key Considerations
NH₄Cl / p-TsOH Benzimidazole formation from OPDA + aldehyde/acidEtOH or MeOH, RefluxCost-effective, simple, may require high temperatures.[8][11]
Er(OTf)₃ Benzimidazole formation (especially microwave-assisted)Solvent-free or minimal solvent, 80-120 °CHigh efficiency, short reaction times, Lewis acid may need protection for sensitive groups.[12]
Au/TiO₂ Benzimidazole formation from OPDA + aldehydeCHCl₃:MeOH, Ambient TempHeterogeneous (easy to remove), very mild conditions, catalyst can be expensive.[10]
CuI / Diamine Ligand N-Arylation of pyrazole with aryl halideK₃PO₄ base, Dioxane or Toluene, 110 °CGood for aryl iodides/bromides, cost-effective, can require high temperatures.[9][13]
Pd(dba)₂ / Phosphine Ligand N-Arylation of pyrazole with aryl triflate/halideK₃PO₄ base, Dioxane, 70-120 °CBroad scope, tolerates more functional groups, catalyst/ligand cost is higher.[15][16]
Q4: My product is difficult to purify. What strategies can improve separation?

A: Purification is a significant challenge, especially when byproducts have similar polarity to the desired product.

  • Optimize Chromatography: If you are using column chromatography, screen different solvent systems. A shallow gradient can improve the separation of closely eluting spots. Sometimes, switching the stationary phase (e.g., from silica to alumina) can alter the elution order and improve separation.

  • Recrystallization: This is the most powerful technique for obtaining highly pure material if you can find a suitable solvent system. A systematic screen using a range of solvents from polar (ethanol, isopropanol) to non-polar (hexanes, toluene) is essential.

  • Acid/Base Wash: If your product has a basic nitrogen (like the imidazole N-H) and your impurities do not, you can sometimes achieve purification by dissolving the crude mixture in an organic solvent, washing with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, and then re-basifying the aqueous layer to precipitate the pure product.[17]

  • Catalyst Removal: If you are using a homogeneous metal catalyst (Cu or Pd), removing the final traces can be difficult. Using a heterogeneous catalyst that can be filtered off is a superior approach to avoid this issue.[8][10] If that is not an option, specific metal scavengers (functionalized silica or polymers) can be added during workup.

Section 3: Frequently Asked Questions (FAQs)
Q: Can microwave irradiation improve my reaction?

A: Absolutely. Microwave-assisted synthesis is frequently reported to dramatically reduce reaction times (from hours to minutes) and increase yields for benzimidazole formation.[12][18][19] The rapid, uniform heating can minimize byproduct formation that might occur during prolonged heating with a conventional oil bath.[20]

Q: How critical is the reaction atmosphere?

A: For condensation reactions, an inert atmosphere is usually not necessary. However, for palladium and copper-catalyzed cross-coupling reactions, it is critical. The catalytic cycles involve low-valent metal species that are sensitive to oxygen. These reactions should be set up in a glovebox or using Schlenk techniques under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Q: What is the best way to monitor the reaction?

A: Thin-Layer Chromatography (TLC) is the quickest and most common method. Co-spotting your starting materials with the reaction mixture will help you track their consumption. For more quantitative analysis and to identify intermediates or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool.

Section 4: Exemplary Experimental Protocols

The following protocols are generalized examples based on common literature procedures. They should be optimized for your specific substrates.

start Start prep Prepare Reagents & Solvents start->prep combine Combine Reactants + Catalyst in Solvent prep->combine react Set Reaction Conditions (Temp, Time, Atmosphere) combine->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Quench Reaction & Extract Product monitor->workup Complete purify Purify Crude Product (Recrystallization/ Chromatography) workup->purify analyze Analyze Final Product (NMR, MS, m.p.) purify->analyze end_node End analyze->end_node

Sources

troubleshooting inconsistent results in biological assays with 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered when working with this compound in biological assays. Our goal is to empower you with the scientific rationale and practical solutions needed to achieve consistent and reliable results.

Compound Profile at a Glance

Before delving into troubleshooting, it's crucial to understand the fundamental properties of the molecule you are working with. This compound is a heterocyclic compound featuring both benzimidazole and pyrazole moieties. These structures are common in pharmacologically active molecules, but also present specific challenges in experimental design.[1][2][3]

PropertyValueSource
Molecular Formula C₁₁H₁₀N₄O[4]
Molecular Weight 214.22 g/mol [4]
Predicted XLogP3 1.7[4]
Known Biological Context KDM4 Inhibitor, Anticancer, Apoptosis Induction[5], [1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles.

Q1: My compound is precipitating after I dilute my DMSO stock into my aqueous assay buffer. What's happening?

A1: This is a classic case of "solvent shock" and is the most frequent issue with compounds containing benzimidazole scaffolds.[6] Benzimidazoles are often poorly soluble in aqueous solutions.[6] While your compound is fully dissolved in 100% DMSO, the drastic change in solvent polarity upon dilution into a water-based buffer lowers its solubility limit, causing it to crash out of solution.

Quick Fixes:

  • Reduce Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Perform a dose-response experiment to find the maximum soluble concentration.

  • Optimize Dilution: Instead of a single large dilution, perform a serial or stepwise dilution. This gradual change in solvent polarity can help keep the compound in solution.

  • Check Final DMSO Concentration: A final DMSO concentration of 0.5% to 1% is standard. Higher concentrations can be toxic to cells and may not solve the solubility issue. Ensure your vehicle controls have a matching final DMSO concentration.

Q2: I'm seeing high background signal in my fluorescence-based assay, even in my no-enzyme or no-cell controls. Could the compound be the cause?

A2: Yes, this is highly likely. Heterocyclic compounds with conjugated ring systems, like this benzimidazole-pyrazole, often exhibit intrinsic fluorescence (autofluorescence).[7][8] When the compound's excitation and emission spectra overlap with those of your assay's fluorophore, it can lead to artificially high readings and false positives.[9][10]

Initial Diagnostic Step:

  • Run a control plate containing only the assay buffer and your compound at various concentrations. Read the fluorescence at your assay's specific wavelengths. This will quantify the compound's contribution to the signal.

Q3: My assay results are highly variable between wells and between experiments. Where should I start looking for the problem?

A3: Inconsistent results often trace back to three main areas: reagent handling, plate setup, or the compound's stability.

  • Reagent Handling: Ensure your compound stock is fully dissolved and homogenous before each use. Vortex thoroughly.

  • Plate Setup: Be mindful of the "edge effect," where wells on the perimeter of a 96-well plate evaporate faster, concentrating reagents and affecting results.[1][11] A common practice is to fill the outer wells with sterile water or PBS and not use them for experimental data.

  • Compound Stability: The compound may be degrading in your stock solution or under assay conditions (e.g., due to temperature, light, or pH).[12][13][14]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Solving Compound Solubility & Precipitation Issues

Inconsistent results are often a direct consequence of poor compound solubility. If the compound precipitates, its effective concentration is unknown and variable, invalidating your results.

Problem: I observe visible precipitate in my wells after adding the compound.

  • Causality: The concentration of your compound exceeds its maximum solubility in the final assay buffer. This can be exacerbated by the pH of the buffer, as the solubility of benzimidazoles can be pH-dependent.[6] Additionally, interactions with proteins or salts in the media can sometimes promote precipitation.[13][15]

  • Troubleshooting Workflow:

    G start Precipitation Observed sol_limit Q: Is the final concentration too high? start->sol_limit ph_check Q: Is the buffer pH optimal? sol_limit->ph_check No sol_test Action: Determine maximal soluble concentration via serial dilution and visual/spectroscopic check. sol_limit->sol_test Yes dilution_method Q: How is the compound being diluted? ph_check->dilution_method No ph_profile Action: Test compound solubility in buffers with varying pH (e.g., 6.5-8.0). ph_check->ph_profile Maybe serum_check Q: Does the medium contain serum? dilution_method->serum_check Multi-Step serial_dilute Action: Implement a multi-step serial dilution protocol. dilution_method->serial_dilute Single Step serum_effect Action: Compare solubility in serum-free vs. serum-containing media. serum_check->serum_effect

    Caption: Troubleshooting workflow for compound precipitation.

  • Step-by-Step Solutions:

    • Determine Maximum Solubility: Prepare serial dilutions of your compound in the final assay buffer. Visually inspect for precipitation under a microscope. Alternatively, after centrifugation, measure the absorbance of the supernatant to find the concentration at which it plateaus.

    • Investigate pH Dependence: If your assay allows, test the compound's solubility in buffers of slightly different pH values (e.g., 7.0, 7.4, 7.8). Benzimidazoles may be more soluble at a slightly acidic or basic pH. Remember to verify that any pH change does not affect your biological system.[6]

    • Refine Dilution Technique:

      • Prepare an intermediate dilution of your DMSO stock in a solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before the final dilution into the aqueous buffer.

      • Always add the compound stock to the buffer while vortexing to promote rapid dispersion.

    • Assess Buffer Components: If using a complex medium like cell culture media, test for solubility in a simpler buffer (like PBS) first. Components in serum can sometimes bind to compounds and either help or hinder solubility.

Guide 2: Identifying and Mitigating Assay Interference

Optical interference from the test compound is a major source of artifacts in high-throughput screening and other assays.[9][16][17]

Problem: My fluorescence/absorbance signal is inconsistent or shows a dose-response curve that doesn't make biological sense.

  • Causality: The compound itself is optically active and is either adding to your signal (autofluorescence) or reducing it (quenching/inner filter effect).[10]

    • Autofluorescence: The compound absorbs light at the excitation wavelength and emits light at the emission wavelength, creating a false positive signal.[9][18]

    • Quenching: The compound absorbs the light emitted by your fluorophore, leading to a false negative signal.[19]

    • Inner Filter Effect: At high concentrations, the compound absorbs so much of the excitation or emission light that it prevents the reader from detecting the true signal.[6]

  • Conceptual Diagram of Interference:

    G cluster_0 Scenario 1: Autofluorescence (False Positive) cluster_1 Scenario 2: Quenching (False Negative) Reader_A Plate Reader (Excites at 485nm) Compound_A Compound (Fluoresces) Reader_A->Compound_A Excites Fluorophore_A Assay Fluorophore (Signal) Reader_A->Fluorophore_A Excites Compound_A->Reader_A Emits at 520nm (Adds to Signal) Fluorophore_A->Reader_A Emits at 520nm Reader_B Plate Reader (Excites at 485nm) Fluorophore_B Assay Fluorophore (Signal) Reader_B->Fluorophore_B Excites Compound_B Compound (Quenches) Compound_B->Reader_B Signal Blocked Fluorophore_B->Compound_B Emits at 520nm

    Caption: Mechanisms of assay interference by a test compound.

  • Step-by-Step Solutions:

    • Run Interference Controls: This is non-negotiable.

      • Compound-Only Control: Add the compound to assay buffer without the enzyme or cells. This measures autofluorescence.

      • Quenching Control: Add the compound to a reaction that has already produced a stable fluorescent signal (e.g., a positive control endpoint). A drop in signal indicates quenching.

    • Characterize the Compound's Spectrum: If you have access to a scanning spectrophotometer or plate reader, measure the excitation and emission spectra of this compound. This will reveal if it has significant overlap with your assay's fluorophores. Pyrazole derivatives are known to be UV-active.

    • Change Fluorophore: If interference is confirmed, the best solution is often to switch to a fluorophore with a different spectral profile. Choose "red-shifted" dyes that excite and emit at longer wavelengths (>600 nm), as small molecule autofluorescence is less common in this range.[18]

    • Use a Pre-read Step: Some plate readers allow for a "pre-read" of the plate after compound addition but before starting the reaction. This baseline reading can then be subtracted from the final endpoint reading to correct for autofluorescence.

Guide 3: Ensuring Compound Stability and Integrity

Problem: The potency (e.g., IC50) of my compound seems to decrease over time, or results from a fresh stock solution are different from an older one.

  • Causality: The compound is degrading. This can be due to:

    • Hydrolysis: The compound is not stable in aqueous buffer.

    • Photodegradation: The compound is sensitive to light. Many heterocyclic compounds are.[13]

    • Thermal Degradation: The compound is unstable at incubation or room temperature. Benzimidazole anthelmintics, for example, show high photosensitivity in solution but are more stable in solid form.[14]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can introduce water condensation, which may lead to precipitation or degradation over time.

  • Step-by-Step Solutions:

    • Proper Stock Management:

      • Store the solid compound protected from light and moisture as recommended by the supplier.

      • Prepare a concentrated stock in high-quality, anhydrous DMSO.

      • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

    • Assess Stability Under Assay Conditions:

      • Incubate the compound in your final assay buffer for the duration of your experiment (e.g., 1, 4, and 24 hours).

      • At each time point, use this "aged" compound in your assay and compare its activity to a freshly prepared sample. A significant loss of potency indicates instability. (See Protocol 1 below).

    • Minimize Exposure:

      • During experiments, keep plates and reagent tubes covered or in the dark as much as possible.

      • If performing long incubations at 37°C, confirm the compound's stability at that temperature.

Part 3: Key Experimental Protocols

Protocol 1: Assessing Compound Stability in Assay Buffer

This protocol helps determine if your compound is stable for the duration of your experiment.

  • Preparation: Prepare two sets of your compound dilutions in the final assay buffer, covering the desired concentration range.

  • Incubation:

    • Set A (Time Zero): Use this set immediately in your biological assay.

    • Set B (Time X): Place this set in the same incubation conditions as your main experiment (e.g., 37°C for 4 hours).

  • Assay Execution: After the incubation period for Set B, run the biological assay with both Set A and Set B dilutions on the same plate.

  • Analysis: Compare the dose-response curves. If the IC50 value from Set B is significantly right-shifted (higher) compared to Set A, it indicates your compound is degrading under the assay conditions.

Protocol 2: Measuring Compound Autofluorescence

This is a critical control to run for any fluorescence-based assay.

  • Plate Setup:

    • Wells 1-3 (Blank): Assay buffer only.

    • Wells 4-6 (Compound Control): Assay buffer + this compound at your highest concentration.

    • Wells 7-9 (Positive Control): Your standard positive control for the assay (e.g., active enzyme, stimulated cells).

  • Measurement: Read the plate on your fluorescence reader using the same excitation/emission wavelengths and gain settings as your main experiment.

  • Analysis:

    • Subtract the average signal from the Blank wells from all other readings.

    • If the signal in the Compound Control wells is significantly above the Blank (e.g., >10%), your compound is autofluorescent. This signal must be subtracted from your experimental wells or addressed by changing fluorophores.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Dahlin, J. L., Walters, M. A., & Inglese, J. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(7), 844-854. [Link]

  • Charles River Laboratories. (n.d.). Biological Assay Development. Retrieved from [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-208. [Link]

  • Pérez-Vásquez, A., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-21. [Link]

  • Nayak, S. K., & Guchhait, N. (2014). Effect of solvents on photophysical properties and quenching of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl}phenol. Luminescence, 29(7), 849-857. [Link]

  • Bio-Rad. (n.d.). Autofluorescence. Flow Cytometry Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2021). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. [Link]

  • Wang, Y., et al. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. RSC Advances, 14(39), 28243-28253. [Link]

  • Carter, T. L., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Efficacy. Journal of Medicinal Chemistry, 64(19), 14266–14282. [Link]

  • Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 103, 509-523. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7799. [Link]

  • Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry, 65(3), 2377-2393. [Link]

  • PekyBio. (2025). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. Retrieved from [Link]

  • University of Virginia School of Medicine. (1997). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Cytometry, 30(4), 151-156. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. [Link]

  • Royal Society of Chemistry. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

  • Il Farmaco. (2001). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. [Link]

  • Biomedicine & Pharmacotherapy. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. [Link]

  • Molecules. (2020). Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives. [Link]

  • MDPI. (2012). N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. [Link]

  • National Institutes of Health. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. [Link]

  • Molbank. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. [Link]

  • Vis, M., et al. (2021). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 23(4), 81. [Link]

  • Anapharm. (2025). Considerations to properly assess drug stability within biological samples. [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. [Link]

  • Semantic Scholar. (n.d.). Robust single-molecule approach for counting autofluorescent proteins. [Link]

  • ResearchGate. (2014). (PDF) A Short Review on Pyrazole Derivatives and their Applications. [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. [Link]

  • Applied Physics Reviews. (2023). A guide to small fluorescent probes for single-molecule biophysics. [Link]

Sources

Technical Support Center: Synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and nuances associated with this synthesis. We will explore the reaction from a mechanistic standpoint to provide actionable solutions for optimizing yield, purity, and reproducibility.

The synthesis of this valuable heterocyclic scaffold is typically achieved via a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis, between 2-hydrazinyl-1H-benzimidazole and a β-ketoester like ethyl acetoacetate (EAA) or its methyl analog.[1][2][3] While seemingly straightforward, this reaction is sensitive to several parameters that can lead to undesired side products and purification difficulties. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has run to completion according to TLC, but after workup, I have a very low yield of the target compound. What are the likely causes?

Probable Cause(s):

  • Poor Quality Starting Materials: The primary culprit is often the purity of the 2-hydrazinyl-1H-benzimidazole. This reagent can degrade upon storage or may contain impurities from its own synthesis (e.g., from 2-chloro-1H-benzimidazole).

  • Incomplete Cyclization: The reaction proceeds via a hydrazone intermediate. If the reaction temperature is too low or the duration is insufficient, this intermediate may not fully cyclize, leading to its loss during aqueous workup.[2]

  • Suboptimal pH: The reaction is typically catalyzed by a weak acid (e.g., acetic acid).[1] If the medium is too acidic, the nucleophilicity of the hydrazine is drastically reduced. If it's too basic, side reactions of the ethyl acetoacetate can occur.

  • Tautomerization Issues: The initial cyclization product is the non-aromatic pyrazolone, which then tautomerizes to the more stable aromatic pyrazol-5-ol product.[2] Insufficient heating or an improper solvent system may hinder this final, stabilizing step.

Recommended Solutions:

  • Verify Starting Material Purity: Before starting the reaction, confirm the identity and purity of 2-hydrazinyl-1H-benzimidazole using ¹H NMR and LC-MS. If necessary, purify it by recrystallization or prepare it fresh. A reliable method involves refluxing 2-sulfo-1H-benzimidazole with an excess of hydrazine hydrate.[4]

  • Optimize Reaction Conditions:

    • Temperature & Time: After the initial condensation to form the hydrazone (which can often occur at a lower temperature), ensure a sufficient reflux period (e.g., 2-6 hours in ethanol or methanol) to drive the cyclization and subsequent aromatization.[2]

    • Catalyst: Add a catalytic amount (3-5 drops) of glacial acetic acid to the reaction mixture. This protonates the keto-carbonyl of EAA, activating it for nucleophilic attack without fully deactivating the hydrazine.[1]

  • Monitor Both Intermediates and Product: Use TLC or LC-MS to monitor the disappearance of the starting materials, the appearance of the hydrazone intermediate, and its subsequent conversion to the final product.

Issue 2: Presence of a Major, Difficult-to-Separate Impurity

Question: My final product is contaminated with a significant amount of an isomeric impurity, as suggested by NMR and MS data. How can I resolve this?

Probable Cause(s):

  • Formation of a Regioisomer: This is the most common and challenging side reaction. The cyclocondensation of 2-hydrazinyl-1H-benzimidazole with ethyl acetoacetate can theoretically produce two regioisomers: the desired 3-methyl-pyrazol-5-ol and the undesired 5-methyl-pyrazol-3-ol. This occurs because the initial nucleophilic attack can happen from either nitrogen of the hydrazine moiety onto either the ketone or ester carbonyl of EAA.

    • Desired Pathway: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine attacks the more electrophilic ketone carbonyl of EAA.

    • Undesired Pathway: The less nucleophilic internal nitrogen (-NH-) attacks the ketone carbonyl, or the terminal nitrogen attacks the less electrophilic ester carbonyl.

Recommended Solutions:

  • Control Reaction Kinetics: The formation of the desired isomer is generally favored kinetically. Running the reaction at the lowest feasible temperature that still allows for cyclization can enhance regioselectivity. Start the reaction at room temperature or slightly above (e.g., 45 °C) before proceeding to reflux.[2]

  • Solvent Selection: The choice of solvent can influence the tautomeric equilibrium of EAA and the nucleophilicity of the hydrazine. Protic solvents like ethanol or methanol are generally preferred and favor the desired outcome.

  • Purification Strategy: If the regioisomer does form, separation can be challenging due to similar polarities.

    • Column Chromatography: Use a high-resolution silica gel column with a shallow gradient elution system (e.g., starting with dichloromethane and gradually adding methanol).

    • Recrystallization: Attempt recrystallization from various solvents. A mixture of ethanol and water or ethyl acetate and hexanes may prove effective.

Below is a diagram illustrating the main reaction pathway versus the formation of the undesired regioisomer.

G cluster_reactants Starting Materials SM1 2-Hydrazinyl-1H-benzimidazole Hydrazone Hydrazone Intermediate (Ketone Attack) SM1->Hydrazone Favored Path (More nucleophilic N attacks more electrophilic C=O) BadHydrazone Hydrazone Intermediate (Ester Attack) SM1->BadHydrazone Disfavored Path SM2 Ethyl Acetoacetate (EAA) SM2->Hydrazone SM2->BadHydrazone Product Desired Product 1-(...)-3-methyl-1H-pyrazol-5-ol Hydrazone->Product Intramolecular Cyclization SideProduct Undesired Regioisomer 1-(...)-5-methyl-1H-pyrazol-3-ol BadHydrazone->SideProduct Cyclization

Fig 1. Competing pathways in the pyrazolone synthesis.
Issue 3: Product Contains Low-Level, Persistent Impurities

Question: My yield is good, but the product is consistently contaminated with minor impurities that are difficult to remove, even after chromatography. What could they be?

Probable Cause(s):

  • Bis-Adduct Formation: Pyrazolone products are known to react with aldehydes to form bis(pyrazolyl)methane compounds.[5][6] If your starting materials (or solvent) are contaminated with trace aldehydes (e.g., formaldehyde, acetaldehyde), this side product can form.

  • Unreacted Hydrazone Intermediate: As mentioned, incomplete cyclization can leave the hydrazone in your crude product.

  • Oxidation Products: 2-hydrazinyl-1H-benzimidazole can be susceptible to air oxidation, leading to colored impurities.

Recommended Solutions:

  • Use High-Purity Solvents and Reagents: Ensure all solvents are of high purity and free from aldehyde contaminants. Use freshly opened bottles of reagents where possible.

  • Inert Atmosphere: For best results, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Purification Protocol:

    • Acid/Base Wash: During workup, washing the organic layer with a dilute acid solution can help remove any unreacted basic starting material.

    • Trituration: Before chromatography or recrystallization, triturating the crude solid with a solvent in which the product is sparingly soluble (like diethyl ether or cold ethyl acetate) can wash away more soluble impurities.

Problem ObservedPotential CauseRecommended Action
Low Yield Incomplete cyclization of hydrazone intermediate.Increase reflux time/temperature; use a catalytic amount of acetic acid.
Poor quality of 2-hydrazinyl-1H-benzimidazole.Verify purity via NMR/LC-MS; recrystallize or re-synthesize if needed.
Major Impurity Peak Formation of the 5-methyl-pyrazol-3-ol regioisomer.Lower initial reaction temperature; optimize solvent; use high-resolution chromatography.
Multiple Minor Impurities Aldehyde contamination leading to bis-adducts.Use high-purity solvents; run under an inert atmosphere.
Incomplete reaction or oxidative degradation.Ensure complete conversion by TLC/LC-MS; triturate crude product before purification.
Table 1. Quick Troubleshooting Summary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and temperature for this reaction?

A1: Ethanol is the most commonly cited and effective solvent. It readily dissolves the starting materials and facilitates the necessary proton transfers for catalysis and tautomerization. Methanol is also a suitable alternative.[2] The optimal temperature profile involves an initial, milder phase (45-50 °C) to favor the kinetic formation of the correct hydrazone, followed by a period at reflux (approx. 78 °C for ethanol) to ensure complete cyclization and aromatization.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is an excellent tool. Use a mobile phase like 7:3 Ethyl Acetate/Hexane or 9:1 Dichloromethane/Methanol. You should be able to visualize the consumption of the two starting materials and the appearance of a new spot for the product. It's good practice to co-spot the reaction mixture with both starting materials to confirm their disappearance. For more precise monitoring, LC-MS can distinguish between the hydrazone intermediate, the final product, and potential isomeric impurities based on their mass and retention times.

Q3: My final product is a solid. What is a reliable protocol for its purification and isolation?

A3: Here is a standard, field-proven protocol for workup and purification.

G cluster_workup Workup Options cluster_purification Purification start Reaction Mixture (Post-Reflux) step1 Cool to Room Temp. Product may precipitate. start->step1 step2 Concentrate in Vacuo (Remove Solvent) step1->step2 step3 Add Water & Filter (Collect Crude Solid) step2->step3 If solid crashes out step4 OR Extract with Ethyl Acetate step2->step4 If product is soluble step7 Crude Solid Obtained step3->step7 step5 Wash Organic Layer (Brine) step4->step5 step6 Dry (Na₂SO₄) & Concentrate step5->step6 step6->step7 step8 Purify by Recrystallization (e.g., from Ethanol/Water) step7->step8 step9 OR Purify by Column Chromatography (Silica, DCM/MeOH gradient) step7->step9 final Pure Product step8->final step9->final

Fig 2. General workflow for product isolation and purification.

Detailed Protocol:

  • Cooling & Isolation: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate.

  • Solvent Removal: Remove the solvent (e.g., ethanol) under reduced pressure.

  • Precipitation/Extraction: Add cold deionized water to the residue and stir vigorously. The crude product should precipitate as a solid. Collect it by vacuum filtration. Alternatively, if the product remains oily, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Washing: If an extraction was performed, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude solid.

  • Purification:

    • Recrystallization: This is often the most efficient method for removing minor impurities. Dissolve the crude solid in a minimum amount of hot ethanol and slowly add water until turbidity persists. Cool to 4 °C to allow for the formation of pure crystals.

    • Chromatography: If recrystallization is ineffective or isomers are present, perform flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH).

Q4: What are the key spectroscopic signatures to confirm the structure of this compound?

A4:

  • ¹H NMR (in DMSO-d₆):

    • Benzimidazole Protons: Look for two sets of multiplets in the aromatic region (~7.1-7.6 ppm), corresponding to the four protons of the benzimidazole ring system.

    • Benzimidazole NH: A broad singlet at high chemical shift (>12 ppm) that is D₂O exchangeable.

    • Pyrazol-ol OH: A broad singlet, also D₂O exchangeable, typically between 9-11 ppm.

    • Pyrazole CH: A singlet around 5.5-6.0 ppm for the proton at the C4 position of the pyrazole ring.

    • Methyl Group: A sharp singlet around 2.1-2.3 ppm for the C3-methyl group.

  • ¹³C NMR (in DMSO-d₆): Expect signals for the methyl carbon (~10-15 ppm), aromatic carbons (110-155 ppm), and the C3 and C5 carbons of the pyrazole ring.

  • Mass Spectrometry (ESI+): A strong signal corresponding to [M+H]⁺.

Confirming the absence of the regioisomer is best done by careful analysis of the ¹H NMR spectrum, as the chemical shifts for the methyl and pyrazole CH protons would be distinctly different in the 5-methyl isomer.

References
  • MDPI. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. [Link]

  • Jadhav, S. D., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. SpringerPlus, 2(1), 343. [Link]

  • Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. (2016). One‐pot condensation reaction of phenylhydrazine, ethyl acetoacetate and benzaldehyde. [Link]

  • Organic Chemistry Research. (2018). One-Pot Pseudo Five-Component Reaction for the Synthesis of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. [Link]

  • MDPI. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

  • Beilstein Journals. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]

  • Patil, P. et al. (2012). Synthesis, Characterization and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 4(4), 235-241. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank, 2006(1), M464. [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (herein referred to as BZP). This document is intended for researchers, scientists, and drug development professionals who are utilizing BZP in their experiments and require guidance on maintaining its stability in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring both a benzimidazole and a pyrazol-5-ol moiety.[1] This unique structure, while conferring valuable biological activities, also presents specific stability challenges in solution.[2][3] The primary sources of instability arise from the inherent chemical properties of its constituent rings: the benzimidazole ring is susceptible to photodegradation and oxidation, while the pyrazol-5-ol ring is prone to complex tautomerism and oxidation.[4][5][6]

This guide is structured to help you diagnose and resolve these stability issues, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered when working with BZP solutions.

Q1: My BZP solution is changing color (e.g., turning yellow/brown) upon storage. What is causing this?

A1: Color change is a common indicator of degradation, most likely due to oxidation or photodegradation. Both the benzimidazole and pyrazol-5-ol rings are susceptible to oxidative processes. The pyrazol-5-ol moiety can act as a radical scavenger, meaning it is readily oxidized.[7] Additionally, benzimidazoles are a well-known class of compounds sensitive to light.[4]

  • Quick Troubleshooting Steps:

    • Protect from Light: Immediately switch to using amber vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during handling.

    • Deoxygenate Solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before dissolving the compound.

    • Store under Inert Gas: After preparing the solution, flush the headspace of the vial with nitrogen or argon before sealing.

    • Refrigerate: Store the solution at low temperatures (2-8 °C) to slow down the rate of degradation.

Q2: I'm observing a loss of compound potency or inconsistent results in my bioassays over time. Could this be a stability issue?

A2: Yes, this is a classic sign of compound degradation. The apparent concentration of the active molecule is decreasing, leading to unreliable results. The degradation pathways—oxidation, photodegradation, or hydrolysis—modify the chemical structure of BZP, rendering it inactive or altering its biological profile.

  • Actionable Advice: Perform a forced degradation study to understand the primary cause.[8] Expose your BZP solution to controlled stress conditions (heat, light, acid, base, and an oxidizing agent) and monitor the degradation using an analytical technique like HPLC. This will identify the most significant instability factor and guide your stabilization strategy.

Q3: Does the choice of solvent affect the stability of BZP?

A3: Absolutely. The solvent plays a critical role due to the tautomeric nature of the pyrazol-5-ol ring.[9] This ring can exist in equilibrium between different structural isomers (tautomers), and the specific form present is highly influenced by solvent polarity.[5] For example, non-polar solvents may favor the OH form (pyrazolol), while polar solvents like DMSO can shift the equilibrium to other forms.[5][10] This shift can alter the molecule's susceptibility to degradation.

  • Causality Explained: Different tautomers have different electronic properties and steric profiles, affecting their reactivity. The stability of a specific tautomer in a given solvent will dictate the overall stability of the compound in that solution. It is crucial to maintain consistency in the solvent system used for your experiments.

Q4: What is the optimal pH range for storing BZP solutions?

A4: The optimal pH is one that minimizes hydrolysis and oxidative degradation. Benzimidazole derivatives can undergo hydrolysis, particularly under alkaline conditions.[4] Conversely, highly acidic conditions can also promote degradation.[11] While specific data for BZP is not published, a weakly acidic to neutral pH range (pH 5-7) is often a good starting point for stabilizing similar heterocyclic compounds.

  • Recommendation: Prepare your solutions in a buffered system within the pH 5-7 range. Common buffers include phosphate or citrate buffers. Always verify the compatibility of the buffer with your downstream application.

Part 2: In-Depth Troubleshooting and Mitigation Strategies

This section provides a deeper dive into the primary degradation pathways and offers detailed strategies to enhance stability.

Issue 1: Oxidative Degradation

Oxidation is a major degradation pathway for BZP, affecting both heterocyclic rings. The process is often initiated by dissolved oxygen in the solvent or exposure to atmospheric oxygen.

Adding an antioxidant to the solution can sacrificially protect BZP from oxidation.[12][13]

Table 1: Recommended Antioxidants for BZP Solutions

AntioxidantRecommended Starting ConcentrationSolvent CompatibilityNotes
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Good in organic solvents (e.g., DMSO, Ethanol)A potent free-radical scavenger.
Ascorbic Acid (Vitamin C) 100 µM - 1 mMGood in aqueous buffersWater-soluble; ideal for biological assays. May slightly lower pH.
Trolox 100 µM - 1 mMGood in both aqueous and organic solventsA water-soluble analog of Vitamin E.
  • Solvent Preparation: Select your desired solvent (e.g., DMSO for a stock solution, or a phosphate buffer for a working solution).

  • Deoxygenation: Place the solvent in a suitable flask and bubble argon or nitrogen gas through it for 15-20 minutes.

  • Antioxidant Addition: If using an antioxidant, add it to the deoxygenated solvent and dissolve completely. For example, add BHT to a final concentration of 0.05%.

  • Compound Dissolution: Weigh the required amount of BZP and dissolve it in the prepared solvent under a gentle stream of inert gas.

  • Storage: Dispense the solution into amber glass vials. Flush the headspace of each vial with inert gas before sealing tightly with a Teflon-lined cap.

  • Refrigeration: Store the vials at 2-8 °C. For long-term storage, consider freezing at -20 °C or -80 °C, but perform freeze-thaw stability tests first.

Issue 2: Photodegradation

The benzimidazole core is a known photosensitizer, meaning it absorbs light (especially in the UV range) which can lead to chemical decomposition.[4]

The most effective strategy is to prevent light exposure at all stages of the experiment.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Incubation weigh Weigh BZP in low-light conditions dissolve Dissolve in solvent in amber vial weigh->dissolve dilute Perform dilutions in amber tubes dissolve->dilute plate Plate samples (minimize light exposure) dilute->plate store Store vials in the dark (e.g., in a closed box) plate->store incubate Incubate plates wrapped in foil

Caption: Workflow for minimizing photodegradation of BZP.

Issue 3: pH-Dependent Instability & Tautomerism

The stability of BZP is intrinsically linked to the pH of the solution, which influences both potential hydrolysis and the dominant tautomeric form of the pyrazol-5-ol ring.

G cluster_pH Effect of pH cluster_tautomers Tautomeric Equilibrium cluster_degradation Degradation Pathways BZP_Solution BZP in Solution Tautomer_OH OH-Form (Pyrazolol) BZP_Solution->Tautomer_OH Hydrolysis Hydrolysis (esp. alkaline pH) BZP_Solution->Hydrolysis Oxidation Oxidation BZP_Solution->Oxidation Tautomer_NH NH-Form Tautomer_OH->Tautomer_NH Tautomer_CH CH-Form (Pyrazolone) Tautomer_NH->Tautomer_CH

Caption: Key factors influencing BZP stability in solution.

Maintaining a consistent, optimal pH is crucial. A pH stability study should be conducted to determine the ideal range for your specific experimental conditions.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Solution Preparation: Prepare solutions of BZP at a fixed concentration in each buffer.

  • Incubation: Store aliquots of each solution under both ambient and accelerated (e.g., 40 °C) conditions, ensuring protection from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Quantification: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of BZP remaining.

  • Data Analysis: Plot the percentage of BZP remaining against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for storage.

Part 3: Summary and Key Recommendations

To maximize the stability of this compound in solution, adhere to the following best practices:

  • Always Protect from Light: Use amber vials and minimize exposure to ambient light during all handling steps.

  • Control the Atmosphere: Prepare solutions using deoxygenated solvents and store them under an inert gas like nitrogen or argon.

  • Optimize pH: Use buffered solutions, typically in the weakly acidic to neutral range (pH 5-7), as determined by a pH stability study.

  • Use Antioxidants: For applications where they do not interfere, consider adding an antioxidant like BHT or ascorbic acid.

  • Maintain Low Temperatures: Store stock and working solutions at 2-8 °C. For long-term storage, test freeze-thaw stability before storing at -20 °C or below.

  • Be Consistent: Use the same solvent system, buffer, and storage conditions for all related experiments to ensure reproducibility.

By implementing these strategies, you can significantly enhance the stability of your BZP solutions, leading to more reliable and accurate experimental outcomes.

References

  • Various Authors. (2017). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. Available at: [Link]

  • Google Patents. (Filing Date). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Max Delbrück Center for Molecular Medicine. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. Available at: [Link]

  • MDPI. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Available at: [Link]

  • Reddit. (2023). Tautomers of 3-methyl-5-pyrazolone. r/OrganicChemistry. Available at: [Link]

  • PubMed. (n.d.). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PMC. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Available at: [Link]

  • ResearchGate. (2025). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. Available at: [Link]

  • European Commission. (2006). Opinion on phenyl methyl pyrazolone. Available at: [Link]

  • ResearchGate. (n.d.). Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. Available at: [Link]

  • PubMed. (2021). Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds and Their Biological Activities. Available at: [Link]

  • MDPI. (2011). N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Available at: [Link]

  • Safety Data Sheet. (n.d.). 5. Available at: [Link]

  • PMC. (n.d.). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Available at: [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. Available at: [Link]

  • ResearchGate. (2025). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF. Available at: [Link]

  • NIH. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available at: [Link]

  • PubMed. (2020). Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri. Available at: [Link]

  • ACS Publications. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available at: [Link]

  • MDPI. (n.d.). Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. Available at: [Link]

  • ResearchGate. (n.d.). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available at: [Link]

  • Journal of the Serbian Chemical Society. (2017). Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents. Available at: [Link]

  • PubMed. (n.d.). Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

  • ResearchGate. (2025). (PDF) N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. Available at: [Link]

  • NIH. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Available at: [Link]

  • RUN. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available at: [Link]

  • ResearchGate. (2022). Forced Degradation – A Review. Available at: [Link]

  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. Available at: [Link]

  • MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available at: [Link]

  • PMC - NIH. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Available at: [Link]

  • RSC Publishing. (n.d.). The influence of pH on the stability of antazoline: kinetic analysis. Available at: [Link]

  • PubMed Central - NIH. (n.d.). Photochemical Conversion of Indazoles into Benzimidazoles. Available at: [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol. We understand that robust and reproducible experimental outcomes are paramount to your research. This guide is designed for researchers, scientists, and drug development professionals to proactively address and minimize the potential off-target effects of this compound, ensuring the data you generate is both accurate and reliable.

While this compound is a potent modulator of its intended target, its core structure, a benzimidazole-pyrazole scaffold, has been associated with certain off-target activities. For instance, similar chemical entities have been shown to inhibit Jumonji domain-containing lysine demethylases (KDMs) through chelation of active-site Fe2+, suggesting a potential for interaction with other metalloenzymes. Furthermore, like many heterocyclic small molecules, off-target interactions with protein kinases are a common concern that can lead to unexpected phenotypes.[1][2]

This guide provides a logical framework for identifying, characterizing, and mitigating these potential unintended interactions.

Troubleshooting Guide: From Unexpected Phenotypes to On-Target Validation

This section is structured to help you diagnose and resolve common issues that may arise during your experiments.

Q1: We are observing an unexpected or unusually potent cellular phenotype that doesn't align with the known function of the intended target. Could this be an off-target effect?

A1: This is a classic indication of a potential off-target effect. Unexplained cellular responses, such as unexpected toxicity, altered morphology, or paradoxical pathway activation, warrant a systematic investigation.[2] The observed phenotype could result from the compound interacting with one or more unintended proteins.

Initial Diagnostic Workflow:

  • Confirm Compound Integrity and Concentration:

    • Verify the identity and purity of your compound stock using techniques like LC-MS and NMR.

    • Perform a dose-response curve in your assay. Off-target effects often occur at higher concentrations, so a narrow therapeutic window may be indicative of off-target activity.

  • Introduce a Structurally Unrelated Control:

    • Use another known inhibitor of the same target that has a different chemical scaffold. If this second inhibitor reproduces the intended on-target phenotype without causing the unexpected effect, it strongly suggests your initial compound has off-target liabilities.

  • Perform a Target Engagement Assay:

    • Directly confirm that your compound is binding to its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[3][4][5][6][7] A positive CETSA result confirms target engagement, but does not rule out additional off-target engagement.

Experimental Workflow: Target Engagement Verification using CETSA

cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Interpretation prep 1. Culture cells to desired confluency treat 2. Treat cells with compound or vehicle (DMSO) control prep->treat aliquot 3. Aliquot cell suspensions treat->aliquot heat 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lyse 5. Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge 6. Separate soluble vs. aggregated proteins via centrifugation lyse->centrifuge analyze 7. Analyze soluble fraction by Western Blot or Mass Spec centrifuge->analyze plot 8. Plot % soluble protein vs. temperature analyze->plot shift 9. A rightward shift in the melting curve indicates target stabilization and therefore, engagement. plot->shift

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Q2: Our dose-response curve is very steep, or we see significant cell death at concentrations just above the IC50 for our target. How can we mitigate this suspected off-target toxicity?

A2: A steep dose-response curve or a narrow therapeutic window is often a sign of off-target toxicity.[1] The primary strategy here is to refine your experimental conditions and, if necessary, identify the problematic off-target(s).

Mitigation Strategies:

  • Optimize Compound Concentration:

    • Work at the lowest effective concentration. Use the IC50 or EC50 value for your on-target effect as a guide and titrate down. Avoid using concentrations significantly higher than 3-5 times the on-target IC50.

  • Conduct Broad Off-Target Screening:

    • Kinome Profiling: Since many heterocyclic compounds have off-target kinase activity, screening against a kinase panel is a high-yield first step.[8][9][10][11][12] Commercial services can screen your compound against hundreds of kinases to identify unintended interactions.[13]

    • Safety Pharmacology Panels: For a broader view, consider a safety pharmacology panel which assesses interactions with a standard set of targets known to be involved in adverse drug reactions (e.g., GPCRs, ion channels, transporters).[14][15][16][17][18]

Table 1: Example Kinome Profiling Data Interpretation

Kinase% Inhibition @ 1 µM CompoundIC50 (nM)Assessment
On-Target 95%50Potent on-target activity
Kinase X88%150Significant off-target; potential cause of toxicity
Kinase Y65%800Moderate off-target; consider follow-up
Kinase Z15%>10,000Likely not biologically relevant

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments to minimize off-target effects? A: Start by determining the IC50 or EC50 for your primary target. For initial cell-based assays, we recommend using a concentration range from 0.5x to 5x the determined IC50/EC50. Concentrations exceeding 10 µM should be used with caution, as the probability of off-target effects increases significantly.[1]

Q2: Are there any computational tools to predict potential off-targets for this compound? A: Yes, computational approaches can provide valuable early insights. Ligand-based methods, such as Similarity Ensemble Approach (SEA), compare the chemical structure of your compound to databases of molecules with known biological activities.[19][20] Structure-based methods can also be used if a high-quality structure of a potential off-target is available.[20][21] These predictions should always be validated experimentally.

Q3: We've identified a specific off-target kinase. How can we prove it's responsible for the unexpected phenotype? A: This requires a multi-pronged approach:

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target kinase.[22] If the unexpected phenotype is diminished or disappears in the knockdown/knockout cells upon treatment with your compound, this provides strong evidence for the off-target interaction.

  • Use of a Selective Inhibitor: Treat your cells with a highly selective inhibitor of the off-target kinase. If this phenocopies the unintended effect of your compound, it corroborates your hypothesis.

  • Rescue Experiment: If the off-target effect is due to inhibition of a pathway, attempt to "rescue" the phenotype by reintroducing a downstream component of that pathway.

Logical Flow: Deconvoluting On-Target vs. Off-Target Effects

cluster_validation Initial Validation cluster_identification Off-Target Identification cluster_confirmation Off-Target Confirmation start Observe Unexpected Cellular Phenotype dose_response Perform Dose-Response (Is effect concentration-dependent?) start->dose_response structural_control Test Structurally Unrelated Inhibitor of the Same Target dose_response->structural_control cetsa Confirm On-Target Engagement (CETSA) structural_control->cetsa Phenotype persists? conclusion_on Conclusion: Phenotype is On-Target (Re-evaluate target biology) structural_control->conclusion_on Phenotype absent? profiling Perform Broad Profiling (e.g., Kinome Screen) cetsa->profiling knockdown Genetic Knockdown/Out of Suspected Off-Target profiling->knockdown Candidate(s) identified phenocopy Phenocopy with Selective Inhibitor of Off-Target knockdown->phenocopy conclusion_off Conclusion: Phenotype is Off-Target phenocopy->conclusion_off Phenotype reproduced/ rescued?

Caption: A decision-making workflow for investigating off-target effects.

Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is adapted from established CETSA methodologies.[3][4][7]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, or your cell line of interest) and grow to 80-90% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Harvesting and Heating:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine protein concentration using a BCA assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for your target protein.

  • Data Interpretation:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of each heated sample to the unheated control for both vehicle and compound-treated sets.

    • Plot the normalized soluble protein fraction against temperature. A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and confirms target engagement.

References

  • Authier, S., et al. (2015). Safety Pharmacology in Drug Discovery and Development. Handbook of Experimental Pharmacology, 229, 65-80. Available from: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from MtoZ Biolabs. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology. Available from: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from Oncolines B.V. Available from: [Link]

  • IITRI. (n.d.). Safety Pharmacology. Retrieved from IITRI. Available from: [Link]

  • Ventura, A. C., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 12(1), 7. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. Available from: [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from Charles River Laboratories. Available from: [Link]

  • Patsnap. (2025, March 11). What TRPA1 inhibitors are in clinical trials currently? Retrieved from Patsnap Synapse. Available from: [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from The Institute of Cancer Research. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1472, 163-80. Available from: [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2696. Available from: [Link]

  • Creative Biolabs. (n.d.). Safety Pharmacology. Retrieved from Creative Biolabs. Available from: [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 163-174. Available from: [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from Patsnap Synapse. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]

  • Labcorp. (n.d.). Safety Pharmacology. Retrieved from Labcorp Drug Development. Available from: [Link]

  • Westaway, S. M., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cytostatic Properties in Prostate Cancer Cells. Journal of Medicinal Chemistry, 64(19), 14358-14376. Available from: [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from News-Medical.Net. Available from: [Link]

  • CETSA. (n.d.). CETSA. Retrieved from CETSA. Available from: [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 21. Available from: [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 21. Available from: [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. Available from: [Link]

  • Lin, A., et al. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 10(455), eaap8407. Available from: [Link]

  • Na, Y., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 10, 984240. Available from: [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this important heterocyclic scaffold. We provide in-depth, field-tested insights, detailed protocols, and robust troubleshooting strategies to ensure the successful and scalable production of your target compound.

Synthetic Overview & Core Principles

The synthesis of this compound is a robust two-step process. The foundational logic of this synthesis relies on the classic Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative and a β-ketoester.[1][2] The key to a successful and high-yield synthesis is the purity of the intermediate, 2-hydrazinyl-1H-benzimidazole, and careful control of the subsequent cyclization conditions.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclocondensation (Knorr Synthesis) cluster_2 Purification & Analysis A 2-Mercapto-1H-benzimidazole B Oxidation A->B KMnO4, NaOH C 1H-Benzimidazol-2-yl-sulfonic acid B->C D Hydrazinolysis C->D Hydrazine Hydrate (reflux) E 2-Hydrazinyl-1H-benzimidazole D->E F 2-Hydrazinyl-1H-benzimidazole H Condensation & Cyclization F->H G Ethyl Acetoacetate G->H I This compound H->I Ethanol or Acetic Acid (reflux) J Crude Product K Recrystallization J->K L Pure Product K->L M Characterization (NMR, MS, IR) L->M

Caption: Overall workflow for the synthesis of the target compound.

The reaction mechanism for the key cyclocondensation step involves the initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to form the stable pyrazolone ring.[1]

G reagents 2-Hydrazinyl-1H-benzimidazole + Ethyl Acetoacetate hydrazone Hydrazone Intermediate Nucleophilic attack by hydrazine on the ketone carbonyl reagents->hydrazone Formation cyclized Cyclized Intermediate Intramolecular attack by the second nitrogen on the ester carbonyl hydrazone->cyclized Cyclization product Final Product This compound (after dehydration) cyclized->product Dehydration

Caption: Simplified reaction mechanism for the Knorr pyrazolone synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinyl-1H-benzimidazole (Intermediate)

This protocol is adapted from established literature procedures for synthesizing 2-hydrazinobenzimidazoles from 2-mercaptobenzimidazoles.[3][4]

Materials:

  • 2-Mercapto-1H-benzimidazole

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrazine hydrate (99%)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Oxidation: In a round-bottom flask, dissolve 2-mercapto-1H-benzimidazole in an aqueous solution of 50% sodium hydroxide. Cool the mixture in an ice bath.

  • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10°C. The reaction is exothermic.

  • Stir for 1 hour, allowing the temperature to rise to room temperature.

  • Filter the mixture to remove manganese dioxide.

  • Acidification: Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 1. The intermediate, 1H-benzimidazol-2-yl-sulfonic acid, will precipitate.[4]

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Hydrazinolysis: Place the dried sulfonic acid intermediate in a round-bottom flask. Add an excess of 99% hydrazine hydrate (e.g., a 10-20 fold molar excess).[3]

  • Heat the mixture to reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture. The product, 2-hydrazinyl-1H-benzimidazole, will crystallize.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain a pure white solid.

Protocol 2: Synthesis of this compound

This step is a cyclocondensation reaction. The choice of solvent can influence reaction time and yield.

Materials:

  • 2-Hydrazinyl-1H-benzimidazole (from Protocol 1)

  • Ethyl acetoacetate

  • Ethanol (absolute) or Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-hydrazinyl-1H-benzimidazole in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add a slight excess (1.1 to 1.2 equivalents) of ethyl acetoacetate to the solution.

  • Reflux: Add a few drops of glacial acetic acid as a catalyst if using ethanol as the solvent.[1] Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 30% Ethyl acetate / 70% Hexane mobile phase) until the starting hydrazine intermediate is consumed.[1]

  • Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will begin to precipitate.

  • Isolation: To maximize precipitation, you can add cold water to the reaction mixture.[1]

  • Filter the resulting solid product, wash it with a small amount of cold ethanol or water to remove residual starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product as a pure solid.

Parameter Recommended Condition Justification
Molar Ratio 1 : 1.1 (Hydrazine : Ketoester)A slight excess of the ketoester ensures the complete consumption of the more valuable hydrazine intermediate.
Solvent Ethanol or Glacial Acetic AcidEthanol is a common, effective solvent. Acetic acid can act as both solvent and catalyst, potentially accelerating the reaction.
Catalyst Glacial Acetic Acid (catalytic amount)An acid catalyst protonates the carbonyl group of the ketoester, making it more electrophilic and facilitating the initial hydrazone formation.[1]
Temperature RefluxHeating provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion, but should always be confirmed by TLC monitoring to avoid unnecessary heating which can lead to side products.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up.

G Start Problem Encountered LowYield Low or No Product Yield Start->LowYield Impure Impure Product / Multiple Spots on TLC Start->Impure ScaleUp Scale-Up Issues (e.g., Exotherm, Mixing) Start->ScaleUp LY_Q1 Was the starting hydrazine pure? LowYield->LY_Q1 IP_Q1 What do the impurities look like? Impure->IP_Q1 SU_Q1 Was there poor temperature control? ScaleUp->SU_Q1 SU_Q2 Is the product difficult to filter/handle? ScaleUp->SU_Q2 LY_A1_Yes Check Reaction Conditions: - Incomplete reaction (extend time)? - Incorrect temperature? LY_Q1->LY_A1_Yes Yes LY_A1_No Purify the 2-hydrazinyl-1H-benzimidazole intermediate. Impurities can inhibit the reaction. LY_Q1->LY_A1_No No LY_Q2 Was the product lost during workup? LY_A1_Yes->LY_Q2 LY_A2_Yes Product may be partially soluble in the mother liquor. - Cool for longer. - Concentrate the filtrate and re-precipitate. LY_Q2->LY_A2_Yes Yes IP_A1_SM Starting Material Present: - Reaction incomplete. - Increase reflux time or add more ketoester. IP_Q1->IP_A1_SM Starting Material IP_A1_SP Unknown Side Products: - Overheating? (Reduce temperature). - Side reactions? (Ensure inert atmosphere if needed). - Consider alternative solvent. IP_Q1->IP_A1_SP Side Products IP_Q2 Is purification difficult? IP_A1_SP->IP_Q2 IP_A2_Yes Optimize recrystallization solvent system. - Try a solvent/anti-solvent pair (e.g., Ethanol/Water, DMF/Water). - Consider column chromatography if necessary. IP_Q2->IP_A2_Yes Yes SU_A1_Yes The initial condensation can be exothermic. - Use a larger flask for better heat dissipation. - Add reagents portion-wise or via dropping funnel. SU_Q1->SU_A1_Yes Yes SU_A2_Yes Product may be very fine or amorphous. - Adjust cooling rate during crystallization to form larger crystals. - Use appropriate filtration equipment (e.g., Buchner funnel with appropriate filter paper). SU_Q2->SU_A2_Yes Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Question & Answer Troubleshooting

Q1: My yield for the final cyclocondensation step is very low. What are the likely causes?

  • A1: Purity of the Hydrazine Intermediate: The most critical factor is the purity of the 2-hydrazinyl-1H-benzimidazole. Impurities from the first step can significantly hinder the cyclization. Ensure the intermediate is thoroughly purified, preferably by recrystallization, before use.[5]

  • A2: Incomplete Reaction: The reaction may not have gone to completion. Always monitor by TLC. If starting material persists after the recommended time, you can try extending the reflux period by 1-2 hours or adding a small additional amount of the ketoester.

  • A3: Suboptimal pH/Catalyst: The reaction is acid-catalyzed. If the reaction is sluggish in a neutral solvent like ethanol, ensure a catalytic amount of glacial acetic acid has been added. Too much acid, however, can lead to side reactions.

Q2: My final product shows multiple spots on TLC, even after recrystallization. What are these impurities?

  • A1: Unreacted Starting Materials: The most common impurities are unreacted 2-hydrazinyl-1H-benzimidazole or ethyl acetoacetate. Optimizing the molar ratio (a slight excess of the less expensive ketoester) can help consume the hydrazine completely.[5]

  • A2: Tautomers: The product, this compound, can exist in tautomeric forms, such as the pyrazol-3-one form.[2][6] While the pyrazol-5-ol is generally more stable, different tautomers or isomers might appear as distinct spots on TLC under certain conditions, though this is less common. Characterization by NMR should clarify the final structure.

  • A3: Side Products: Prolonged heating or excessively high temperatures can lead to degradation or side reactions. Stick to the minimum reflux time required for full conversion of the starting material.

Q3: When scaling up the reaction from 1g to 100g, the yield dropped significantly. Why?

  • A1: Heat and Mass Transfer Issues: Large-scale reactions have different thermal properties. The initial condensation can be exothermic. On a large scale, inefficient stirring or poor heat dissipation can create localized hot spots, leading to side product formation. Use a mechanical stirrer and ensure the heating mantle provides uniform heating. Consider slower, portion-wise addition of one reactant to the other to control any exotherm.

  • A2: Inefficient Precipitation/Isolation: On a larger scale, precipitation and filtration can be more challenging. Ensure the solution is thoroughly cooled and given adequate time to crystallize. Inefficient filtration or washing can lead to significant product loss. Ensure your filtration setup is appropriately sized for the scale.

Frequently Asked Questions (FAQs)

Q1: Can I use a different β-ketoester?

  • A: Yes. The Knorr pyrazole synthesis is highly versatile.[7] Using different β-ketoesters will result in different substituents at the 3- and 4-positions of the pyrazolone ring. For example, using ethyl benzoylacetate would yield 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol.[8]

Q2: Is microwave-assisted synthesis a viable option for this reaction?

  • A: Absolutely. Microwave-assisted synthesis is an excellent method for accelerating this type of condensation reaction, often reducing reaction times from hours to minutes and improving yields.[9] For scaling up, continuous flow reactors are a modern alternative that also offers excellent control over reaction parameters.

Q3: What are the expected spectral data for the final product?

  • A: Based on the structure (C₁₁H₁₀N₄O, Mol. Wt.: 214.22 g/mol ), you should expect to see characteristic peaks.[6] In ¹H NMR, look for signals corresponding to the benzimidazole aromatic protons, the pyrazole ring proton, the methyl group protons, and exchangeable protons for the N-H and O-H groups. In Mass Spectrometry, the parent ion peak [M+H]⁺ at m/z 215 should be prominent.

Q4: The product exists as tautomers. Which one is the major form?

  • A: For this class of compounds, the aromatic 1H-pyrazol-5-ol tautomer is generally the more stable and isolated form under typical reaction conditions, as confirmed in related literature.[10] However, the pyrazol-3-one tautomer can exist in equilibrium, especially in solution.

References

  • Gagnon, P. E., Boivin, J. L., & Chisholm, A. (1952). SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. Canadian Journal of Chemistry.
  • Gagnon, P. E., Boivin, J. L., & Chisholm, A. (n.d.). SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. Laval University.
  • Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Gagnon, P. E., Boivin, J. L., & Chisholm, A. (n.d.). SYNTHESIS OF PYRAZOLONES FROM -KETO AND -CYANO ESTERS. Ingenta Connect.
  • ResearchGate. (n.d.). Optimization of the Synthesis of Pyrazolone 13. Available at: [Link]

  • ResearchGate. (n.d.). Optimisation of pyrazolone formation. Available at: [Link]

  • ResearchGate. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity.
  • Longdom Publishing. (n.d.). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances.
  • Rasayan Journal of Chemistry. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-(1H-benzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • MDPI. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Globe Thesis. (2017).
  • PubChem. (n.d.). 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol. National Center for Biotechnology Information. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • National Institutes of Health. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology.
  • Max Delbrück Center for Molecular Medicine. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis.
  • Wikipedia. (n.d.). Pyrazolone. Available at: [Link]

Sources

Validation & Comparative

Efficacy Analysis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol in Prostate Cancer: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel investigational compound, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, with established drugs for the treatment of prostate cancer, namely Enzalutamide and Abiraterone Acetate. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's mechanism of action, comparative efficacy data, and detailed experimental protocols to facilitate further investigation.

Introduction: A Novel Approach to Prostate Cancer Therapy

Prostate cancer remains a significant global health challenge, with the progression to castration-resistant prostate cancer (CRPC) representing a critical hurdle in its management. Current therapeutic strategies for advanced prostate cancer primarily revolve around targeting the androgen receptor (AR) signaling pathway.[1] However, the eventual development of resistance to these therapies necessitates the exploration of novel therapeutic targets.[2]

The compound this compound, a novel molecule featuring a benzimidazole-pyrazole scaffold, has emerged as a promising candidate due to its potential to inhibit lysine-specific demethylase 4 (KDM4).[3] The KDM4 family of enzymes are epigenetic regulators that are frequently overexpressed in prostate cancer and have been implicated in driving tumor progression and therapeutic resistance.[4] This guide will dissect the therapeutic potential of this KDM4 inhibitor in comparison to the current standards of care, Enzalutamide and Abiraterone Acetate.

Mechanistic Overview: A Departure from Androgen Receptor Targeting

A key differentiator of this compound is its proposed mechanism of action, which does not directly target the androgen receptor. This presents a potential advantage in overcoming resistance mechanisms that plague current AR-targeted therapies.

This compound: Targeting Epigenetic Regulation through KDM4 Inhibition

The benzimidazole-pyrazole core of this compound is hypothesized to chelate the active-site Fe(II) ion of KDM4 enzymes, a critical cofactor for their demethylase activity.[3] KDM4 proteins, particularly KDM4A, KDM4B, and KDM4C, are histone demethylases that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2).[5][6] The removal of the repressive H3K9me3 mark leads to a more open chromatin structure, facilitating the transcription of genes involved in cell proliferation and survival.

In prostate cancer, KDM4 members act as co-activators of the androgen receptor and other key oncogenic transcription factors like c-Myc.[5][7] By inhibiting KDM4, this compound is predicted to increase global H3K9me3 levels, leading to the transcriptional repression of oncogenes, induction of apoptosis, and suppression of tumor growth.[8]

KDM4_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug DNA Histone Histone H3 H3K9me3 H3K9me3 (Repressive Mark) Histone->H3K9me3 Methylation KDM4 KDM4 (e.g., KDM4A/B/C) H3K9me3->KDM4 Substrate KDM4->Histone Demethylation Oncogenes Oncogene Transcription (e.g., c-Myc, AR-regulated genes) KDM4->Oncogenes Activation Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Drug 1-(1H-benzimidazol-2-yl)- 3-methyl-1H-pyrazol-5-ol Drug->KDM4 Inhibition caption Signaling pathway of KDM4 inhibition.

Caption: Signaling pathway of KDM4 inhibition.

Enzalutamide: A Multi-pronged Androgen Receptor Antagonist

Enzalutamide is a potent second-generation nonsteroidal anti-androgen. Its mechanism of action involves several key steps to disrupt AR signaling:[9][10]

  • Competitive Inhibition: It binds to the ligand-binding domain of the androgen receptor with a much higher affinity than endogenous androgens.[11]

  • Inhibition of Nuclear Translocation: It prevents the conformational changes in the AR that are necessary for its translocation from the cytoplasm to the nucleus.[12]

  • Impaired DNA Binding: For any AR that does translocate to the nucleus, enzalutamide impairs its ability to bind to androgen response elements (AREs) on the DNA.[11]

  • Inhibition of Co-activator Recruitment: It disrupts the interaction between the AR and essential co-activator proteins, further preventing the transcription of androgen-responsive genes.[9]

Enzalutamide_MOA cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (AR) Androgen->AR_cyto Binding AR_nuc AR AR_cyto->AR_nuc Nuclear Translocation DNA DNA (AREs) AR_nuc->DNA Binding Coactivators Co-activators DNA->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Activation Enzalutamide Enzalutamide Enzalutamide->AR_cyto Blocks Binding Enzalutamide->AR_cyto Inhibits Translocation Enzalutamide->AR_nuc Impairs DNA Binding caption Mechanism of action of Enzalutamide.

Caption: Mechanism of action of Enzalutamide.

Abiraterone Acetate: An Androgen Biosynthesis Inhibitor

Abiraterone acetate is a prodrug that is converted in vivo to abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1.[8] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing two key reactions: 17α-hydroxylase and 17,20-lyase.[13] By inhibiting CYP17A1 in the testes, adrenal glands, and prostate tumor tissue, abiraterone acetate effectively shuts down the production of androgens, including testosterone and dihydrotestosterone (DHT), thereby depriving prostate cancer cells of the hormonal fuel they need to grow.[14]

Abiraterone_MOA Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 5α-reductase DHT DHT Testosterone->DHT 5α-reductase AR_Activation AR_Activation DHT->AR_Activation Activates AR Signaling Abiraterone Abiraterone Abiraterone->17-OH Pregnenolone Inhibits Abiraterone->17-OH Progesterone Inhibits caption Mechanism of action of Abiraterone Acetate.

Caption: Mechanism of action of Abiraterone Acetate.

Comparative Efficacy: In Vitro Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Enzalutamide and Abiraterone Acetate in various prostate cancer cell lines. This data serves as a benchmark for evaluating the in vitro potency of this compound.

DrugLNCaP (AR+, Androgen-sensitive)22Rv1 (AR+, AR-V7+)PC-3 (AR-, Androgen-insensitive)Reference
Enzalutamide 4.05 µM>80 µM>34.9 µM (Resistant)[2][15]
Abiraterone Acetate ~2.5 µM (at 6 days)Sensitive (44% lower cell count)~15.98 µM[16][17]
This compound To be determinedTo be determinedTo be determined

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of this compound, a series of in vitro and in vivo experiments are proposed. These protocols are designed to be self-validating and provide a direct comparison with existing drugs.

In Vitro Efficacy Assessment

In_Vitro_Workflow Start Start: In Vitro Evaluation Cell_Culture Prostate Cancer Cell Lines (LNCaP, 22Rv1, PC-3) Start->Cell_Culture KDM4_Assay KDM4 Inhibition Assay (TR-FRET) Cell_Culture->KDM4_Assay Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Data_Analysis Comparative Data Analysis KDM4_Assay->Data_Analysis IC50_Determination IC50 Value Calculation Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Apoptosis_Assay->Data_Analysis End End: In Vitro Efficacy Profile Data_Analysis->End caption Workflow for in vitro efficacy assessment.

Caption: Workflow for in vitro efficacy assessment.

This assay quantitatively measures the enzymatic activity of KDM4 and the inhibitory potential of the test compound.

Rationale: This biochemical assay directly validates the proposed mechanism of action by quantifying the inhibition of the target enzyme. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20).

    • Reconstitute recombinant human KDM4B enzyme in assay buffer.

    • Prepare a solution of the H3K9me3 peptide substrate.

    • Prepare a solution of the co-factors (Fe(II), α-ketoglutarate, and ascorbic acid).

    • Prepare a detection mix containing a europium-labeled anti-H3K9me2 antibody and an APC-labeled acceptor molecule.

    • Prepare serial dilutions of this compound and a known KDM4 inhibitor (positive control) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • Add the test compound or control to the wells of a low-volume 384-well plate.

    • Add the KDM4B enzyme to all wells except the negative control.

    • Add the H3K9me3 peptide substrate.

    • Initiate the demethylation reaction by adding the co-factor solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the detection mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay assesses the cytotoxic or cytostatic effects of the compound on prostate cancer cell lines.

Rationale: The MTT assay is a well-established colorimetric assay that measures mitochondrial reductase activity, which is an indicator of cell viability. This allows for the determination of the IC50 value, a key metric of a compound's potency.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human prostate cancer cell lines (LNCaP, 22Rv1, and PC-3) to logarithmic growth phase.

    • Harvest the cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound, Enzalutamide, and Abiraterone Acetate in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate the plates for a defined period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to calculate the IC50 value.

In Vivo Efficacy Assessment

In_Vivo_Workflow Start Start: In Vivo Evaluation Xenograft_Model Establish Prostate Cancer Xenograft Model (e.g., PC-3) Start->Xenograft_Model Tumor_Growth Monitor Tumor Growth Xenograft_Model->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer Test Compound and Controls Randomization->Treatment_Admin Efficacy_Monitoring Monitor Tumor Volume, Body Weight, and Health Treatment_Admin->Efficacy_Monitoring Endpoint Endpoint: Tumor Excision and Analysis Efficacy_Monitoring->Endpoint Data_Analysis Comparative Data Analysis Endpoint->Data_Analysis End End: In Vivo Efficacy Profile Data_Analysis->End caption Workflow for in vivo efficacy assessment.

Caption: Workflow for in vivo efficacy assessment.

This protocol outlines the procedure for evaluating the in vivo anti-tumor activity of the test compound in an immunodeficient mouse model.

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to assess the in vivo efficacy of anticancer agents.[18] The PC-3 cell line is often used as it forms aggressive, androgen-independent tumors.

Step-by-Step Methodology:

  • Cell Preparation and Implantation:

    • Culture PC-3 cells to 80-90% confluency.

    • Harvest the cells and resuspend them in a sterile, serum-free medium mixed with Matrigel at a 1:1 ratio.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of male immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group):

      • Vehicle control

      • This compound (at various doses)

      • Enzalutamide (positive control)

  • Drug Administration and Monitoring:

    • Administer the compounds via the appropriate route (e.g., oral gavage) and schedule (e.g., daily for 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health of the mice.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The investigational compound this compound represents a promising new therapeutic strategy for prostate cancer by targeting the KDM4 family of histone demethylases. Its unique mechanism of action, distinct from current androgen receptor-targeted therapies, suggests it may be effective in treatment-resistant settings. The experimental framework outlined in this guide provides a robust pathway for rigorously evaluating its efficacy in comparison to the standard-of-care drugs, Enzalutamide and Abiraterone Acetate. Further studies should also explore the potential for combination therapies to achieve synergistic effects and overcome resistance.

References

Click to expand
  • Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activ
  • Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. [Source for Enzalutamide MOA].
  • What is the mechanism of Enzalutamide?.
  • KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regul
  • The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover. PMC - PubMed Central.
  • Targeting histone lysine demethylase KDM4A in Aggressive Variant Prost
  • A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay.
  • Prostate Cancer Xenograft Models from circulating Tumor cells | Protocol Preview. YouTube. 2022-07-07.
  • Abiraterone: mechanism of action, pharmacokinetics and clinical applications.
  • Abstract 3947: Antitumor efficacy of combination treatment with ONC201 and enzalutamide or darolutamide in metastatic castration-resistant prost
  • PC-3 Xenograft Model.
  • Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. [Source for Enzalutamide MOA].
  • Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prost
  • A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prost
  • -Inhibition of cell growth by enzalutamide as assessed by real-time... | Download Scientific Diagram.
  • Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prost
  • A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • IC50 values for the anti-androgen enzalutamide, endosomal recycling....
  • Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prost
  • KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor.
  • KDM4/JMJD2 Activity Quantification Assay Kit (Fluorometric) (ab113462). Abcam.
  • Abiraterone acetate exerts a cytotoxic effect in human prost
  • KDM4/JMJD2 Histone Demethylase Inhibitors Block Prostate Tumor Growth by Suppressing the Expression of AR and BMYB-Regul
  • Anti-Androgen Abiraterone Acetate Improves the Therapeutic Efficacy of Statins on Castration-Resistant Prost
  • P2Y1 agonist HIC in combination with androgen receptor inhibitor abiraterone acetate impairs cell growth of prostate cancer.
  • Validation of selected KDM4E inhibitors. Selected highthroughput....
  • Levels of steroids detected in 22RV1 cells treated with 5 mM....
  • This compound. PubChem.
  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer.
  • The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression. PubMed Central.
  • A preclinical xenograft model of prost
  • Mouse Orthotopic Xenographs of Human Prost
  • Identification of genes required for enzalutamide resistance in castration-resistant prost
  • Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity. NIH.
  • Recent advances with KDM4 inhibitors and potential applications. PMC - PubMed Central. 2023-07-28.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Assessing histone demethylase inhibitors in cells: lessons learned. PMC - NIH. 2017-03-01.
  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer.
  • Targeting KDM4B that coactivates c-Myc-regulated metabolism to suppress tumor growth in castration-resistant prost
  • What is the mechanism of Abiraterone acetate?.
  • An Introduction to Prostate Cancer Medication.

Sources

A Technical Guide to the Structure-Activity Relationship of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol derivatives, a promising scaffold in the development of novel kinase inhibitors. We will explore the synthesis, biological evaluation, and the nuanced effects of structural modifications on their inhibitory activity against various protein kinases, which are pivotal targets in oncology and other therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this chemical series for therapeutic innovation.

Introduction: The Promise of the Benzimidazole-Pyrazolol Scaffold

The fusion of benzimidazole and pyrazole ring systems has garnered significant attention in medicinal chemistry. Both heterocycles are considered "privileged structures," appearing in numerous biologically active compounds.[1] The this compound core combines the key pharmacophoric features of both moieties, creating a versatile scaffold for designing potent enzyme inhibitors.

Our focus lies in elucidating the SAR of this scaffold, particularly in the context of protein kinase inhibition. Dysregulation of protein kinases is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[2][3] This guide will dissect how substitutions on the benzimidazole and pyrazole rings of the core molecule influence its interaction with the kinase active site, thereby affecting its potency and selectivity.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step sequence. A common approach begins with the synthesis of the key intermediate, 2-hydrazinyl-1H-benzimidazole. This is often achieved by reacting 2-mercapto-1H-benzimidazole with hydrazine hydrate.[4][5] Subsequently, the pyrazolone ring is constructed by the condensation of 2-hydrazinyl-1H-benzimidazole with a β-ketoester, such as ethyl acetoacetate.[6][7]

Variations on this theme allow for the introduction of substituents on both the benzimidazole and pyrazole moieties. For instance, substituted o-phenylenediamines can be used to generate derivatives with modifications on the benzimidazole ring.

G cluster_0 Synthesis of 2-Hydrazinyl-1H-benzimidazole cluster_1 Synthesis of the Core Scaffold o-Phenylenediamine o-Phenylenediamine 2-Mercapto-1H-benzimidazole 2-Mercapto-1H-benzimidazole o-Phenylenediamine->2-Mercapto-1H-benzimidazole CS2, KOH Carbon disulfide Carbon disulfide Carbon disulfide->2-Mercapto-1H-benzimidazole 2-Hydrazinyl-1H-benzimidazole 2-Hydrazinyl-1H-benzimidazole 2-Mercapto-1H-benzimidazole->2-Hydrazinyl-1H-benzimidazole Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->2-Hydrazinyl-1H-benzimidazole 2-Hydrazinyl-1H-benzimidazole_2 2-Hydrazinyl-1H-benzimidazole Core_Scaffold This compound 2-Hydrazinyl-1H-benzimidazole_2->Core_Scaffold Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Core_Scaffold

Figure 1: General synthetic route for the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the scaffold. The following sections compare the effects of these modifications on kinase inhibitory activity, with a focus on Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) where data is available for related structures.

Modifications on the Benzimidazole Ring

The benzimidazole moiety often plays a crucial role in anchoring the inhibitor to the kinase active site, typically through hydrogen bonding interactions with the hinge region.

  • Substitution at the 5- and 6-positions: The introduction of small electron-donating or electron-withdrawing groups at the 5- and 6-positions of the benzimidazole ring can modulate the electronic properties of the system and influence binding affinity. For instance, in related benzimidazole-based kinase inhibitors, a methoxy or chloro substituent at these positions has been shown to enhance potency.

Modifications on the Pyrazole Ring

The pyrazole ring and its substituents can interact with the solvent-exposed region of the kinase active site, influencing both potency and selectivity.

  • Substitution at the 3-position: The methyl group at the 3-position of the pyrazole ring is a common feature. Replacing this with larger alkyl or aryl groups can lead to steric clashes and a decrease in activity, unless the substituent can occupy a nearby hydrophobic pocket.

  • Substitution at the 4-position: The 4-position of the pyrazol-5-ol is often unsubstituted. Introduction of substituents here can significantly impact activity. For example, a benzyl group at this position has been explored in some derivatives.[8]

  • The 5-hydroxyl group: The hydroxyl group of the pyrazol-5-ol can act as both a hydrogen bond donor and acceptor. This is a critical interaction point with the enzyme or surrounding water molecules. Tautomerization to the pyrazolin-5-one form is also possible and can influence the binding mode.

Comparative Analysis of Inhibitory Activity

The following table summarizes the inhibitory activities of representative this compound derivatives and related compounds against various kinases. The data is compiled from multiple sources to provide a comparative overview.

Compound IDR1 (Benzimidazole)R2 (Pyrazole C4)Target KinaseIC50 (µM)Reference
1 HHAurora A5.2Fictional Example
2 5-ClHAurora A2.8Fictional Example
3 5-OCH3HAurora A3.5Fictional Example
4 HBenzylPCA-1/ALKBH3Potent[8]
5 HHVEGFR-210.1Fictional Example
6 5-FHVEGFR-27.5Fictional Example

Note: Some data in this table is illustrative due to the limited availability of directly comparable SAR data for the exact core scaffold in the public domain. The trends are based on established principles of medicinal chemistry and data from closely related analogs.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of these compounds.

In Vitro Kinase Inhibition Assay (Aurora A)

This protocol describes a luminescence-based assay to determine the in vitro potency of an inhibitor against purified Aurora A kinase by measuring ATP consumption.[9][10][11][12][13]

Materials:

  • Purified recombinant Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well white plate, add the kinase buffer, ATP, and the kinase substrate to each well.

  • Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding the purified Aurora A enzyme to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

G start Start prep_reagents Prepare Reagents: - Aurora A Enzyme - Substrate & ATP - Inhibitor Dilutions start->prep_reagents plate_setup Plate Setup (96-well): Add Buffer, ATP, Substrate prep_reagents->plate_setup add_inhibitor Add Inhibitor/ Vehicle Control plate_setup->add_inhibitor initiate_reaction Initiate Reaction: Add Aurora A Enzyme add_inhibitor->initiate_reaction incubate Incubate (e.g., 30°C, 60 min) initiate_reaction->incubate detect_signal Detect Signal: Add ADP-Glo™ Reagent incubate->detect_signal read_luminescence Read Luminescence detect_signal->read_luminescence analyze_data Data Analysis: Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Figure 2: Workflow for an in vitro Aurora A kinase assay.
In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a method for determining the inhibitory activity of a compound on recombinant human VEGFR-2 kinase.[3][8][14][15][16]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compound dissolved in DMSO

  • Kinase-Glo® MAX reagent or similar

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO and create serial dilutions in 1x Kinase Buffer.

  • Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate.

  • In a white 96-well plate, add the master mixture to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes.

  • Read the luminescence using a microplate reader.

  • Calculate the percentage of VEGFR-2 activity remaining and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][2][17][18]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR studies, though fragmented across the literature, highlight the importance of substitutions on both the benzimidazole and pyrazole rings in modulating potency and selectivity. Future efforts should focus on a more systematic exploration of the chemical space around this scaffold, with comprehensive testing against a panel of kinases to establish a clear selectivity profile. The integration of computational modeling and X-ray crystallography will be invaluable in guiding the rational design of next-generation inhibitors with improved therapeutic potential.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

  • ResearchGate. (2016, May 13). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. [Link]

  • Longdom. (n.d.). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Gergely, F., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]

  • Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Varano, F., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 26(15), 4483. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Molecules. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

  • PubMed. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). [Link]

  • PubMed. (2024). X-Ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson's Disease Mouse Model. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones 32 by.... [Link]

  • ResearchGate. (n.d.). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Semantic Scholar. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

  • Max Delbrück Center for Molecular Medicine. (2021, September 23). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis,. [Link]

  • ResearchGate. (n.d.). (PDF) N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

A Comparative Analysis of Benzimidazole vs. Benzothiazole Pyrazole Hybrids: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic hybridization of pharmacophores has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and multifaceted biological activities. Among the myriad of heterocyclic scaffolds, benzimidazole and benzothiazole have garnered significant attention due to their presence in numerous clinically approved drugs. Their fusion with the versatile pyrazole nucleus has given rise to hybrid molecules with promising anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive comparative analysis of benzimidazole-pyrazole and benzothiazole-pyrazole hybrids, offering researchers and drug development professionals a critical overview of their synthetic strategies, biological performance, and underlying mechanisms of action, supported by experimental data and in-silico insights.

The Rationale for Hybridization: Benzimidazole and Benzothiazole Scaffolds

Benzimidazole, an isostere of naturally occurring purines, and benzothiazole are considered "privileged" scaffolds in medicinal chemistry. Their rigid bicyclic structure provides a unique framework for molecular interactions with various biological targets.[1][2] The hybridization of these moieties with pyrazole, a five-membered heterocyclic ring known for its broad spectrum of biological activities, aims to create synergistic effects, leading to compounds with improved potency, selectivity, and potentially novel mechanisms of action.[3][4][5]

Comparative Biological Evaluation

A critical aspect of drug discovery is the direct comparison of analogous compounds to understand the impact of subtle structural modifications on biological activity. While head-to-head studies are limited, a careful analysis of the existing literature allows for a comparative assessment of these two classes of pyrazole hybrids.

Anticancer Activity: A Tale of Two Scaffolds

Both benzimidazole-pyrazole and benzothiazole-pyrazole hybrids have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.

Benzimidazole-Pyrazole Hybrids: These hybrids have been extensively investigated for their antiproliferative effects. For instance, a series of benzimidazole-ornamented pyrazoles showed that a hybrid with a para-fluorophenyl substituent on the pyrazole ring exhibited the highest activity against pancreatic cancer cell lines (SW1990 and AsPCl).[6][7][8] Molecular docking studies suggested that these compounds could bind to B-cell lymphoma-2 (Bcl-2), an attractive target in cancer therapy.[6][7][8]

Benzothiazole-Pyrazole Hybrids: Similarly, benzothiazole-pyrazole hybrids have shown potent anticancer activity. Gabr et al. reported novel benzothiazole scaffolds that demonstrated interesting anticancer activity at micromolar and submicromolar concentrations against sixty tumor cell lines.[9][10] Structure-activity relationship (SAR) studies revealed that the introduction of the pyrazole moiety significantly enhanced the antitumor activity.[9][10] Another study highlighted a benzothiazole-pyrazole hybrid that exhibited potent activity against several cancer cell lines, with IC50 values ranging from 3.17 to 6.77 µM, which was superior to the reference drug axitinib.[4]

Comparative Insights: While direct comparative data is scarce, the available evidence suggests that both scaffolds can be effectively utilized to design potent anticancer agents. The choice between a benzimidazole or benzothiazole core may depend on the specific cancer type and the targeted molecular pathway. The subtle differences in their electronic and steric properties can influence their binding affinity to different biological targets.

Hybrid Class Compound Example Cancer Cell Line IC50 (µM) Reference
Benzimidazole-PyrazoleHybrid with p-fluorophenylSW1990 (Pancreatic)Not explicitly stated, but highest activity in the series[6][7][8]
Benzothiazole-PyrazoleCompound 25HT29 (Colon)3.17[4]
Benzothiazole-PyrazoleCompound 25PC3 (Prostate)6.77[4]
Benzothiazole-PyrazoleCompound 25A549 (Lung)5.45[4]
Benzothiazole-PyrazolePyrimidine Hybrid 34A549 (Lung)30.45[10]

Table 1: Representative anticancer activities of benzimidazole- and benzothiazole-pyrazole hybrids.

Antimicrobial Activity: Targeting Microbial Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Both benzimidazole- and benzothiazole-pyrazole hybrids have shown promise in this arena.

Benzimidazole-Pyrazole Hybrids: Several studies have reported the synthesis and antimicrobial evaluation of benzimidazole-pyrazole compounds.[3][11][12] The antimicrobial activity is often influenced by the substitution pattern on both the benzimidazole and pyrazole rings. For example, one study found that a particular benzimidazole-pyrazole derivative exhibited excellent activity against Bacillus subtilis.[3]

Benzothiazole-Pyrazole Hybrids: The literature also contains reports on the antimicrobial potential of benzothiazole-pyrazole hybrids. These compounds have been screened against various bacterial and fungal strains, with some exhibiting significant activity.[13]

Comparative Insights: A direct comparison of the antimicrobial potency is challenging due to the variability in tested microbial strains and methodologies. However, the existing data suggests that both hybrid classes are viable starting points for the development of novel antimicrobial agents. The choice of scaffold may be guided by the desired spectrum of activity (e.g., Gram-positive vs. Gram-negative bacteria, or antifungal activity).

Hybrid Class Compound Example Microorganism Activity (MIC in µg/mL) Reference
Benzimidazole-PyrazoleCompound 16Bacillus subtilis62.5[3]
Benzimidazole-PyrazoleNandwana et al. Compound 91E. coli, S. aureus4-8[1]
Benzimidazole-PyrazoleAl-blewi et al. Compound 3aE. coli6.25-12.5 (µmol/mL)[1]

Table 2: Representative antimicrobial activities of benzimidazole-pyrazole hybrids.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research area.

Benzimidazole-Pyrazole Hybrids: Benzimidazole-pyrazole hybrids have been evaluated for their anti-inflammatory properties. In one study, a hybrid with a para-nitrophenyl group on the pyrazole scaffold demonstrated superior anti-inflammatory activity compared to the standard drug, diclofenac sodium, in a protein denaturation assay.[6][7][8]

Benzothiazole-Pyrazole Hybrids: Benzothiazole-pyrazole hybrids have also shown significant anti-inflammatory potential. A study on pyrazolines bearing a benzothiazole moiety found that two compounds alleviated inflammation more effectively than the standard drug celecoxib in a carrageenan-induced paw edema model.[14] These compounds were found to suppress COX-2 enzyme activity and TNF-α production.[14]

Comparative Insights: Both classes of hybrids demonstrate promising anti-inflammatory effects, often targeting key mediators of the inflammatory response like COX-2 and TNF-α. The benzothiazole-pyrazole hybrids, in the cited study, appear to have a particularly strong in vivo anti-inflammatory effect.

Hybrid Class Compound Example Assay Result Reference
Benzimidazole-PyrazoleHybrid with p-nitrophenylProtein DenaturationSuperior to diclofenac sodium[6][7][8]
Benzothiazole-PyrazoleCompound 5aCarrageenan-induced paw edemaMore potent than celecoxib[14]
Benzothiazole-PyrazoleCompound 5dCarrageenan-induced paw edemaMore potent than celecoxib[14]

Table 3: Representative anti-inflammatory activities of benzimidazole- and benzothiazole-pyrazole hybrids.

Synthetic Strategies: A Comparative Overview

The synthesis of both benzimidazole- and benzothiazole-pyrazole hybrids generally involves multi-step reaction sequences. The core synthetic methodologies often share common principles, with variations in the starting materials and reaction conditions.

A common approach involves the initial synthesis of a pyrazole carbaldehyde, which is then coupled with a suitable benzimidazole or benzothiazole derivative.[3][6][7][8][13]

Representative Synthetic Workflow

G cluster_pyrazole Pyrazole Synthesis cluster_coupling Hybrid Synthesis Arylhydrazine Arylhydrazine Condensation Condensation Arylhydrazine->Condensation Aralkyl_ketone Aralkyl Ketone Aralkyl_ketone->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Vilsmeier_Haack Vilsmeier-Haack Reaction Hydrazone->Vilsmeier_Haack Pyrazole_carbaldehyde Pyrazole Carbaldehyde Vilsmeier_Haack->Pyrazole_carbaldehyde Knoevenagel Knoevenagel Condensation Pyrazole_carbaldehyde->Knoevenagel Condensation2 Condensation Pyrazole_carbaldehyde->Condensation2 Benzimidazole_acetonitrile Benzimidazolyl Acetonitrile Benzimidazole_acetonitrile->Knoevenagel Benzothiazole_hydrazine Benzothiazolyl Hydrazine Benzothiazole_hydrazine->Condensation2 Benzimidazole_hybrid Benzimidazole-Pyrazole Hybrid Knoevenagel->Benzimidazole_hybrid Benzothiazole_hybrid Benzothiazole-Pyrazole Hybrid Condensation2->Benzothiazole_hybrid

Caption: Generalized synthetic workflow for benzimidazole- and benzothiazole-pyrazole hybrids.

Experimental Protocols

General Synthesis of Pyrazole-Carbaldehydes

This protocol is a representative example for the synthesis of the pyrazole intermediate.

Step 1: Condensation to form Hydrazone Intermediate

  • To a solution of an appropriate aralkyl ketone (1 mmol) in glacial acetic acid (10 mL), add the corresponding arylhydrazine (1 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the precipitated solid, wash with water, and dry to obtain the hydrazone intermediate.

Step 2: Vilsmeier-Haack Reaction for Pyrazole-Carbaldehyde

  • To a cooled (0-5 °C) solution of dimethylformamide (DMF, 5 mL), add phosphorus oxychloride (POCl₃, 2 mL) dropwise with stirring.

  • Stir the mixture for 30 minutes at the same temperature.

  • Add the hydrazone intermediate (1 mmol) to the Vilsmeier-Haack reagent.

  • Stir the reaction mixture at 60-70 °C for 8-10 hours.

  • After completion, pour the mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pyrazole-carbaldehyde.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of the synthesized hybrids.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

  • Incubation: Incubate the plates for 48-72 hours at 37 °C.[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Mechanism of Action: A Comparative Perspective

The mechanisms through which these hybrids exert their biological effects are diverse and often depend on the specific chemical structure.

Anticancer Mechanisms:

  • Benzimidazole-Pyrazole Hybrids: Some have been shown to induce apoptosis by targeting proteins like Bcl-2.[6][7][8]

  • Benzothiazole-Pyrazole Hybrids: These compounds can also induce apoptosis and may act as inhibitors of key signaling pathways involved in cancer cell proliferation, such as the AKT and ERK pathways.[16]

G cluster_pathway Potential Anticancer Mechanism Hybrid Benzimidazole/Benzothiazole -Pyrazole Hybrid Bcl2 Bcl-2 Hybrid->Bcl2 Inhibition AKT_ERK AKT/ERK Pathway Hybrid->AKT_ERK Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cell Proliferation AKT_ERK->Proliferation Promotes

Caption: Simplified diagram of potential anticancer mechanisms of action.

Anti-inflammatory Mechanisms: Both classes of hybrids have been shown to inhibit key inflammatory mediators.

  • COX-2 Inhibition: A primary mechanism for many anti-inflammatory drugs, and both benzimidazole- and benzothiazole-pyrazole hybrids have been suggested to act as COX-2 inhibitors.[14]

  • TNF-α Suppression: Inhibition of the pro-inflammatory cytokine TNF-α is another important mechanism.[14]

Conclusion and Future Directions

The comparative analysis of benzimidazole- and benzothiazole-pyrazole hybrids reveals that both scaffolds are highly valuable in the design of novel therapeutic agents. While benzimidazole-pyrazole hybrids have been more extensively studied, benzothiazole-pyrazole hybrids are emerging as equally potent, particularly in the context of anti-inflammatory and anticancer applications.

Future research should focus on direct, systematic comparative studies of these two hybrid families to elucidate the subtle structure-activity relationships that govern their biological activities. The development of hybrids with dual or multiple therapeutic actions (e.g., combined anticancer and anti-inflammatory properties) represents a particularly promising avenue for future drug discovery efforts. The insights and protocols presented in this guide are intended to facilitate these endeavors and accelerate the translation of these promising molecular frameworks into clinical candidates.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazole-Based Molecules as Potent Anticancer Agents.
  • Sivakumar, G., et al. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega, 5(17), 10089–10098. [Link]

  • Apostol, M. I., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics, 10(8), 1002. [Link]

  • Bhat, M., et al. (2016). Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. Journal of Chemical and Pharmaceutical Research, 8(4), 133-143.
  • ResearchGate. (2023). Synthesis of Mercatobenzimidazole-Pyrazole-hybrid derivatives. [Link]

  • Semantic Scholar. (2018). New benzothiazole/benzoxazole-pyrazole hybrids with potential as COX inhibitors: design, synthesis and anticancer activity evaluation. [Link]

  • BenchChem. (2025).
  • Sivakumar, G., et al. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega. [Link]

  • ResearchGate. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. [Link]

  • El-Sayed, N. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12086–12100. [Link]

  • Kamal, A., et al. (2018). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1439–1453. [Link]

  • Mohapatra, R. K., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure and Dynamics, 39(14), 5143–5160. [Link]

  • Wanode, D., et al. (2025). Exploring Benzothiazole-Pyrazole Hybrids as Anticancer Agents: Synthesis, In Vitro Testing, Molecular Docking and Dynamic Simulation Study. ResearchGate. [Link]

  • Bouhedjar, A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Journal of the Mexican Chemical Society, 66(1), 1-13.
  • El-Sayed, N. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • Kamal, A., et al. (2018). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Sivakumar, G., et al. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed. [Link]

  • Reddy, T. S., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(11), 2537. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. [Link]

  • RSC Publishing. (2021).
  • Bentham Science. (2018). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • Bentham Science Publishers. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. [Link]

  • Gupta, S. K., et al. (2025). Recent Advances in Pyrazole and Benzothiazole Derivatives as Potential Anti-Inflammatory Agents: Synthesis, Mechanisms, and Therapeutic Implication. ResearchGate. [Link]

  • Kumar, D., et al. (2021). Investigation of indole functionalized pyrazoles and oxadiazoles as anti-inflammatory agents: Synthesis, in-vivo, in-vitro and in-silico analysis. Bioorganic Chemistry, 114, 105068.
  • ResearchGate. (2022). Design of benzothiazole‐pyrazoles hybrids as potential antimicrobials based on marketed drugs containing pyrazole or benzimidazole moieties. [Link]

  • ResearchGate. (2018). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

  • ResearchGate. (2021). Synthesis and structure of new benzothiazole hybrids as potential anticancer agents. [Link]

  • ResearchGate. (2021). Design and Development of Pyrazole–Thiazole Hybrid Derivatives as Anti-inflammatory and Anti-oxidant Agents. [Link]

  • TSI Journals. (2017). SYNTHESIZES AND ANTIMICROBIAL EVALUATION OF SOME NOVEL HETEROCYCLIC COMPOUNDS. [Link]

  • RSC Publishing. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit.
  • ResearchGate. (2023). Synthesis , Characterization and Study the Effect of Benzothiazol-pyrazole Derivatives on the Activity of AST, ALT Enzymes. [Link]

  • Apostol, M. I., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Kumar, A., et al. (2014). Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 22(21), 6157–6166. [Link]

  • Al-Ostoot, F. H., & Shaaban, O. G. (2022). Synthesis of Some Benzimidazole and Benzothiazole Derivatives Expected to Have Antitumor Activity. NeuroQuantology, 20(10), 8659-8668.
  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

  • Apostol, M. I., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2021). Antimicrobial activity of the tested benzimidazole derivatives.... [Link]

  • Lee, Y. T., et al. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 30(1), 123.
  • ResearchGate. (2022). Benzimidazole derivatives with anticancer activity. [Link]

  • OUCI. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities.
  • Patel, D. H., et al. (2010). Synthesis and antimicrobial studies of s-triazine based heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 121–125. [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecules frequently interact with multiple cellular targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions, or cross-reactivity, can lead to adverse effects and clinical trial failures. Therefore, a comprehensive understanding of a compound's selectivity is paramount. This guide provides a robust framework for characterizing the cross-reactivity profile of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, a molecule combining the well-known pharmacophores of benzimidazole and pyrazole.

The benzimidazole and pyrazole moieties are present in numerous approved drugs, highlighting their therapeutic potential.[1][2][3] However, these scaffolds are also known to interact with a variety of protein families, particularly kinases.[4] This guide will detail a tiered, field-proven approach to systematically evaluate the selectivity of this compound, comparing its hypothetical performance against established kinase inhibitors and other relevant molecules. We will delve into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous investigation.

Section 1: Initial Broad-Spectrum Screening - Identifying Potential Off-Targets

The first step in assessing cross-reactivity is to cast a wide net. An in vitro safety pharmacology profile is an essential tool to predict potential clinical adverse effects early in development.[5][6] For a compound with a benzimidazole-pyrazole scaffold, a broad-spectrum kinase panel is a logical starting point due to the prevalence of these cores in kinase inhibitors.[4]

Large-Scale Kinase Panel Screening

A comprehensive kinase panel, screening the compound against hundreds of kinases at a single high concentration (e.g., 10 µM), provides an initial landscape of its inhibitory activity.[7] This initial screen helps to identify a "hit list" of potential off-target kinases that warrant further investigation.

Comparative Context: For illustrative purposes, we will compare the hypothetical results of our lead compound, hereafter referred to as BZP-1 , with Staurosporine, a notoriously non-selective kinase inhibitor, and a more selective, clinically relevant inhibitor.

Kinase FamilyBZP-1 (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 10 µM)Selective Inhibitor (e.g., Imatinib) (% Inhibition @ 10 µM)
Tyrosine Kinases
ABL125%98%95%
SRC85%99%40%
VEGFR278%97%60%
EGFR30%96%15%
Serine/Threonine Kinases
CDK265%99%10%
ROCK115%92%5%
PKA5%98%<5%
AKT140%95%20%
Table 1: Illustrative data from a single-point kinase screen. This table demonstrates how BZP-1 might show a more limited, yet still significant, pattern of inhibition compared to a non-selective inhibitor like Staurosporine.
Secondary Pharmacology Screening

Beyond kinases, it is crucial to assess interactions with other major target classes implicated in adverse drug reactions.[8][9] A secondary pharmacology panel, such as Eurofins Discovery's SAFETYscan47, can flag potential liabilities by testing for binding to a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[9][10] Given that some benzimidazole derivatives have been associated with adverse events, this screening is a critical step in de-risking the compound.[11]

Section 2: Quantitative Assessment of "Hits" - Determining Potency

Following the initial broad-spectrum screen, the next logical step is to quantify the potency of the compound against the identified "hits." This is typically achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

In Vitro Kinase Activity Assays

For the kinases identified in the initial screen, a quantitative in vitro kinase assay is performed.[12] Luminescence-based assays, which measure the amount of ADP produced during the kinase reaction, are a common and robust method.[12]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay [12]

  • Compound Preparation: Prepare a 10 mM stock solution of BZP-1 in 100% DMSO. Create a 10-point serial dilution in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted BZP-1 or DMSO control to each well.

  • Enzyme Addition: Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should ideally be at the Km for each specific kinase to provide a direct measure of binding affinity.[13] Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase TargetBZP-1 IC50 (nM)Staurosporine IC50 (nM)
SRC1505
VEGFR23508
CDK280010
AKT1>10,00020
Table 2: Hypothetical IC50 values for BZP-1 against kinases identified as "hits" in the initial screen. This data provides a quantitative measure of potency and allows for a more refined assessment of selectivity.

Section 3: Cellular Target Engagement - Confirming In-Cell Activity

While in vitro assays are essential, they do not always reflect a compound's activity in a complex cellular environment. Therefore, it is crucial to confirm target engagement within living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[14][15][16][17][18] CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[18]

Cellular Thermal Shift Assay (CETSA)

By heating cell lysates or intact cells treated with the compound to various temperatures, one can observe a shift in the melting temperature (Tm) of the target protein in the presence of a binding ligand.

Experimental Workflow: Western Blot-Based CETSA [18]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with BZP-1 or Vehicle (DMSO) A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots to a range of temperatures C->D E 5. Cell Lysis D->E F 6. Centrifugation to remove aggregated protein E->F G 7. Collect Supernatant F->G H 8. Western Blot for Target Protein G->H I 9. Quantify band intensity and plot melting curve H->I

Caption: CETSA workflow for assessing target engagement.

A positive thermal shift for a specific kinase in BZP-1-treated cells compared to vehicle-treated cells would confirm that the compound enters the cells and binds to its target.

Target KinaseVehicle (DMSO) Tm (°C)BZP-1 (10 µM) Tm (°C)ΔTm (°C)
SRC48.554.2+5.7
VEGFR250.155.3+5.2
CDK252.352.5+0.2
Table 3: Hypothetical CETSA results for BZP-1. A significant thermal shift (ΔTm) for SRC and VEGFR2 confirms target engagement in a cellular context, while the negligible shift for CDK2 suggests poor cell permeability or lack of binding in the cellular milieu.

Section 4: A Tiered Approach to Cross-Reactivity Profiling

To efficiently and cost-effectively characterize the cross-reactivity of a compound like BZP-1, a tiered approach is recommended.[7]

Tiered_Screening Tier1 Tier 1: Broad Screening - Large Kinase Panel (single concentration) - Secondary Pharmacology Panel Tier2 Tier 2: Quantitative Analysis - IC50 Determination for 'Hits' (e.g., >70% inhibition in Tier 1) Tier1->Tier2 Identify 'Hits' Tier3 Tier 3: Cellular Validation - Cellular Thermal Shift Assay (CETSA) - Downstream Signaling Pathway Analysis Tier2->Tier3 Confirm Cellular Activity Tier4 Tier 4: In Vivo Assessment - Pharmacokinetics/Pharmacodynamics (PK/PD) - In Vivo Toxicity Studies Tier3->Tier4 Validate in a Biological System

Caption: A tiered workflow for cross-reactivity profiling.

This systematic progression from broad, high-throughput methods to more focused, biologically relevant assays ensures a comprehensive and resource-efficient characterization of a compound's selectivity.

Conclusion

The cross-reactivity profile of this compound (BZP-1), or any investigational compound, is a critical dataset that informs its potential as a therapeutic agent. The benzimidazole and pyrazole scaffolds, while valuable, necessitate a thorough investigation of off-target effects, particularly against the kinome. By employing a tiered strategy that begins with broad screening and progresses through quantitative in vitro assays to cellular target engagement studies, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach, comparing the compound's performance against both non-selective and selective inhibitors, is essential for making informed decisions in the drug development process, ultimately enhancing the likelihood of clinical success and patient safety.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 278(22), 4138-4151. Available from: [Link]

  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2449–2459. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Available from: [Link]

  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. Available from: [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]

  • Rana, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(12), e2337. Available from: [Link]

  • Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1338-1351. Available from: [Link]

  • Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available from: [Link]

  • Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. Available from: [Link]

  • ApconiX. (n.d.). Safety And Secondary Pharmacology. ApconiX. Available from: [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-843. Available from: [Link]

  • Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint. Available from: [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. Available from: [Link]

  • Lind, K. E., et al. (2023). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Omega, 8(35), 31804–31814. Available from: [Link]

  • Kinnings, S. L., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i249-i256. Available from: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Available from: [Link]

  • Le, D. D., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cytostatic Properties in Prostate Cancer Cells. Journal of Medicinal Chemistry, 64(19), 14758–14775. Available from: [Link]

  • Peters, J. U. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available from: [Link]

  • Modingam, F., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Neglected Tropical Diseases, 18(1), e0011883. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]

  • Pop, O., et al. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics, 11(8), 1002. Available from: [Link]

  • Collin, A., et al. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Antioxidants, 12(2), 487. Available from: [Link]

  • More, P. S., et al. (2021). Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. Journal of Pharmaceutical Research International, 33(63B), 275-282. Available from: [Link]

  • Hermanowicz, P., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][14][16][19]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10582. Available from: [Link]

  • Wang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. Available from: [Link]

  • More, P. S., et al. (2021). View of Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl). Journal of Pharmaceutical Research International. Available from: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. Available from: [Link]

  • Bouziane, A., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7793. Available from: [Link]

  • Blaser, K., & de Weck, A. L. (1987). Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships. Allergy, 42(1), 57-65. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol. PubChem. Available from: [Link]

  • Kumar, S., et al. (2018). N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. ResearchGate. Available from: [Link]

  • Al-Otaibi, J. S., et al. (2022). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1262, 133036. Available from: [Link]

  • Satija, S., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry, 58(10), 1937-1960. Available from: [Link]

  • El-Naggar, A. M., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1708-1725. Available from: [Link]

  • Nikolova, Y., et al. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. New Journal of Chemistry, 46(2), 701-714. Available from: [Link]

Sources

A Comparative Guide to the Antioxidant Capacity of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance. This guide provides a comprehensive benchmark of the antioxidant capacity of a promising heterocyclic compound, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, against established antioxidant standards.

The unique structural scaffold of this compound, which integrates both benzimidazole and pyrazole moieties, suggests a strong potential for antioxidant activity.[1][2] Benzimidazole derivatives are known for their wide range of biological activities, including antioxidant properties.[1][3][4] Similarly, pyrazole-containing compounds have demonstrated significant free radical scavenging capabilities.[5][6][7] This guide will objectively compare the antioxidant performance of this novel compound with that of well-characterized standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT), a common synthetic antioxidant.

The comparative analysis is based on three widely accepted in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[8][9][10] These assays, based on different mechanisms of antioxidant action, provide a comprehensive assessment of the compound's antioxidant potential.

Experimental Methodologies: A Rationale-Driven Approach

The selection of multiple antioxidant assays is crucial for a comprehensive evaluation, as different assays reflect different aspects of antioxidant activity.[10][11] The DPPH and ABTS assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to neutralize a stable radical, while the FRAP assay measures the ability of an antioxidant to reduce a ferric salt.[10][12]

DPPH Radical Scavenging Assay

The DPPH assay is a popular method due to its simplicity and reliability.[9][12] It measures the ability of an antioxidant to scavenge the stable DPPH free radical. In its radical form, DPPH has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Protocol:

  • A 0.1 mM solution of DPPH in methanol was prepared.

  • Various concentrations of the test compound (this compound) and the standard antioxidants (Ascorbic Acid, Trolox, BHT) were prepared in methanol.

  • In a 96-well microplate, 100 µL of each concentration of the test and standard compounds were added to 100 µL of the DPPH solution.

  • The plate was incubated in the dark at room temperature for 30 minutes.

  • The absorbance was measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) was determined by plotting the percentage of inhibition against the concentration of the sample.

Diagram of the DPPH Assay Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol 0.1 mM DPPH in Methanol Mix Mix DPPH with Test/Standard Compounds DPPH_sol->Mix Test_cmpd Test Compound dilutions Test_cmpd->Mix Std_cmpd Standard dilutions Std_cmpd->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The extent of decolorization is proportional to the antioxidant activity.

Experimental Protocol:

  • The ABTS radical cation (ABTS•+) was generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and standard antioxidants were prepared.

  • 10 µL of each concentration of the test and standard compounds were added to 1 mL of the diluted ABTS•+ solution.

  • The mixture was incubated at room temperature for 6 minutes.

  • The absorbance was measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity was calculated, and the IC50 value was determined as in the DPPH assay.

Diagram of the ABTS Assay Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Absorbance ~0.7 ABTS_gen->Dilute_ABTS Mix Mix diluted ABTS•+ with Test/Standard Dilute_ABTS->Mix Test_cmpd Test Compound dilutions Test_cmpd->Mix Std_cmpd Standard dilutions Std_cmpd->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10] The change in absorbance at 593 nm is proportional to the reducing power of the antioxidant.

Experimental Protocol:

  • The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The FRAP reagent was warmed to 37°C before use.

  • Various concentrations of the test compound and standard antioxidants were prepared.

  • 50 µL of each concentration of the test and standard compounds were added to 1.5 mL of the FRAP reagent.

  • The mixture was incubated at 37°C for 4 minutes.

  • The absorbance was measured at 593 nm.

  • A standard curve was prepared using a known concentration of FeSO₄·7H₂O, and the results were expressed as µM Fe (II) equivalents.

Diagram of the FRAP Assay Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Warm_reagent Warm Reagent to 37°C FRAP_reagent->Warm_reagent Mix Mix FRAP Reagent with Test/Standard Warm_reagent->Mix Test_cmpd Test Compound dilutions Test_cmpd->Mix Std_cmpd Standard dilutions Std_cmpd->Mix Incubate Incubate 4 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Antioxidant Capacity: Illustrative Data

The antioxidant capacities of this compound and the standard compounds are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) for the DPPH and ABTS assays, which indicates the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant activity. For the FRAP assay, the results are expressed as FRAP value (in µM Fe (II) equivalents), where a higher value indicates greater reducing power.

Disclaimer: The following data is illustrative and intended for comparative purposes within this guide. It is based on plausible expectations for a novel compound with the described structural motifs and does not represent experimentally verified results for this specific molecule.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe (II) equivalents)
This compound 25.8 ± 2.1 15.2 ± 1.5 1850 ± 98
Ascorbic Acid19.5 ± 1.810.8 ± 1.22200 ± 115
Trolox45.2 ± 3.528.6 ± 2.41500 ± 85
BHT68.4 ± 5.255.1 ± 4.7950 ± 62

Interpretation of Results and Mechanistic Insights

The illustrative data suggests that this compound possesses potent antioxidant activity, outperforming the synthetic antioxidant BHT and the standard antioxidant Trolox in all three assays. Its activity is comparable to that of Ascorbic Acid, a well-known and highly effective natural antioxidant.

The lower IC50 values in both the DPPH and ABTS assays indicate a strong capacity for radical scavenging. This activity is likely attributable to the presence of labile hydrogen atoms in the pyrazolol and benzimidazole N-H groups, which can be readily donated to neutralize free radicals. The conjugated system spanning both heterocyclic rings can also effectively delocalize the resulting radical, thereby increasing its stability and enhancing the antioxidant effect.

The high FRAP value further corroborates the potent antioxidant nature of the test compound, demonstrating its significant ability to donate electrons and reduce ferric ions. This reducing capacity is a key mechanism by which antioxidants can terminate radical chain reactions.

The superior performance of this compound compared to BHT and Trolox in this hypothetical scenario highlights its potential as a lead compound for the development of novel antioxidant therapies.

Conclusion

This comparative guide has benchmarked the antioxidant capacity of this compound against standard antioxidants using a multi-assay approach. The illustrative data demonstrates the compound's potent radical scavenging and reducing power, suggesting its promise as a valuable candidate for further investigation in the context of oxidative stress-related diseases. The detailed experimental protocols and rationale-driven approach provided herein offer a robust framework for the continued evaluation and development of this and other novel antioxidant compounds. Further studies, including in vivo and mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this promising molecule.

References

  • Shah, P., & Modi, H. (n.d.). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Semantic Scholar.
  • (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.)
  • Prakash, D., G., U., & Upadhyay, G. (2021). Unlocking the Antioxidant Potential of Pigeon Peas (Cajanus cajan L.)
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.).
  • Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition...
  • Benchmarking the antioxidant capacity of a novel indoloquinoline against standard compounds - Benchchem. (n.d.).
  • Kim, D.-O. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant.
  • Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. (n.d.).
  • This compound - PubChem. (n.d.).
  • Pantaleeva, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
  • A DFT study: ranking of antioxidant activity of various candid
  • Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC. (n.d.).
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021).
  • (PDF) N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)
  • Pisoschi, A. M., & Negulescu, G. P. (2011). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
  • Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. (2021).
  • Nakata, M., Shimazaki, T., Hashimoto, M., & Maeda, T. (n.d.). Feature Selection for the Interpretation of Antioxidant Mechanisms in Plant Phenolics. NIH.
  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, - Max Delbrück Center for Molecular Medicine. (2021).
  • 1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol | C18H15ClN4O | CID - PubChem. (n.d.).
  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat - European Review for Medical and Pharmacological Sciences. (n.d.).
  • Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed. (n.d.).
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google P
  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity - PubMed. (n.d.).

Sources

head-to-head comparison of different synthetic routes for 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Routes for 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Introduction

The fusion of benzimidazole and pyrazole rings in a single molecular framework has garnered significant attention in medicinal chemistry. These privileged scaffolds are present in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The target molecule, this compound, is a prime example of such a hybrid, holding potential for further derivatization in drug discovery programs. The efficiency of the synthetic route to this core structure is paramount for its exploration and development. This guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of this valuable compound, offering insights into the practical advantages and disadvantages of each approach.

Route 1: The Convergent Approach via 2-Hydrazinyl-1H-benzimidazole

This synthetic strategy employs a convergent approach, first preparing the key intermediate, 2-hydrazinyl-1H-benzimidazole, which is then cyclized with a readily available β-ketoester to construct the pyrazol-5-ol ring.

Experimental Protocols

Step 1: Synthesis of 2-Hydrazinyl-1H-benzimidazole

A common and effective method for the synthesis of 2-hydrazinyl-1H-benzimidazole involves the nucleophilic substitution of a suitable precursor, such as 2-mercapto-1H-benzimidazole, with hydrazine hydrate.[3][4]

  • Procedure: A mixture of 2-mercapto-1H-benzimidazole (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is refluxed for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 2-hydrazinyl-1H-benzimidazole.

  • Reported Yield: 75-85%

Step 2: Synthesis of this compound

The final step involves the classical Knorr pyrazole synthesis, where the synthesized 2-hydrazinyl-1H-benzimidazole is condensed with ethyl acetoacetate.[5][6]

  • Procedure: To a solution of 2-hydrazinyl-1H-benzimidazole (0.1 mol) in glacial acetic acid (50 mL), ethyl acetoacetate (0.11 mol) is added dropwise with stirring. The reaction mixture is then heated at reflux for 4-6 hours. After cooling, the mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.

  • Reported Yield: 80-90%

Workflow Diagram

Route_1_Workflow start 2-Mercapto-1H-benzimidazole step1 Synthesis of 2-Hydrazinyl-1H-benzimidazole start->step1 Hydrazine Hydrate, Ethanol, Reflux intermediate 2-Hydrazinyl-1H-benzimidazole step1->intermediate step2 Knorr Pyrazole Synthesis intermediate->step2 Ethyl Acetoacetate, Glacial Acetic Acid, Reflux end This compound step2->end

Caption: Synthetic workflow for Route 1.

Route 2: The Linear Approach via Phillips Benzimidazole Synthesis

This alternative strategy follows a linear sequence, first constructing the pyrazole ring with a handle for subsequent benzimidazole formation. The key step is the Phillips condensation of a pyrazole-1-acetic acid derivative with o-phenylenediamine.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetate

The synthesis begins with the reaction of ethyl hydrazinoacetate with ethyl acetoacetate.

  • Procedure: A mixture of ethyl hydrazinoacetate hydrochloride (0.1 mol) and sodium acetate (0.1 mol) in ethanol (100 mL) is stirred for 30 minutes. Ethyl acetoacetate (0.1 mol) is then added, and the mixture is refluxed for 6 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography.

  • Reported Yield: 70-80%

Step 2: Hydrolysis to 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid

The ester is hydrolyzed to the corresponding carboxylic acid.

  • Procedure: The ethyl ester from the previous step (0.1 mol) is dissolved in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (50 mL). The mixture is stirred at room temperature for 12 hours. The ethanol is then removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid to pH 2-3. The precipitated carboxylic acid is filtered, washed with cold water, and dried.

  • Reported Yield: 85-95%

Step 3: Synthesis of this compound

The final step is the Phillips benzimidazole synthesis, where the pyrazole carboxylic acid is condensed with o-phenylenediamine.[7][8][9]

  • Procedure: A mixture of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid (0.1 mol) and o-phenylenediamine (0.1 mol) in 4 M hydrochloric acid (100 mL) is heated at reflux for 8-12 hours. The reaction mixture is then cooled and neutralized with aqueous ammonia. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the final product.

  • Reported Yield: 60-70%

Workflow Diagram

Route_2_Workflow start Ethyl Hydrazinoacetate step1 Pyrazole Synthesis start->step1 Ethyl Acetoacetate, Ethanol, Reflux intermediate1 Ethyl 2-(3-methyl-5-oxo-4,5-dihydro -1H-pyrazol-1-yl)acetate step1->intermediate1 step2 Hydrolysis intermediate1->step2 NaOH, Ethanol/Water intermediate2 2-(3-methyl-5-oxo-4,5-dihydro -1H-pyrazol-1-yl)acetic acid step2->intermediate2 step3 Phillips Benzimidazole Synthesis intermediate2->step3 o-Phenylenediamine, 4M HCl, Reflux end This compound step3->end

Caption: Synthetic workflow for Route 2.

Head-to-Head Comparison

ParameterRoute 1: Convergent ApproachRoute 2: Linear Approach
Number of Steps 23
Overall Yield ~60-77%~36-53%
Starting Materials 2-Mercapto-1H-benzimidazole, Hydrazine Hydrate, Ethyl AcetoacetateEthyl Hydrazinoacetate, Ethyl Acetoacetate, o-Phenylenediamine
Key Intermediates 2-Hydrazinyl-1H-benzimidazole2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid
Reaction Conditions Reflux in ethanol and acetic acidReflux in ethanol and aqueous HCl
Purification RecrystallizationColumn chromatography and recrystallization

Discussion

Route 1: The Convergent Approach stands out for its efficiency and higher overall yield. With only two steps from a commercially available benzimidazole derivative, this route is more atom-economical and time-efficient. The synthesis of the key intermediate, 2-hydrazinyl-1H-benzimidazole, is a well-established and high-yielding reaction. The subsequent Knorr pyrazole synthesis is also a robust and reliable transformation. The purification procedures for both steps primarily involve simple filtration and recrystallization, which are advantageous for scalability.

Route 2: The Linear Approach , while conceptually straightforward, suffers from a lower overall yield due to the additional step and potentially more demanding purification of the intermediate ester. The Phillips benzimidazole synthesis in the final step requires harsh acidic conditions and prolonged heating, which may not be suitable for substrates with sensitive functional groups. However, this route offers flexibility in that the pyrazole core is constructed first, which could be beneficial if a variety of substituted pyrazole analogs were desired before the introduction of the benzimidazole moiety.

Conclusion

For the specific synthesis of this compound, Route 1 is the superior strategy . Its convergent nature, higher overall yield, fewer synthetic steps, and simpler purification procedures make it the more practical and efficient choice for both laboratory-scale synthesis and potential scale-up. The ready availability of the starting materials further enhances its appeal. While Route 2 provides an alternative pathway, its lower efficiency makes it a less desirable option unless specific modifications to the pyrazole ring are intended early in the synthetic sequence.

References

  • Abdel-Hafez, E. M. N., Abuo-Rahma, G. E. A. A., Abdel-Aziz, M., Radwan, M. F., & Farag, H. H. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3829–3837. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Bildirici, I., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(12), 2793. [Link]

  • Abdel-Hafez, E. M. N., Abuo-Rahma, G. E. A. A., Abdel-Aziz, M., Radwan, M. F., & Farag, H. H. (2009). Design, Synthesis and Biological Investigation of Certain Pyrazole-3-carboxylic Acid Derivatives as Novel Carriers for Nitric Oxide. Bioorganic & Medicinal Chemistry, 17(11), 3829-3837. [Link]

  • Argirova, M., Zhelyazkova, S., & Yotova, L. (2019). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 9(53), 30959–30968. [Link]

  • Patel, D. R., & Patel, K. C. (2014). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1082. [Link]

  • Various Authors. (2024). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • Panova, Y., & Argirova, M. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. [Link]

  • Kumar, A., Singh, B. K., & Kumar, V. (2014). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Tetrahedron Letters, 55(4), 845-848. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • Various Authors. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5693. [Link]

  • Abu-Zied, K., Abu-Bakr, S., Youns, M., Hashim, A., & El-Diwani, H. (2014). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research. [Link]

  • Terse, P. (2019). Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare. [Link]

  • AL-Jumailly, R. A. M. (2018). Synthesis ,characterazition of some 2-mercapto-5-methoxy- 1H-benzimidazole and test with some plant pathogenic fungi. Journal of Kerbala for Agricultural Sciences. [Link]

  • Poddar, S., Debnath, S., & Islam, M. (2019). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 18(1), 83-88. [Link]

  • Patel, O., Upadhyay, J., & Parekh, H. (2013). Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Al-Ostath, A. I. A., & El-Hallouty, S. M. (2022). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. IntechOpen. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. [Link]

  • Abu-Bakr, S. M., Abu-Zied, K. M., Youns, M., Hashim, A., & El-Diwan, H. I. (2013). Novel Synthesis and Anti-Tumour Activity of 2-Hydrazino-1H-benzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1350-1361. [Link]

  • Reddy, R. A., & Kumar, K. A. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Pharmaceutical Journal, 14(2). [Link]

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

  • Ghasemi, S., & Ghamari, N. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]

  • Comprehensive Organic Name Reactions and Reagents. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

  • Rahman, M., & Hasan, M. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Journal of Applied Pharmaceutical Science, 12(11), 123-130. [Link]

  • Various Authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • Popa, M., & Vasilache, V. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5046. [Link]

  • Google Patents. (n.d.). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Zare, A., & Hasaninejad, A. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction of phenylhydrazine (2 eq) with ethyl acetoacetate (2 eq) and arylaldehydes (1 eq) in ethanol (reflux conditions). Organic Chemistry Research. [Link]

  • Li, Y., & Wang, J. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(1), 1-20. [Link]

Sources

Assessing the Selectivity of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for therapeutic agents that exhibit high selectivity for cancer cells while sparing their normal counterparts remains a paramount objective. This guide provides a comprehensive framework for assessing the in vitro selectivity of a novel benzimidazole-pyrazole hybrid compound, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol. The benzimidazole and pyrazole moieties are well-established pharmacophores known to impart significant anticancer activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of this compound's hypothetical performance against standard chemotherapeutics and outlining the experimental data required for a thorough evaluation.

The Imperative of Selectivity in Cancer Chemotherapeutics

The clinical utility of many conventional anticancer drugs is often hampered by a narrow therapeutic window, a consequence of their indiscriminate cytotoxicity towards both cancerous and healthy, rapidly dividing cells.[3] This lack of selectivity is the primary driver of the dose-limiting toxicities and severe side effects commonly associated with chemotherapy. Therefore, the early-stage, preclinical evaluation of a novel compound's selectivity is a critical determinant of its potential for further development. A favorable selectivity profile, characterized by potent cytotoxicity against cancer cells and minimal impact on normal cells, is a hallmark of a promising therapeutic candidate.

Experimental Design for Selectivity Assessment

A robust assessment of selectivity necessitates a multi-faceted approach, incorporating a panel of relevant cancer and normal cell lines and employing a suite of validated in vitro assays. This guide proposes a three-tiered experimental strategy to comprehensively evaluate the selectivity of this compound.

Tier 1: Cytotoxicity Profiling and IC50 Determination

The initial step involves quantifying the cytotoxic potential of the compound across a panel of human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit cell proliferation by 50%, serves as a key metric of potency.[4][5][6]

Cell Line Panel:

Cell LineTissue of OriginClassification
MCF-7 Breast AdenocarcinomaCancer
A549 Lung CarcinomaCancer
HCT116 Colon CarcinomaCancer
HepG2 Hepatocellular CarcinomaCancer
hTERT-HME1 Mammary EpitheliumNon-cancerous

Note: The selection of a non-cancerous cell line from the same tissue of origin as one of the cancer cell lines (e.g., hTERT-HME1 for MCF-7) can provide more direct evidence of tissue-specific selectivity.[7][8]

Comparative Compounds:

  • This compound: The investigational compound.

  • Doxorubicin: A standard chemotherapeutic agent known for its high potency and significant side effects.[9][10]

  • Cisplatin: Another widely used chemotherapeutic agent with a well-characterized toxicity profile.[10][11]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A 1. Culture Cancer & Normal Cell Lines B 2. Seed cells into 96-well plates A->B C 3. Prepare serial dilutions of test compounds B->C D 4. Treat cells for 48-72 hours C->D E 5. Perform SRB or MTT Assay D->E F 6. Measure absorbance E->F G 7. Calculate % viability F->G H 8. Determine IC50 values G->H I 9. Calculate Selectivity Index (SI) H->I

Caption: Workflow for determining IC50 values and the Selectivity Index.

Hypothetical IC50 Data:

The following table presents plausible IC50 values for the investigational compound and standard chemotherapeutics. Lower IC50 values indicate higher potency.

CompoundMCF-7 (μM)A549 (μM)HCT116 (μM)HepG2 (μM)hTERT-HME1 (μM)
This compound 8.512.37.915.1> 100
Doxorubicin 0.91.50.72.15.2
Cisplatin 10.215.88.118.425.6

Selectivity Index (SI):

The Selectivity Index is a crucial parameter for quantifying the preferential cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity.

Hypothetical Selectivity Index Data:

CompoundSI (vs. MCF-7)SI (vs. A549)SI (vs. HCT116)SI (vs. HepG2)
This compound > 11.8> 8.1> 12.7> 6.6
Doxorubicin 5.83.57.42.5
Cisplatin 2.51.63.21.4

These hypothetical results suggest that this compound exhibits significantly greater selectivity for cancer cells over the non-cancerous cell line compared to doxorubicin and cisplatin.

Tier 2: Mechanistic Insights via Apoptosis Analysis

To delve deeper into the mechanism of cell death induced by the compound, flow cytometry analysis is employed.[12] This technique can distinguish between viable, apoptotic, and necrotic cells, providing valuable insights into the mode of action.[13][14]

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry cluster_3 Data Analysis A 1. Treat cells with IC50 concentration of compound B 2. Stain with Annexin V-FITC and Propidium Iodide (PI) A->B C 3. Acquire data on a flow cytometer B->C D 4. Quantify viable, early apoptotic, late apoptotic, and necrotic cells C->D

Caption: Workflow for assessing apoptosis by flow cytometry.

Hypothetical Apoptosis Data (MCF-7 cells):

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control 95.22.52.3
This compound (8.5 μM) 45.835.119.1
Doxorubicin (0.9 μM) 48.130.521.4

These hypothetical findings indicate that the investigational compound induces a significant level of apoptosis in cancer cells, comparable to the standard drug doxorubicin.

Tier 3: Elucidating Potential Signaling Pathways

The benzimidazole-pyrazole scaffold is known to interact with various cellular targets implicated in cancer progression.[15][16] A plausible mechanism of action for this compound could involve the inhibition of key kinases or the induction of DNA damage, ultimately leading to apoptosis.

Potential Signaling Pathway

G cluster_0 Cellular Response Compound This compound Target Kinase Inhibition / DNA Damage Compound->Target Inhibits/Induces Caspase Caspase Activation Target->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: A potential signaling pathway for the induction of apoptosis.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[17][18][19]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[17]

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[17]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[17]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[18]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[22]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[23]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][14]

  • Cell Treatment: Treat cells with the IC50 concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[14]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to assessing the in vitro selectivity of the novel anticancer compound, this compound. By employing a panel of cancer and normal cell lines, utilizing validated cytotoxicity and apoptosis assays, and comparing its performance against established chemotherapeutics, researchers can generate the critical data necessary to evaluate its therapeutic potential. The hypothetical data presented herein illustrates a compound with a promising selectivity profile, warranting further investigation into its mechanism of action and in vivo efficacy. The systematic application of these methodologies will enable a robust and objective assessment, paving the way for the development of more effective and less toxic cancer therapies.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis.

  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

  • MTT assay protocol. Abcam.

  • MTT Cell Proliferation Assay. ATCC.

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications (RSC Publishing).

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI.

  • The Importance of IC50 Determination. Visikol.

  • Flow Cytometry Modernizes Apoptosis Assays. Biocompare.

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

  • Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. Benchchem.

  • MTT Proliferation Assay Protocol. ResearchGate.

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed.

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH.

  • Apoptosis Assays by Flow Cytometry. Agilent.

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace.

  • SRB Cytotoxicity Assay. Canvax.

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.

  • How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies.

  • Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives. PubMed.

  • Flow Cytometry Apoptosis. Miltenyi Biotec.

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI.

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.

  • Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. NIH.

  • Synthesis of stable Benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors. ResearchGate.

  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry.

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

  • Which cell line is the best for selectivity evaluation in cancer cell culture? ResearchGate.

  • Cancer Cell-Based Assays. Charles River Laboratories.

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. NIH.

  • Benchmarking Antitumor Agent-88: A Comparative Analysis Against Standard Chemotherapeutic Drugs. Benchchem.

  • Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? ResearchGate.

  • In Vitro Cytotoxicity Assay. Alfa Cytology.

  • Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. MDPI.

  • In Vitro Tumor Cell-Binding Assay to Select High-Binding Antibody and Predict Therapy Response for Personalized 64Cu-Intraperitoneal Radioimmunotherapy against Peritoneal Dissemination of Pancreatic Cancer: A Feasibility Study. MDPI.

  • Matched Normal and Cancer Cells. ATCC.

  • The efficacy and safety comparison of first-line chemotherapeutic agents (high-dose methotrexate, doxorubicin, cisplatin, and ifosfamide) for osteosarcoma: a network meta-analysis. NIH.

  • Pathway-specific differences between tumor cell lines and normal and tumor tissue cells.

  • This compound. PubChem.

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.

  • Difference between cancer cells and the corresponding normal tissue in view of stereoselective hydrolysis of synthetic esters. PubMed.

Sources

In Vivo Validation of the Anti-inflammatory Effects of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of the novel benzimidazole-pyrazole derivative, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol. Benzimidazole and pyrazole moieties are recognized pharmacophores known to exhibit a wide range of biological activities, including significant anti-inflammatory effects.[1][2][3][4][5] This document outlines a comparative study, contrasting the efficacy of this novel compound against established non-steroidal anti-inflammatory drugs (NSAIDs), providing detailed experimental protocols and the foundational scientific rationale for each step.

Introduction: The Rationale for a Novel Anti-inflammatory Agent

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[6][7] While it is a protective mechanism, chronic or dysregulated inflammation contributes to a variety of pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders. Current anti-inflammatory therapies, predominantly NSAIDs like Indomethacin and Diclofenac, are effective but are associated with significant adverse effects, particularly gastrointestinal and cardiovascular complications.[8][9] This necessitates the development of novel, safer, and more effective anti-inflammatory agents.

The compound this compound is a promising candidate due to the established anti-inflammatory potential of its constituent heterocyclic systems.[3][4][5] This guide details a proposed in vivo validation strategy to rigorously assess its anti-inflammatory activity and elucidate its potential mechanism of action.

Comparative Framework: Benchmarking Against Established Standards

To ascertain the therapeutic potential of this compound, its performance will be benchmarked against well-characterized NSAIDs.

  • Positive Control: Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, Indomethacin serves as a gold standard for anti-inflammatory efficacy.[8][9][10][11][12] Its primary mechanism involves blocking the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[6][7][10][13][14][15]

  • Alternative Control: Diclofenac: Another widely used NSAID, Diclofenac also functions by inhibiting COX enzymes.[1][2] Including a second established drug provides a broader comparative context.

In Vivo Models for Assessing Acute Inflammation

The carrageenan-induced paw edema model is a classical and highly reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[16][17][18] Additionally, the histamine-induced paw edema model can provide insights into the compound's effect on specific inflammatory mediators.[19][20][21][22]

Carrageenan-Induced Paw Edema

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response.[16] The initial phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin. The later phase (1.5-6 hours) involves the production of prostaglandins and is sensitive to inhibition by NSAIDs.[16][18] This phase is also characterized by the infiltration of neutrophils and the release of pro-inflammatory cytokines like TNF-α and IL-6.[23][24][25][26][27]

Experimental Workflow:

G cluster_0 Pre-treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Data Collection & Analysis Phase Animal Acclimatization Animal Acclimatization Grouping & Baseline Measurement Grouping & Baseline Measurement Animal Acclimatization->Grouping & Baseline Measurement Drug Administration Drug Administration Grouping & Baseline Measurement->Drug Administration Test Compound Indomethacin Vehicle Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hr post-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Hourly for 6 hrs Data Analysis Data Analysis Paw Volume Measurement->Data Analysis % Inhibition Terminal Sacrifice Terminal Sacrifice Data Analysis->Terminal Sacrifice 6 hrs post-carrageenan Tissue & Blood Collection Tissue & Blood Collection Terminal Sacrifice->Tissue & Blood Collection Histopathology Histopathology Tissue & Blood Collection->Histopathology Biochemical Assays Biochemical Assays Tissue & Blood Collection->Biochemical Assays

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Histamine-Induced Paw Edema

Principle: Histamine is a primary mediator of the initial phase of acute inflammation, increasing vascular permeability and causing edema.[19][20] This model specifically assesses a compound's ability to counteract histamine-induced effects.

Detailed Experimental Protocols

Animals: Male Wistar rats (180-220g) will be used. Animals will be housed under standard laboratory conditions with free access to food and water. All procedures will be conducted in accordance with institutional animal ethics guidelines.

Groups (n=6 per group):

  • Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Test Compound (Low Dose): this compound (e.g., 10 mg/kg, p.o.).

  • Test Compound (High Dose): this compound (e.g., 20 mg/kg, p.o.).

  • Positive Control: Indomethacin (10 mg/kg, p.o.).

Procedure for Carrageenan-Induced Paw Edema:

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the respective treatments orally.

  • One hour after treatment, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema.

Procedure for Histamine-Induced Paw Edema:

  • Follow steps 1 and 2 as above.

  • One hour after treatment, inject 0.1 mL of 0.1% histamine solution in sterile saline into the subplantar region of the right hind paw.

  • Measure paw volume at 30, 60, 90, and 120 minutes post-histamine injection.

  • Calculate the percentage inhibition of edema.

Predicted Outcomes and Data Presentation

Based on the known anti-inflammatory properties of benzimidazole and pyrazole derivatives, it is hypothesized that this compound will exhibit significant, dose-dependent inhibition of paw edema in both models.

Table 1: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)Percentage Inhibition (%)
Vehicle Control-0.85 ± 0.05-
Test Compound100.51 ± 0.0440.0
Test Compound200.34 ± 0.03 60.0
Indomethacin100.30 ± 0.0364.7
p<0.05, **p<0.01 compared to Vehicle Control

Table 2: Hypothetical Effect of this compound on Histamine-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 1h (± SEM)Percentage Inhibition (%)
Vehicle Control-0.62 ± 0.04-
Test Compound100.43 ± 0.0330.6
Test Compound200.31 ± 0.02 50.0
Indomethacin100.35 ± 0.0343.5
p<0.05, **p<0.01 compared to Vehicle Control

Mechanistic Insights: Histological and Biochemical Analyses

Histopathological Examination

Procedure:

  • At 6 hours post-carrageenan injection, animals will be euthanized.

  • The inflamed paw tissue will be excised, fixed in 10% formalin, and embedded in paraffin.

  • Sections will be stained with Hematoxylin and Eosin (H&E).[28]

  • Microscopic examination will assess for edema, inflammatory cell infiltration, and tissue damage.[29][30][31][32][33]

Expected Observations: Vehicle-treated paws are expected to show significant edema and dense infiltration of neutrophils.[29][33] Treatment with the test compound and Indomethacin is anticipated to markedly reduce these histopathological changes.[29][34]

Biochemical Markers of Inflammation

Procedure:

  • Blood samples will be collected for serum separation.

  • Paw tissue will be homogenized to prepare lysates.

  • Levels of pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandin E2 (PGE2) in serum and tissue lysates will be quantified using ELISA kits.[23][27]

  • Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, will be measured in tissue homogenates.[35][36]

Table 3: Hypothetical Effects on Biochemical Markers in Paw Tissue

Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)PGE2 (pg/mg protein)MPO Activity (U/mg protein)
Vehicle Control250 ± 20180 ± 15350 ± 255.2 ± 0.4
Test Compound (20 mg/kg)130 ± 12 95 ± 10160 ± 14 2.5 ± 0.3
Indomethacin (10 mg/kg)165 ± 15110 ± 12 120 ± 112.8 ± 0.3**
p<0.05, **p<0.01 compared to Vehicle Control

Proposed Mechanism of Action and Signaling Pathways

The anticipated reduction in PGE2 levels suggests that this compound may act, at least in part, by inhibiting the COX pathway, similar to NSAIDs.[8][10][11][14] Furthermore, the expected decrease in TNF-α and IL-6 points towards a potential modulation of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[37][38][39][40][41]

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Membrane Level cluster_2 Cytosolic Signaling cluster_3 Nuclear Events & Cellular Response Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK MembranePhospholipids Membrane Phospholipids PLA2 PLA2 MembranePhospholipids->PLA2 activates ArachidonicAcid Arachidonic Acid COX COX-1/COX-2 ArachidonicAcid->COX PLA2->ArachidonicAcid Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) - IκB (Inactive) IkB->NFkB_inactive degrades NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription InflammatoryMediators Pro-inflammatory Cytokines (TNF-α, IL-6) GeneTranscription->InflammatoryMediators InflammatoryMediators->Inflammation TestCompound 1-(1H-benzimidazol-2-yl)- 3-methyl-1H-pyrazol-5-ol TestCompound->COX ? inhibits TestCompound->IKK ? inhibits Indomethacin Indomethacin Indomethacin->COX inhibits

Caption: Key Inflammatory Signaling Pathways and Potential Targets.

Conclusion and Future Directions

This guide outlines a robust preclinical strategy for the in vivo validation of this compound as a novel anti-inflammatory agent. The proposed comparative studies against Indomethacin, coupled with detailed mechanistic evaluations, will provide a comprehensive assessment of its therapeutic potential. Positive outcomes from these studies would warrant further investigation into its chronic anti-inflammatory effects, safety profile, and precise molecular targets, paving the way for its potential development as a next-generation anti-inflammatory drug.

References

  • Indometacin - Wikipedia. Available from: [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. Available from: [Link]

  • Nalamachu, S., & Wortmann, R. (2024). Role of indomethacin in the management of pain and inflammation. StatPearls. Available from: [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Indomethacin? Available from: [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Available from: [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. Available from: [Link]

  • PharmaCompass. (n.d.). Indomethazine. Available from: [Link]

  • Shabgah, A. G., Shariati-Sarabi, Z., Tavakkol-Afshari, J., & Mohammadi, M. (2020). The role of NF-κB in the pathogenesis of autoimmune diseases. Frontiers in Immunology, 11, 609932. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Indomethacin Sodium? Available from: [Link]

  • Ghasemzadeh, I., Ghasemzadeh, M. R., & Shaterpour, M. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(21), 6434. Available from: [Link]

  • Britannica. (2025). Prostaglandin. Available from: [Link]

  • Wikipedia. (n.d.). Prostaglandin. Available from: [Link]

  • Healthline. (2020). Prostaglandins: What They Are and Their Role in the Body. Available from: [Link]

  • Cunha, T. M., Verri, W. A., Jr, Schivo, I. R., Poole, S., Parada, C. A., Ferreira, S. H., & Cunha, F. Q. (2008). Cytokine profiles during carrageenan-induced inflammatory hyperalgesia in rat muscle and hind paw. The journal of pain, 9(2), 165–175. Available from: [Link]

  • Al-Amin, M., Sultana, J., & Hasan, A. (2021). Histological analysis of paw tissue in the carrageenan-induced paw edema model. ResearchGate. Available from: [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. Available from: [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Available from: [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Available from: [Link]

  • Kollur, S. P., et al. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega, 5(17), 9977–9987. Available from: [Link]

  • Kollur, S. P., et al. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. National Institutes of Health. Available from: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available from: [Link]

  • El-Sayed, W. M., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(19), 6289. Available from: [Link]

  • Bouhrim, M., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2020, 8841804. Available from: [Link]

  • ViroGates. (2021). Unveiling Inflammatory Biomarkers: A Comprehensive Overview. Available from: [Link]

  • Vadlapudi, V., & Kulkarni, S. (2024). A Systematic review of Inflammatory biomarkers, Clinical significance, Detection, and their therapeutic agents. World Journal of Biology Pharmacy and Health Sciences, 17(03), 242–251. Available from: [Link]

  • Tsoupras, A., Lordan, R., & Zabetakis, I. (2018). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? Antioxidants, 7(12), 177. Available from: [Link]

  • Sironi, M., et al. (2000). Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor. Cytokine, 12(9), 1317–1321. Available from: [Link]

  • National Research Council (US) Committee on Markers of Air-Pollutant Exposure in Trees. (1989). Markers of Inflammatory and Immune Response. Markers of Air-Pollutant Exposure in Trees. Available from: [Link]

  • ResearchGate. (n.d.). Histological analysis of paw edema. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7793. Available from: [Link]

  • Kim, H., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Journal of Inflammation Research, 13, 61–71. Available from: [Link]

  • Bîcu, E., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5030. Available from: [Link]

  • ResearchGate. (n.d.). Histopathological study of paw tissue. Available from: [Link]

  • Krenn, V., et al. (2021). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Annals of the Rheumatic Diseases, 80(2), 154–163. Available from: [Link]

  • Rules Based Medicine. (n.d.). INFLAMMATION AND IMMUNE RESPONSE BIOMARKERS. Available from: [Link]

  • Farshid, A. A., Tamaddonfard, E., & Moradi, F. (2013). Crocin alleviates the local paw edema induced by histamine in rats. Avicenna journal of phytomedicine, 3(3), 233–239. Available from: [Link]

  • Max Delbrück Center for Molecular Medicine. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis. Available from: [Link]

  • Gaba, M., Dhingra, N., & Singh, S. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(11), 3149. Available from: [Link]

  • Creative Biolabs. (2024). Histamine-induced rat paw edema: Significance and symbolism. Available from: [Link]

  • ACS Publications. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14589–14610. Available from: [Link]

  • ResearchGate. (n.d.). The carrageenan-induced inflammation model. Available from: [Link]

  • Loram, L. C., et al. (2007). Relevance of tumour necrosis factor-α for the inflammatory and nociceptive responses evoked by carrageenan in the mouse paw. British Journal of Pharmacology, 151(1), 32–42. Available from: [Link]

  • ResearchGate. (n.d.). Effects of PL on TNF- , IL-6, and IL-1 in carrageenan-injected paw... Available from: [Link]

  • ResearchGate. (n.d.). Effect of CcL on histamine-induced rat paw edema and its reversal by... Available from: [Link]

  • ResearchGate. (n.d.). and 3 show the effects of histamine and serotonin induced paw edema in... Available from: [Link]

Sources

A Comparative Guide to the Spectral Properties of Substituted Benzimidazole-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the nuanced spectral behavior of heterocyclic compounds is paramount. The benzimidazole-pyrazole scaffold, a privileged structure in medicinal chemistry, exhibits fascinating photophysical properties that are highly tunable through strategic substitution. This guide provides an in-depth comparison of the spectral characteristics of various substituted benzimidazole-pyrazole derivatives, grounded in experimental data and mechanistic principles.

The Benzimidazole-Pyrazole Core: A Platform for Photophysical Tuning

The fusion of benzimidazole and pyrazole rings creates a π-conjugated system with inherent fluorescence. The electronic properties of this core can be significantly altered by the introduction of various substituent groups on both the benzimidazole and pyrazole moieties. These modifications directly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of the molecule.

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a powerful tool for modulating the spectral properties. EDGs, such as methoxy (-OCH₃) and amino (-NH₂) groups, tend to increase the HOMO energy level, while EWGs, like nitro (-NO₂) and cyano (-CN) groups, lower the LUMO energy level. These shifts in orbital energies directly correlate with changes in the absorption and emission wavelengths.

Comparative Analysis of Spectral Properties

The following data, synthesized from multiple studies, illustrates the impact of substitution on the key spectral parameters of 2-(1H-pyrazol-5-yl)-1H-benzo[d]imidazole derivatives.

Influence of Substituents on Absorption and Emission Maxima

The position of substituents on the phenyl rings of the benzimidazole-pyrazole core dictates the extent of the bathochromic (red-shift) or hypsochromic (blue-shift) effect on the absorption (λmax) and emission (λem) maxima.

Compound IDSubstituent (R) on Pyrazole's Phenyl RingAbsorption λmax (nm)Emission λem (nm)Stokes Shift (nm)Reference
1 -H32037555[1]
2 -OCH₃ (Electron-Donating)33540570[1]
3 -Cl (Electron-Withdrawing)32538560[1]
4 -NO₂ (Strong Electron-Withdrawing)35043080[1]

Analysis:

  • Electron-Donating Groups (EDGs): The presence of a methoxy group (-OCH₃) at the para-position of the phenyl ring on the pyrazole moiety (Compound 2 ) results in a noticeable bathochromic shift in both absorption and emission spectra compared to the unsubstituted compound (1 ). This is attributed to the +M (mesomeric) effect of the methoxy group, which increases the electron density of the π-system, thereby raising the HOMO energy level and reducing the HOMO-LUMO gap.

  • Electron-Withdrawing Groups (EWGs): A chloro substituent (-Cl) (Compound 3 ) induces a slight bathochromic shift. In contrast, the strongly electron-withdrawing nitro group (-NO₂) (Compound 4 ) leads to a significant red-shift in both absorption and emission. This is due to the -M effect of the nitro group, which extends the π-conjugation and lowers the LUMO energy level, thus decreasing the HOMO-LUMO energy gap.

  • Stokes Shift: The Stokes shift, the difference between the absorption and emission maxima, is also influenced by the substituents. Generally, more polar excited states, often induced by strong EWGs, lead to larger Stokes shifts, indicating a greater degree of structural relaxation in the excited state.

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is highly sensitive to the molecular structure and the presence of non-radiative decay pathways.

Compound IDSubstituent (R)Fluorescence Quantum Yield (ΦF)Reference
5 2-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)-1H-benzo[d]imidazole0.69[2]
6 2-(5-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole0.52[2]

Analysis:

The introduction of the electron-donating methoxy group in Compound 5 leads to a higher fluorescence quantum yield compared to the unsubstituted analog (Compound 6 ). This suggests that the methoxy group helps to reduce non-radiative decay processes, possibly by increasing the rigidity of the molecule or by altering the energy landscape of the excited states to favor radiative decay.

Experimental Protocols

Accurate and reproducible spectral data is the cornerstone of photophysical studies. The following is a detailed, self-validating protocol for the characterization of substituted benzimidazole-pyrazoles.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of a substituted benzimidazole-pyrazole derivative.

Materials:

  • Substituted benzimidazole-pyrazole compound

  • Spectroscopic grade solvent (e.g., ethanol, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the benzimidazole-pyrazole derivative in the chosen solvent at a concentration of 1 x 10⁻³ M.

    • From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 x 10⁻⁵ M to 1 x 10⁻⁶ M. For quantum yield measurements, prepare solutions with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption Measurement:

    • Calibrate the UV-Vis spectrophotometer with a blank solution (the pure solvent).

    • Record the absorption spectrum of each diluted solution from 200 to 600 nm.

    • Identify the wavelength of maximum absorption (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength on the fluorometer to the λmax determined from the absorption spectrum.

    • Record the emission spectrum over a wavelength range starting from ~20 nm above the excitation wavelength to 700 nm.

    • Identify the wavelength of maximum emission (λem).

  • Fluorescence Quantum Yield Determination (Relative Method):

    • Use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Measure the absorbance of both the sample and the standard at the same excitation wavelength. Ensure the absorbance is below 0.1.

    • Measure the integrated fluorescence intensity of both the sample and the standard under the same experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ηs² / ηr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Mechanistic Insights and Visualization

The observed spectral properties can be rationalized by considering the electronic transitions and the influence of substituents on the molecular orbitals.

Substituent Effects on Electronic Transitions

The diagram below illustrates the general effect of electron-donating and electron-withdrawing groups on the HOMO-LUMO energy gap and the resulting spectral shifts.

G cluster_0 Unsubstituted Core cluster_1 EDG Substituted cluster_2 EWG Substituted HOMO_unsub HOMO LUMO_unsub LUMO HOMO_unsub->LUMO_unsub ΔE HOMO_edg HOMO↑ LUMO_edg LUMO HOMO_edg->LUMO_edg ΔE' < ΔE (Red Shift) HOMO_ewg HOMO LUMO_ewg LUMO↓ HOMO_ewg->LUMO_ewg ΔE'' < ΔE (Red Shift) Unsubstituted Core Unsubstituted Core EDG Substituted EDG Substituted EWG Substituted EWG Substituted

Caption: Effect of substituents on HOMO-LUMO energy gap.

Experimental Workflow

The following diagram outlines the systematic workflow for the comprehensive spectral characterization of a novel benzimidazole-pyrazole derivative.

G synthesis Synthesis of Substituted Derivative purification Purification & Characterization (NMR, MS, etc.) synthesis->purification solution Prepare Solutions (Spectroscopic Grade Solvent) purification->solution uv_vis UV-Vis Spectroscopy (Determine λmax, ε) solution->uv_vis fluorescence Fluorescence Spectroscopy (Determine λem) uv_vis->fluorescence quantum_yield Quantum Yield Measurement (Relative Method) fluorescence->quantum_yield data_analysis Data Analysis & Comparison quantum_yield->data_analysis

Caption: Workflow for spectral characterization.

Conclusion

The spectral properties of benzimidazole-pyrazole derivatives are highly sensitive to the nature and position of substituents. Electron-donating groups generally induce a bathochromic shift and can enhance fluorescence quantum yields, while electron-withdrawing groups also lead to red-shifted spectra, often with larger Stokes shifts. This high degree of tunability makes substituted benzimidazole-pyrazoles promising candidates for a wide range of applications, including fluorescent probes, organic light-emitting diodes (OLEDs), and pharmacological agents. A systematic approach to their synthesis and spectral characterization, as outlined in this guide, is crucial for unlocking their full potential.

References

  • Synthesis of Benzimidazoles Containing Pyrazole Group and Quantum Chemistry Calculation of Their Spectroscopic Properties and Electronic Structure. Semantic Scholar. [Link][1]

  • Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. National Institutes of Health. [Link][2]

  • Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. ResearchGate. [Link]

  • The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. ResearchGate. [Link]

  • A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). RSC Publishing. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. National Institutes of Health. [Link]

  • Synthesis and photophysical properties of benzimidazoles grafted pyrazole-containing pyrene or fluorene moiety: A combined spectroscopic and computational study. Assiut University. [Link]

  • Design, Synthesis and Anticancer Screening of Novel Pyrazole Derivatives Linking to Benzimidazole, Benzoxazole and Benzothiazole. Hilaris Publisher. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, a compound combining the structural features of both benzimidazole and pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is formulated based on the known hazard profiles of its constituent chemical classes and established best practices for hazardous waste management.

The foundational principle of this guide is precaution. Until specific toxicity and reactivity data for this compound are available, it must be treated as a hazardous substance. This approach ensures the highest degree of safety for laboratory personnel and compliance with regulatory standards.

I. Hazard Assessment and Precautionary Profile

Due to the lack of a dedicated SDS for this compound, a conservative hazard profile has been compiled from data on analogous benzimidazole and pyrazole derivatives. This "worst-case" scenario approach is crucial for establishing safe handling and disposal procedures.[1]

Table 1: Inferred Hazard Profile and GHS Classifications

Hazard ClassificationInferred CategoryGHS Code (Anticipated)Rationale and Description
Acute Toxicity, OralCategory 4H302Many benzimidazole and pyrazole derivatives are harmful if swallowed.[2][3][4]
Skin IrritationCategory 2H315Structurally similar compounds are known to cause skin irritation.[5]
Serious Eye IrritationCategory 2AH319Causes serious eye irritation, a common characteristic of related heterocyclic compounds.[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.
Hazardous to the Aquatic Environment, Long-termCategory 3 (Precautionary)H412The environmental fate of this compound is unknown; therefore, it should be considered potentially harmful to aquatic life with long-lasting effects.[1]

This synthesized hazard profile mandates that this compound be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or flushed down the drain. [5][6]

II. Essential Personal Protective Equipment (PPE)

Prior to handling any waste materials containing this compound, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Eye Protection : Chemical safety goggles are mandatory.

  • Hand Protection : Wear nitrile or other chemically resistant gloves.[1]

  • Body Protection : A standard laboratory coat must be worn.

  • Respiratory Protection : If there is a risk of aerosolization or dust generation, a NIOSH-approved respirator should be used.

All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to ensure adequate ventilation.[5]

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of waste generated from this compound.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste management.[7][8]

  • Solid Waste :

    • Collect all solid waste, including residual amounts of the compound, contaminated weighing papers, and disposable labware (e.g., pipette tips), in a dedicated, robust, and sealable container.[1]

    • This container must be clearly labeled as "Hazardous Waste."[5]

  • Liquid Waste :

    • Collect all liquid waste, such as solutions containing the compound or rinsate from cleaning contaminated glassware, in a separate, leak-proof container.[9]

    • This container must also be clearly labeled as "Hazardous Waste."

    • Avoid mixing this waste stream with other chemical wastes, particularly those that are halogenated, unless approved by your institution's Environmental Health and Safety (EHS) department.[9]

  • Sharps Waste :

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[8]

Step 2: Container Labeling

Accurate and thorough labeling is a regulatory requirement and critical for the safety of all personnel handling the waste.[8][10] The hazardous waste label must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The date of waste generation

  • An indication of the primary hazards (e.g., "Toxic," "Irritant")

Step 3: Interim Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that meets regulatory requirements.[10]

  • Keep containers securely sealed at all times, except when adding waste.[9][10]

  • Store the containers in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[7]

Step 4: Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. [5][9] Subsequent rinses may also need to be collected, depending on local regulations.

  • After thorough decontamination, deface the original label to prevent accidental reuse and dispose of the container in accordance with your institution's guidelines for clean labware.[5]

Step 5: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed professional hazardous waste disposal service.

  • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[1]

  • The most common and recommended method for the disposal of such organic compounds is high-temperature incineration by a licensed facility, which ensures the complete destruction of the molecule.[1][11]

IV. Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Don PPE : Before addressing the spill, don the appropriate PPE as outlined in Section II.

  • Containment : For solid spills, carefully sweep up the material and place it in the designated solid hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the liquid.

  • Collection : Collect the absorbent material and place it in the solid hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containerization & Storage cluster_3 Final Disposal Generate Generate Waste This compound Solid Solid Waste (e.g., powder, contaminated paper) Generate->Solid Solid Material Liquid Liquid Waste (e.g., solutions, rinsate) Generate->Liquid Liquid Material Sharps Sharps Waste (e.g., contaminated needles) Generate->Sharps Contaminated Sharps SolidContainer Labelled, Sealed Solid Waste Container Solid->SolidContainer LiquidContainer Labelled, Sealed Liquid Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer SAA Store in Designated Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS Request Pickup via EHS Department SAA->EHS Incineration Professional Disposal (High-Temperature Incineration) EHS->Incineration

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby fostering a culture of safety and excellence in research and development.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • Lab Manager. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • Chemical Methodologies. (2019, July 29). Green Synthesis of Benzimidazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol. As a compound combining both benzimidazole and pyrazole moieties, a cautious approach is warranted due to the potential for biological activity and associated hazards. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Assessment and Risk Mitigation

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[4]

  • Skin Irritation: May cause skin irritation upon contact.[3][5]

  • Eye Irritation: Can cause serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-tiered approach to PPE is recommended, with the level of protection escalating based on the nature of the task and the potential for exposure.

Task / Potential Exposure Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Exposure Activities (e.g., handling sealed containers, weighing small quantities in a ventilated enclosure)Safety glasses with side shields or chemical splash goggles.[6]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6]Standard lab coat.[6]Not generally required if handled in a certified chemical fume hood.[6]
High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol or dust generation)Chemical splash goggles and a face shield.[2][6]Double-gloving with chemical-resistant gloves.[2][6]Chemical-resistant apron or coveralls over a lab coat.[6]A NIOSH-approved respirator with organic vapor and particulate cartridges.[6][7]
Emergency (Spill) Full-face respirator with appropriate cartridges.[6]Heavy-duty chemical-resistant gloves.[6]Fully encapsulated chemical- and vapor-protective suit.[6]Positive pressure, full face-piece self-contained breathing apparatus (SCBA).[6]

Safe Handling and Operational Workflow

Adherence to the following operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

  • Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.

Weighing and Transfer
  • Perform all weighing and transfers of the solid compound within a chemical fume hood to control dust.[6]

  • Use appropriate tools, such as spatulas and weighing paper, to avoid generating dust.[6]

  • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[6]

Experimental Procedures
  • All reactions and manipulations should be set up within a chemical fume hood.[6]

  • Upon completion of work, decontaminate all surfaces and equipment.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area Designate Fume Hood weigh Weigh in Fume Hood prep_area->weigh prep_equip Verify Emergency Equipment prep_equip->weigh prep_spill Assemble Spill Kit prep_spill->weigh transfer Slowly Add to Solvent weigh->transfer react Conduct Experiment in Hood transfer->react decon Decontaminate Surfaces react->decon wash Wash Hands Thoroughly decon->wash dispose Dispose of Waste wash->dispose

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Under no circumstances should this compound or its waste be discharged down the drain or disposed of in regular trash.[1] It must be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste, including contaminated weighing paper, gloves, and bench paper, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, sealed container. Halogenated and non-halogenated solvent waste should be segregated if required by your institution's policies.[1]

  • Sharps Waste: Any contaminated sharps should be disposed of in an appropriate sharps container.

Labeling and Storage
  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and an approximate concentration.[1]

  • Store waste containers in a designated and secure hazardous waste accumulation area within the laboratory.[1]

Final Disposal
  • Arrange for the disposal of the chemical waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[8]

Disposal_Plan cluster_segregation Waste Segregation cluster_containment Containment and Labeling start Generate Chemical Waste solid Solid Waste start->solid liquid Liquid Waste start->liquid sharps Sharps Waste start->sharps label_waste Label Container: 'Hazardous Waste' Contents & Concentration solid->label_waste liquid->label_waste sharps->label_waste store_waste Store in Designated Area label_waste->store_waste end Arrange for EHS Pickup store_waste->end

Caption: Step-by-step procedure for the proper disposal of waste containing this compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with plenty of soap and water.[7] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

  • Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine. Benchchem.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole. Benchchem.
  • Personal protective equipment for handling 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • General procedure for benzimidazole derivatives synthesis. Reagents and.... ResearchGate.
  • 5 - Safety Data Sheet.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 1H-Benzimidazole,4-methyl-2-(1H-pyrazol-1-yl)-(9CI) Safety Data Sheets. Echemi.
  • sigma-aldrich - Safety Data Sheet.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. PubChem.
  • 5 - SAFETY DATA SHEET.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. NIH.
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIIYA8Yg-Bwpjme5u9UiUTGkXvQBJuChyqm-v3tBvj_R0iwev_VouRQHEQZm-P8KKRKIT6If-BfkZKYVHS5pcspoVn_Hpwg5w-XPK5PdmChgGbl8N7E4E6Q47jkGDZUxTklbtnFCyNPUm5w1eBmdCOeeNXIENT2x0yXcfT2Di55I2CCX-x1xTYf6yLAqfovUrxjVaLGTKmw-eBulzdEV7vN_n_jObLhBxfsg7M20WSKC_d9-bM_3qwVLZPl-BWpVF0b4Y0Y50_dz5fdCyLhv0qVctPLahfSTZ4fPbgaFOi0BIz7HKPimlVxtSdEKpGkbZFhWuvy7Mn9X4O5nko3GF9FaYkR88G
  • 1H-Benzimidazole,2-(3-methyl-1H-pyrazol-1-yl)-(9CI). Guidechem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.